Product packaging for 2,3-Dimethyl-2H-indazole-6-carboxylic acid(Cat. No.:CAS No. 1234616-78-4)

2,3-Dimethyl-2H-indazole-6-carboxylic acid

Cat. No.: B1407234
CAS No.: 1234616-78-4
M. Wt: 190.2 g/mol
InChI Key: LPCBXSICRRCTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dimethyl-2H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1407234 2,3-Dimethyl-2H-indazole-6-carboxylic acid CAS No. 1234616-78-4

Properties

IUPAC Name

2,3-dimethylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCBXSICRRCTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2,3-Dimethyl-2H-indazole-6-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, have cemented their status as a "privileged scaffold" in drug discovery.[1][2] Among this important class of compounds, 2,3-Dimethyl-2H-indazole-6-carboxylic acid is a key building block for the synthesis of more complex pharmacologically active molecules. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic pathway.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available 3-methyl-1H-indazole-6-carboxylic acid. This strategy is designed to ensure high regioselectivity in the crucial N-methylation step and efficient conversion to the final product.

The overall synthetic workflow is as follows:

  • Esterification: The carboxylic acid group of the starting material is first protected as a methyl ester. This prevents unwanted side reactions during the subsequent methylation step and enhances the solubility of the intermediate in organic solvents.

  • Regioselective N-Methylation: The indazole ring is then methylated. The key challenge in this step is to control the site of methylation, as the indazole nitrogen atoms at the N1 and N2 positions are both nucleophilic.[2] By carefully selecting the reaction conditions, we can favor the formation of the desired N2-methylated product.

  • Hydrolysis: Finally, the methyl ester is hydrolyzed to yield the target this compound.

Synthesis_Workflow Start 3-methyl-1H-indazole-6-carboxylic acid Intermediate1 3-methyl-1H-indazole-6-carboxylic acid methyl ester Start->Intermediate1 Esterification (MeOH, H₂SO₄) Intermediate2 This compound methyl ester Intermediate1->Intermediate2 N2-Methylation (DMC, DABCO, DMF) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis (NaOH, H₂O/MeOH)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 3-methyl-1H-indazole-6-carboxylic acid

The initial step involves the conversion of 3-methyl-1H-indazole-6-carboxylic acid to its corresponding methyl ester. A Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of methanol as both solvent and reagent, with a catalytic amount of strong acid.

Protocol:

  • To a solution of 3-methyl-1H-indazole-6-carboxylic acid (1 equivalent) in methanol (10-15 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.[3]

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-1H-indazole-6-carboxylic acid methyl ester as a solid. The product can be further purified by recrystallization if necessary.[3]

Causality of Experimental Choices:

  • Excess Methanol: Using methanol in large excess shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by methanol.

  • Neutralization: The addition of sodium bicarbonate is crucial to quench the sulfuric acid catalyst, preventing the reverse reaction (hydrolysis) during workup and to ensure safe handling.

Step 2: N2-Methylation of 3-methyl-1H-indazole-6-carboxylic acid methyl ester

This is the most critical step in the synthesis, where regioselectivity is paramount. The alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[2] The formation of the N2-methylated product is kinetically favored under certain conditions.[4] The use of dimethyl carbonate (DMC) as a methylating agent in the presence of a non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) has been shown to be effective for selective N2-methylation of similar indazole systems.[2]

Protocol:

  • Dissolve 3-methyl-1H-indazole-6-carboxylic acid methyl ester (1 equivalent) and DABCO (1 equivalent) in DMF (10 volumes).[2]

  • Stir the mixture at room temperature for approximately 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the reaction mixture.[2]

  • Heat the reaction to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 volumes) and stir for 15 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain this compound methyl ester.

Causality of Experimental Choices:

  • Dimethyl Carbonate (DMC): DMC is a green and safe methylating agent, acting as a less reactive but more selective alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.

  • DABCO: As a non-nucleophilic base, DABCO facilitates the deprotonation of the indazole nitrogen, creating the nucleophilic indazolide anion without competing in the methylation reaction itself.

  • DMF: The polar aprotic nature of DMF effectively dissolves the reactants and facilitates the SN2-type reaction by stabilizing the transition state.

Step 3: Hydrolysis of this compound methyl ester

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a straightforward hydrolysis reaction carried out under basic conditions.

Protocol:

  • Suspend this compound methyl ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

  • Carefully acidify the aqueous layer with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of 3-4.

  • The product will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Causality of Experimental Choices:

  • Basic Hydrolysis (Saponification): This is an irreversible process, as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol byproduct. This ensures the reaction goes to completion.[5]

  • Acidification: The final acidification step is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp.TimeProductYield
1 3-methyl-1H-indazole-6-carboxylic acidMethanol, H₂SO₄MethanolReflux12-24 h3-methyl-1H-indazole-6-carboxylic acid methyl ester>85%[3]
2 3-methyl-1H-indazole-6-carboxylic acid methyl esterDimethyl carbonate, DABCODMFReflux6-8 hThis compound methyl ester~80%[2]
3 This compound methyl esterNaOH, H₂OMethanol/WaterReflux2-4 hThis compound>90%

Conclusion

The presented three-step synthesis provides a reliable and efficient pathway to this compound. By understanding the underlying chemical principles and the rationale for the chosen reagents and conditions, researchers can confidently execute this protocol and adapt it as needed for their specific applications in drug discovery and development. The emphasis on a regioselective N-methylation step is key to the success of this synthetic route, yielding the desired product in high purity and good overall yield.

References

A Comprehensive Technical Guide to 2,3-Dimethyl-2H-indazole-6-carboxylic acid: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 2,3-Dimethyl-2H-indazole-6-carboxylic acid (CAS No. 1234616-78-4), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The indazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1][2] This document delineates the known physicochemical properties of the title compound, proposes a scientifically grounded synthetic pathway, and outlines robust analytical methodologies for its characterization and quality control. Designed for researchers, chemists, and drug development professionals, this guide synthesizes available data with expert insights to serve as a foundational resource for leveraging this compound in research and development.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern drug discovery, with the indazole core being a particularly prominent scaffold.[1] Comprising a benzene ring fused to a pyrazole ring, indazoles are aromatic systems that can exist in different tautomeric forms, primarily the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] Their structural similarity to native purines and their ability to act as bioisosteres for indoles make them highly valuable in the design of targeted therapeutics.[2][3] Derivatives of indazole have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2]

This compound belongs to this important class of molecules. Its structure, featuring a carboxylic acid group, presents a versatile handle for synthetic modification, such as the formation of amides and esters, enabling the exploration of new chemical space for drug discovery programs. This guide aims to consolidate the technical information on this specific molecule, providing a launchpad for its application.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application, from designing synthetic routes to formulating it for biological assays.

Identity and Molecular Structure
  • IUPAC Name: this compound

  • CAS Number: 1234616-78-4[4][5][6][7]

  • Molecular Formula: C₁₀H₁₀N₂O₂[5][6]

  • Molecular Weight: 190.20 g/mol [5][8]

  • Canonical SMILES: CC1=C2C=CC(=CC2=NN1C)C(=O)O[6]

Data Summary Table
PropertyValue / InformationSource
Molecular Formula C₁₀H₁₀N₂O₂[5][6]
Molecular Weight 190.20 g/mol [5][8]
CAS Number 1234616-78-4[4][5][6]
Physical State Solid (predicted based on analogues)[8]
Melting Point Data not publicly available.
Solubility Predicted to have low solubility in water and good solubility in polar organic solvents like DMSO, DMF, and alcohols.[9]
pKa Data not publicly available; expected to be acidic (pKa ~3-5) due to the carboxylic acid group.
Storage Store at room temperature under an inert atmosphere.[6]
Solubility Profile: A Structural Perspective

The solubility of this compound is dictated by the interplay of its hydrophilic and hydrophobic components. The carboxylic acid group is polar and capable of hydrogen bonding, conferring some solubility in polar solvents. Conversely, the bicyclic dimethyl-indazole core is largely nonpolar and hydrophobic. This duality suggests that while the compound is likely poorly soluble in water, its solubility should increase significantly in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), a prediction supported by data on similar indazole structures.[9] For biological assays, creating a stock solution in DMSO is a standard and recommended practice.

Acidity and Ionization (pKa)

While no experimental pKa value has been published, the presence of the carboxylic acid moiety defines the molecule as an acid. The pKa value is critical as it determines the molecule's ionization state at a given pH. At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa of 3-5) will be deprotonated to its carboxylate form. This ionization profoundly impacts properties like solubility, membrane permeability, and receptor-binding interactions.

Experimental Protocol: Determination of pKa via Potentiometric Titration This protocol provides a reliable method for determining the acid dissociation constant.

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter.

  • Titration: Add a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. The data can be further analyzed using Gran plots or derivative plots to precisely locate the equivalence point.

Synthesis and Purification Strategy

Proposed Synthetic Workflow

The following multi-step synthesis is proposed as a logical and efficient route. The causality behind this choice involves leveraging a common starting material and employing high-yielding, well-documented reactions like N-methylation and Sandmeyer reactions.

Synthesis_Workflow A 6-Nitro-1H-indazole B 2,3-Dimethyl-6-nitro-2H-indazole A->B Methylation (e.g., CH₃I, Base) C 2,3-Dimethyl-2H-indazol-6-amine B->C Reduction (e.g., SnCl₂, HCl) D 2,3-Dimethyl-2H-indazole-6-diazonium salt C->D Diazotization (NaNO₂, HCl, 0°C) E 2,3-Dimethyl-2H-indazole-6-carbonitrile D->E Sandmeyer Reaction (CuCN) F This compound E->F Hydrolysis (Acid or Base)

Caption: Proposed multi-step synthesis of this compound.

Exemplary Protocol: Step 1 - Methylation

This protocol for the synthesis of 2,3-Dimethyl-6-nitro-2H-indazole is adapted from established procedures for similar substrates.[10][11]

  • Reagent Setup: To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent like DMF (N,N-dimethylformamide), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Methylation: Cool the mixture in an ice bath and add iodomethane (CH₃I, 2.2 eq) dropwise while stirring. Causality: Using a slight excess of the methylating agent ensures complete reaction. The base is crucial for deprotonating the indazole nitrogen, activating it for nucleophilic attack on the iodomethane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2,3-Dimethyl-6-nitro-2H-indazole.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the structure and purity of the final compound. The following section describes the expected analytical data.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons (3H): Signals in the δ 7.0-8.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • N-Methyl Protons (3H): A sharp singlet around δ 4.0-4.2 ppm. A similar N-methyl signal in 2,3-dimethyl-6-nitro-2H-indazole appears at 4.14 ppm.[11]

    • C-Methyl Protons (3H): A sharp singlet around δ 2.6-2.8 ppm. The corresponding signal in the nitro-analogue is at 2.67 ppm.[11]

    • Carboxylic Acid Proton (1H): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 10 distinct signals corresponding to each carbon atom in the molecule, including a signal for the carbonyl carbon in the δ 165-175 ppm region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent [M-H]⁻ ion at m/z 189.2. In positive mode, an [M+H]⁺ ion would be observed at m/z 191.2.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1620-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic indazole ring.

Analytical Workflow for Quality Control

A standardized workflow ensures the identity, purity, and consistency of each synthesized batch.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Purity & Final QC A Synthesized Compound B LC-MS Analysis A->B Confirm Mass C ¹H NMR Analysis A->C Confirm Structure D HPLC-UV Analysis B->D C->D Purity >95%? E Melting Point Determination D->E F Qualified Material E->F

Caption: Standard analytical workflow for identity and purity confirmation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related indazole carboxylic acids should be used to inform handling procedures.[12][13]

  • General Hazards: Compounds of this class may cause skin and serious eye irritation.[13][14] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid dust formation.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Some suppliers recommend storage under an inert atmosphere.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

An In-depth Technical Guide to the Crystal Structure Analysis of Indazole Carboxylic Acids as Surrogates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Understanding the three-dimensional structure of indazole derivatives through single-crystal X-ray diffraction is paramount for structure-based drug design, as it reveals crucial details about molecular geometry and intermolecular interactions that govern physicochemical properties.[3][4] This guide provides a comprehensive technical overview of the crystal structure analysis process. Due to the absence of a publicly available crystal structure for 2,3-dimethyl-2H-indazole-6-carboxylic acid, this whitepaper will use the well-characterized structure of a closely related analogue, 1-Methyl-1H-indazole-3-carboxylic acid , to demonstrate the core principles and methodologies.[5][6] We will detail the experimental workflow from synthesis and crystallization to data analysis, and discuss the key structural features, offering insights applicable to the broader class of indazole carboxylic acids for researchers in drug development.

Introduction: The Significance of Indazole Scaffolds and Crystallography

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to neurodegenerative diseases and inflammatory disorders.[7][8][9] Their versatile biological activity stems from the unique electronic properties of the bicyclic heteroaromatic system, which can act as a bioisostere for moieties like indoles or phenols and engage in specific hydrogen bonding patterns with protein targets. Many indazole-based drugs, such as the kinase inhibitors pazopanib and axitinib, owe their efficacy to precise interactions with their biological targets, underscoring the importance of their three-dimensional structure.[1]

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement within a molecule.[4][10] This technique provides precise data on bond lengths, bond angles, and conformational preferences.[11] Furthermore, it elucidates the supramolecular assembly in the crystal lattice, revealing the non-covalent interactions (e.g., hydrogen bonds, π–π stacking) that dictate crystal packing.[3] This information is invaluable for drug development professionals, as it influences critical properties such as solubility, stability, polymorphism, and ultimately, bioavailability.[12]

This guide uses 1-Methyl-1H-indazole-3-carboxylic acid as a practical exemplar to walk through the complete process of crystal structure analysis, providing a robust framework for scientists working with this important class of molecules.

Experimental Methodology: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure involves a multi-step process requiring precision and a deep understanding of the underlying principles.

Synthesis and Crystallization

The synthesis of indazole carboxylic acids can be achieved through various established routes. A common approach for the exemplar compound, 1-Methyl-1H-indazole-3-carboxylic acid, involves methods adapted from the literature.[5]

Exemplar Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

  • Starting Material: The synthesis often begins with a suitable precursor like indazole-3-carboxylic acid.[13]

  • Alkylation: The N1 position of the indazole ring is selectively methylated. This can be achieved by reacting indazole-3-carboxylic acid with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or acetone).

  • Work-up and Purification: Following the reaction, the mixture is typically quenched with water and the product is extracted into an organic solvent. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired 1-Methyl-1H-indazole-3-carboxylic acid.[14]

Growing Diffraction-Quality Single Crystals:

Obtaining crystals suitable for SCXRD is often the most challenging step.[4] The goal is to grow well-formed, defect-free crystals, typically between 0.1 and 0.3 mm in size.[10] Slow evaporation of a saturated solution is a widely used and effective technique.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/petroleum ether) to create a saturated solution.[5]

  • Slow Evaporation: The container is loosely covered to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, washed with a small amount of cold solvent, and prepared for mounting.

Single-Crystal X-ray Data Collection

The mounted crystal is subjected to a finely focused beam of X-rays in a diffractometer. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[10][15]

The key parameters for the data collection of the exemplar, 1-Methyl-1H-indazole-3-carboxylic acid, are summarized below.

ParameterValueReference
Chemical FormulaC₉H₈N₂O₂[5]
Formula Weight176.17 g/mol [5]
Temperature293(2) K[5]
Wavelength (Mo Kα)0.71073 Å[6]
Crystal SystemMonoclinic[5]
Space GroupP2₁/n[6]
Unit Cell Dimensionsa = 7.5470(15) Å, b = 14.873(3) Å, c = 14.924(3) Å, β = 93.10(3)°[5]
Volume1672.7(6) ų[5]
Z (Molecules per unit cell)8[5]
Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure. This computational process involves solving the "phase problem" and refining a model of the atomic positions to best fit the experimental data.[5]

G DataCollection 1. Data Collection (Diffraction Intensities) DataReduction 2. Data Reduction (Integration & Scaling) DataCollection->DataReduction Raw Data StructureSolution 3. Structure Solution (Phase Problem) DataReduction->StructureSolution HKL File Refinement 4. Structure Refinement (Least-Squares Fitting) StructureSolution->Refinement Initial Model Refinement->Refinement Validation 5. Validation & Analysis (CIF File Generation) Refinement->Validation Final Model

Figure 1: A generalized workflow for solving and refining a small-molecule crystal structure.

Step-by-Step Workflow:

  • Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of each reflection. Software like XCAD4 is used for this step.[5]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The program SHELXS97 is a common choice for this task.[5] This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm, such as that in SHELXL97.[5] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor. A lower R-factor indicates a better fit; for the exemplar structure, the final R-factor was 0.058.[5][6]

  • Validation: The final structure is validated using established crystallographic checks to ensure the model is chemically and geometrically reasonable. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Results and Discussion: Structural Insights

The refined crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals key details about its molecular and supramolecular features.

Molecular Structure

The analysis confirms the expected connectivity of the molecule. The indazole ring system is essentially planar, a common feature for such aromatic systems.[16] The carboxylic acid group is twisted slightly out of the plane of the indazole ring. The asymmetric unit of this particular crystal structure notably contains two independent molecules, which are conformationally similar.[5][6]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust hydrogen bonding network. The most significant interaction is the classic carboxylic acid dimer motif, where two molecules are linked by a pair of strong O—H···O hydrogen bonds, forming a centrosymmetric R²₂(8) ring motif.[5][6] This is a very common and stable arrangement for carboxylic acids in the solid state.

H_Bonding cluster_0 Molecule A cluster_1 Molecule B (Inversion Center) A_O1 O1 A_H H A_O1->A_H B_O2 O2' A_H->B_O2 O-H···O A_O2 O2 A_Indazole Indazole Ring A B_O1 O1' B_H H' B_O1->B_H B_H->A_O2 O-H···O B_Indazole Indazole Ring B

Figure 2: Carboxylic acid dimer via O-H···O hydrogen bonds.

In addition to this primary interaction, weaker C—H···O interactions are also observed, which further stabilize the three-dimensional crystal lattice.[5][6] The table below summarizes the key hydrogen bond geometry.

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)Reference
O2–H2A···O1ⁱ0.821.822.632(3)173[6]
C8–H8A···O1ⁱ0.932.523.293(4)140[6]
Symmetry code: (i) -x+1, -y+1, -z+1

These intermolecular forces are critical as they directly influence the material's melting point, solubility, and dissolution rate, which are key parameters in drug formulation and delivery.

Conclusion

This guide has detailed the comprehensive process of small-molecule crystal structure analysis using 1-Methyl-1H-indazole-3-carboxylic acid as a scientifically robust surrogate for the target topic. We have outlined the essential steps from synthesis and crystal growth to X-ray data collection and structure refinement. The analysis revealed a planar indazole core and a supramolecular architecture dominated by strong O—H···O hydrogen-bonded carboxylic acid dimers.

For researchers and drug development professionals, the insights gained from such analyses are fundamental. The precise knowledge of a molecule's three-dimensional structure and its preferred intermolecular interactions provides a rational basis for designing new analogues with improved potency, selectivity, and pharmacokinetic properties. Understanding the solid-state behavior is crucial for controlling polymorphism and ensuring the development of stable and effective pharmaceutical products. The methodologies and principles described herein are broadly applicable to the entire class of indazole derivatives, providing a foundational toolkit for advancing drug discovery programs.

References

The Indazole Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole, a bicyclic aromatic heterocycle, has evolved from a laboratory curiosity in the late 19th century to a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a comprehensive journey through the discovery and history of indazole compounds. We will delve into the foundational synthetic methodologies, from the classical approaches of pioneers like Emil Fischer to the sophisticated transition-metal-catalyzed reactions that define contemporary organic synthesis. This guide will illuminate the causality behind experimental choices in these synthetic routes, offering detailed, step-by-step protocols for key transformations. Furthermore, we will trace the history of the discovery of the diverse biological activities of indazoles, culminating in their use in several FDA-approved drugs. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development.

Part 1: The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

The story of the indazole ring system begins in the late 19th century, a period of immense progress in organic chemistry. It was during this era that the fundamental structures of many heterocyclic compounds were being elucidated, and the indazole core was no exception.

The Pioneering Synthesis of an Indazolone by Emil Fischer (circa 1883)

The first synthesis of an indazole derivative is credited to the legendary chemist Emil Fischer.[1] In his seminal work, he did not prepare the parent indazole but rather an oxo-substituted derivative, an indazolone. This discovery, while not of the parent heterocycle, was the crucial first step in recognizing this new bicyclic aromatic system.[2]

Starting Material: o-Hydrazinobenzoic acid

Procedure:

  • o-Hydrazinobenzoic acid is heated in a suitable apparatus.

  • The heating is continued, leading to an intramolecular condensation and cyclization reaction.

  • The reaction proceeds with the loss of a water molecule to form 3-indazolone.

Causality Behind Experimental Choices: The choice of heating as the sole reagent highlights the inherent reactivity of the starting material. The proximity of the hydrazino and carboxylic acid functionalities on the benzene ring facilitates an intramolecular reaction. The thermal energy provides the activation energy required for the nucleophilic nitrogen of the hydrazine to attack the electrophilic carbon of the carboxylic acid, leading to the formation of a five-membered ring and the elimination of water.

fischer_synthesis start o-Hydrazinobenzoic Acid intermediate Intramolecular Condensation start->intermediate Heat (Δ) product 3-Indazolone intermediate->product water H₂O intermediate->water

Caption: Fischer's synthesis of 3-indazolone.

The Jacobson Indazole Synthesis (1893): A Direct Route to the Parent 1H-Indazole

A decade after Fischer's initial discovery, Paul Jacobson developed a method that provided a direct route to the parent 1H-indazole.[2] This was a significant advancement, as it allowed for the systematic study of the unsubstituted indazole core and its properties.

Starting Material: o-Toluidine

Procedure:

  • o-Toluidine is dissolved in a suitable acidic medium, typically a mixture of glacial acetic acid and acetic anhydride.

  • The solution is cooled in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled o-toluidine solution to generate nitrous acid in situ.

  • The nitrous acid reacts with the o-toluidine to form the corresponding diazonium salt.

  • The reaction mixture is then gently warmed, which induces an intramolecular cyclization of the diazonium salt. The methyl group provides the carbon atom that closes the pyrazole ring.

  • The product, 1H-indazole, is then isolated and purified.

Causality Behind Experimental Choices: The use of nitrous acid is crucial for the diazotization of the primary amine of o-toluidine. The subsequent intramolecular cyclization is a key step, and the methyl group at the ortho position is essential for the formation of the five-membered pyrazole ring. This method provided a more direct and versatile route to the parent indazole compared to Fischer's synthesis of the indazolone.

jacobson_synthesis start o-Toluidine diazotization Diazotization (NaNO₂, H⁺) start->diazotization intermediate o-Tolyldiazonium Salt diazotization->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Warm product 1H-Indazole cyclization->product

Caption: The Jacobson synthesis of 1H-indazole.

Early Methods for 2H-Indazole Synthesis: The Davis-Beirut Reaction

The synthesis of the 2H-indazole tautomer presented a greater challenge due to its lower thermodynamic stability compared to the 1H-tautomer. The Davis-Beirut reaction emerged as a significant method for the preparation of 2H-indazoles.[3] This reaction involves an N,N-bond forming heterocyclization.[3]

Starting Materials: o-Nitrobenzaldehyde and a primary amine.

Procedure:

  • o-Nitrobenzaldehyde is condensed with a primary amine to form the corresponding N-substituted o-nitrobenzylidene imine.

  • The imine is then subjected to basic conditions, often in the presence of an alcohol.

  • The base promotes a series of steps, including the formation of a carbanion and an intramolecular cyclization, ultimately leading to the formation of the 2H-indazole ring system.

Causality Behind Experimental Choices: The Davis-Beirut reaction is a powerful tool for the synthesis of 2H-indazoles because it allows for the direct introduction of a substituent at the N2 position. The reaction proceeds through a unique mechanism involving the formation of a key nitroso imine intermediate under redox-neutral conditions.[4]

davis_beirut_reaction start1 o-Nitrobenzaldehyde condensation Condensation start1->condensation start2 Primary Amine start2->condensation intermediate o-Nitrobenzylidene Imine condensation->intermediate cyclization Base-mediated N,N-bond formation intermediate->cyclization product 2H-Indazole cyclization->product

Caption: The Davis-Beirut reaction for 2H-indazoles.

Part 2: The Evolution of Synthetic Strategies: From Classical to Modern Methodologies

The 20th and 21st centuries witnessed a dramatic evolution in the synthetic chemistry of indazoles, driven by the demands of the pharmaceutical industry for more efficient, selective, and environmentally friendly methods.

Comparative Overview of Classical and Modern Synthetic Approaches
FeatureClassical Methods (e.g., Jacobson, Davis-Beirut)Modern Catalytic Methods (e.g., Pd, Rh-catalyzed)
Reaction Conditions Often require harsh conditions (strong acids/bases, high temperatures).Typically milder reaction conditions.
Substrate Scope Can be limited by the availability of starting materials and functional group tolerance.Broader substrate scope and greater functional group tolerance.
Yield & Selectivity Yields can be variable, and regioselectivity can be an issue.Often provide higher yields and excellent regioselectivity.
Atom Economy Can generate significant waste.More atom-economical, aligning with green chemistry principles.
The Dawn of Catalysis: Palladium-Catalyzed Indazole Synthesis

The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of the indazole core was no exception. Palladium-catalyzed reactions, in particular, have become indispensable tools for the synthesis of a wide array of substituted indazoles.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of indazole synthesis, it is frequently used to introduce aryl or vinyl substituents at various positions on the indazole ring.

Starting Materials: A bromo-indazole derivative and a boronic acid.

Procedure:

  • The bromo-indazole, boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent (e.g., dioxane/water).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction is complete, the product is isolated and purified.

More recently, palladium-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for indazole synthesis. This approach avoids the need for pre-functionalized starting materials, such as haloindazoles.

Starting Material: An appropriately substituted hydrazone.

Procedure:

  • The hydrazone is treated with a catalytic amount of a palladium salt (e.g., Pd(OAc)₂) in the presence of an oxidant (e.g., Cu(OAc)₂) and a co-catalyst (e.g., AgOCOCF₃).[5]

  • The reaction proceeds via a palladium-catalyzed C-H activation of an aryl ring, followed by an intramolecular amination to form the indazole ring.[5]

  • The reaction is typically carried out under relatively mild conditions.[5]

pd_catalytic_cycle pd0 Pd(0) pd2_1 Pd(II) pd0->pd2_1 Oxidative Addition pd2_2 Pd(II) pd2_1->pd2_2 Transmetalation pd2_2->pd0 product Aryl-R pd2_2->product Reductive Elimination pd2_3 Pd(II) start Aryl-X + R-B(OH)₂

Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Pushing the Boundaries: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysis has also emerged as a powerful tool for the synthesis of indazoles, often complementing palladium-catalyzed methods. Rhodium(III) catalysts, in particular, are highly effective for C-H activation and annulation reactions.

Starting Materials: An azobenzene and an aldehyde.

Procedure:

  • The azobenzene and aldehyde are reacted in the presence of a rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂) and a silver salt co-catalyst (e.g., AgSbF₆) in a suitable solvent like dioxane.[6]

  • The reaction is heated, typically at around 80°C.[7]

  • The reaction proceeds via a rhodium-catalyzed C-H bond addition of the azobenzene to the aldehyde, followed by a cyclative capture to form the N-aryl-2H-indazole.[6]

Causality Behind Experimental Choices: This method provides a highly efficient, one-step synthesis of N-aryl-2H-indazoles with a broad functional group tolerance. The azo group of the azobenzene acts as a directing group for the regioselective C-H activation, and the subsequent cyclization is highly efficient.

rh_catalyzed_workflow start Azobenzene + Aldehyde catalysis Rh(III) Catalyst Ag(I) Co-catalyst start->catalysis activation C-H Activation catalysis->activation cyclization Cyclative Capture activation->cyclization product N-Aryl-2H-Indazole cyclization->product

Caption: Workflow for Rh(III)-catalyzed indazole synthesis.

Part 3: The Unveiling of a Pharmacophore: A History of Biological Activities and Therapeutic Applications

The journey of indazole compounds from chemical curiosities to vital pharmacophores is a testament to the power of systematic biological screening and medicinal chemistry.

Early Glimmers of Biological Potential: Initial Antimicrobial and Anti-inflammatory Screenings

While the indazole scaffold was known for decades, its biological potential remained largely unexplored until the mid-20th century. Early investigations began to reveal a range of biological activities, with antimicrobial and anti-inflammatory properties being among the first to be systematically studied. These initial findings, though modest by today's standards, were crucial in establishing the indazole ring as a promising starting point for drug discovery.[2]

A pivotal moment in the history of indazole pharmacology was the discovery of the anti-inflammatory properties of Benzydamine . First synthesized in the 1960s, Benzydamine was found to possess potent anti-inflammatory, analgesic, and antipyretic properties.[8] It was one of the first indazole-containing compounds to achieve widespread clinical use and is still used today for the relief of pain and inflammation.[8]

The Indazole Scaffold in FDA-Approved Drugs: Case Studies in Modern Medicinal Chemistry

The early promise of the indazole scaffold has been fully realized in the 21st century, with several indazole-containing drugs receiving FDA approval for a variety of indications.

Granisetron is a selective 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The indazole core of Granisetron is crucial for its high-affinity binding to the 5-HT₃ receptor.

Synthetic Scheme for Granisetron: The synthesis of Granisetron typically involves the coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

granisetron_moa serotonin Serotonin (5-HT) receptor 5-HT₃ Receptor serotonin->receptor neuron Vagal Afferent Neuron receptor->neuron Activation vomiting_center Vomiting Center (in Brainstem) neuron->vomiting_center Signal Transmission nausea Nausea & Vomiting vomiting_center->nausea granisetron Granisetron granisetron->receptor Blocks

Caption: Mechanism of action of Granisetron.

Axitinib is a small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors 1, 2, and 3. By inhibiting these receptors, Axitinib blocks angiogenesis, the formation of new blood vessels that tumors need to grow and spread. It is approved for the treatment of advanced renal cell carcinoma.

Synthetic Route for Axitinib: The synthesis of Axitinib is a multi-step process that often utilizes palladium-catalyzed cross-coupling reactions to construct the key C-C and C-S bonds in the molecule.

axitinib_moa vegf VEGF receptor VEGF Receptor vegf->receptor dimerization Receptor Dimerization receptor->dimerization autophosphorylation Autophosphorylation dimerization->autophosphorylation signaling Downstream Signaling autophosphorylation->signaling angiogenesis Angiogenesis signaling->angiogenesis axitinib Axitinib axitinib->autophosphorylation Inhibits

Caption: Mechanism of action of Axitinib.

Part 4: Conclusion and Future Perspectives

The journey of indazole compounds, from their initial synthesis in the late 19th century to their current status as a "privileged scaffold" in medicinal chemistry, is a remarkable story of scientific discovery and innovation. The evolution of synthetic methodologies has enabled the creation of vast libraries of indazole derivatives, leading to the discovery of compounds with a wide range of therapeutic applications. As our understanding of the biological roles of various molecular targets continues to grow, the indazole core is poised to remain a central focus of drug discovery efforts for years to come. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel therapeutic applications for this versatile and powerful heterocyclic system.

References

Unveiling the Therapeutic Potential of 2,3-Dimethyl-2H-indazole-6-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2][3][4] Its inherent structural features, including the presence of nitrogen atoms capable of hydrogen bonding and a planar aromatic system for π-π stacking interactions, render it a versatile scaffold for engaging with a multitude of biological targets.[5] This has led to the development of numerous clinically approved drugs with diverse therapeutic applications, from oncology to inflammatory diseases.[2][6][7][8] Notable examples include the multi-kinase inhibitors Pazopanib and Axitinib, which have revolutionized the treatment of certain cancers.[7] The prevalence of the indazole core in successful therapeutics underscores its status as a "privileged scaffold" and provides a strong rationale for the exploration of novel, uncharacterized derivatives.

This technical guide focuses on a specific, yet largely unexplored, member of this family: 2,3-Dimethyl-2H-indazole-6-carboxylic acid . While direct biological data for this compound is scarce in the public domain, its structural features, when analyzed in the context of known bioactive indazoles, allow for the formulation of a compelling hypothesis regarding its therapeutic potential. This document will, therefore, serve as a comprehensive roadmap for researchers, outlining a scientifically rigorous approach to elucidate the biological activity of this promising molecule, from initial in silico predictions to detailed in vitro validation.

Postulating the Biological Activity: A Hypothesis-Driven Approach

Given the extensive literature on indazole derivatives, we can postulate the likely biological activities of this compound. The substitution pattern—two methyl groups at the 2 and 3 positions and a carboxylic acid at the 6-position—is key to this hypothesis.

  • Kinase Inhibition: The 2,3-dimethyl substitution on the indazole core is a feature present in the kinase inhibitor Pazopanib (albeit with different substituents at other positions). This suggests that the core scaffold is amenable to binding within the ATP-binding pocket of protein kinases. The carboxylic acid at the 6-position can act as a crucial hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the hinge region of a kinase domain.

  • Anti-Inflammatory Activity: Several indazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10][11] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often critical for their mechanism of action.

Therefore, our central hypothesis is: This compound possesses anti-cancer and/or anti-inflammatory activity, likely mediated through the inhibition of specific protein kinases or the COX-2 enzyme.

The following sections will detail the experimental workflow designed to test this hypothesis.

In Silico Target Identification: A Virtual Screening Cascade

Before embarking on wet-lab experiments, a computational approach can provide valuable insights into the potential biological targets of this compound and guide the selection of in vitro assays.

Molecular Docking Protocol

This protocol outlines a typical molecular docking study to predict the binding affinity of the target compound to the active sites of selected protein kinases and COX enzymes.

  • Ligand Preparation:

    • The 3D structure of this compound will be generated using molecular modeling software (e.g., ChemDraw, Avogadro).

    • Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Appropriate protonation states at physiological pH will be assigned.

  • Target Protein Preparation:

    • Crystal structures of relevant protein kinases (e.g., VEGFR2, PDGFR, c-Kit) and COX-1/COX-2 enzymes will be retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands will be removed from the structures.

    • Hydrogen atoms will be added, and charges will be assigned to the protein atoms.

    • The binding pocket will be defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Molecular Docking Simulation:

    • A docking program such as AutoDock Vina will be used to predict the binding conformation and affinity of the ligand within the active site of each target protein.

    • The docking results will be analyzed based on the predicted binding energy (kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicted Interaction Models

The following diagrams illustrate the hypothetical binding modes of this compound within a generic kinase ATP-binding pocket and the active site of COX-2.

G Hypothetical Binding Mode in a Kinase Active Site cluster_kinase Kinase ATP Binding Pocket Hinge_Region Hinge Region Residue (e.g., Cys, Met) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper_Residue Gatekeeper Residue Ligand This compound Ligand->Hinge_Region H-Bond from Carboxylic Acid Ligand->Hydrophobic_Pocket Hydrophobic interaction from Dimethyl Indazole Ligand->Gatekeeper_Residue Steric Interaction

Caption: Hypothetical binding of the ligand in a kinase active site.

G Hypothetical Binding Mode in COX-2 Active Site cluster_cox COX-2 Active Site Arg120 Arg120 Tyr355 Tyr355 Hydrophobic_Channel Hydrophobic Channel Ligand This compound Ligand->Arg120 Salt bridge with Carboxylic Acid Ligand->Tyr355 H-Bond Ligand->Hydrophobic_Channel Indazole core in channel

Caption: Hypothetical binding of the ligand in the COX-2 active site.

Chemical Synthesis: A Practical Route to the Target Compound

The synthesis of this compound is anticipated to be a multi-step process, likely commencing from the commercially available 3-methyl-6-nitro-1H-indazole. A plausible synthetic route is outlined below.

Synthetic Workflow

G Start 3-Methyl-6-nitro-1H-indazole Step1 Methylation (e.g., Dimethyl carbonate) Start->Step1 Intermediate1 2,3-Dimethyl-6-nitro-2H-indazole Step1->Intermediate1 Step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate1->Step2 Intermediate2 2,3-Dimethyl-2H-indazol-6-amine Step2->Intermediate2 Step3 Sandmeyer Reaction 1. NaNO2, HCl 2. CuCN Intermediate2->Step3 Intermediate3 2,3-Dimethyl-2H-indazole-6-carbonitrile Step3->Intermediate3 Step4 Hydrolysis (e.g., NaOH, H2O, heat) Intermediate3->Step4 Final_Product This compound Step4->Final_Product

Caption: Proposed synthetic route for the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

This step is based on established literature procedures.[12][13]

  • To a solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., triethylenediamine).

  • Stir the mixture at room temperature, followed by the dropwise addition of a methylating agent (e.g., dimethyl carbonate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, add water to precipitate the product.

  • Filter, wash, and dry the solid to obtain 2,3-dimethyl-6-nitro-2H-indazole.

Step 2: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

  • Suspend 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture accordingly (e.g., neutralization with a base for SnCl₂ reduction, filtration for catalytic hydrogenation) to isolate 2,3-Dimethyl-2H-indazol-6-amine. This amine is a known impurity in the synthesis of Pazopanib.

Step 3: Synthesis of 2,3-Dimethyl-2H-indazole-6-carbonitrile (via Sandmeyer Reaction)

  • Dissolve 2,3-Dimethyl-2H-indazol-6-amine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Step 4: Hydrolysis to this compound

  • Dissolve the 2,3-Dimethyl-2H-indazole-6-carbonitrile in an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield the final product, this compound.

In Vitro Biological Evaluation: Validating the Hypothesis

A panel of in vitro assays will be employed to systematically evaluate the biological activity of the synthesized compound.

Kinase Inhibition Assays

A tiered approach will be used, starting with a broad screening panel followed by more focused assays.

Primary Screening:

  • Assay: Profiling against a panel of recombinant protein kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology's Kinase HotSpot™).

  • Methodology: Radiometric or fluorescence-based assays to measure the inhibition of kinase activity at a fixed concentration of the test compound (e.g., 10 µM).

  • Data Output: Percentage of inhibition for each kinase.

Secondary Screening (for hits from the primary screen):

  • Assay: IC₅₀ determination for the most inhibited kinases.

  • Methodology: Dose-response curves will be generated by incubating the kinase with varying concentrations of the compound.

  • Data Output: IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Target Kinase Family Examples Relevance
Receptor Tyrosine KinasesVEGFR2, PDGFRβ, c-KitAngiogenesis, Cancer
Non-receptor Tyrosine KinasesSrc, AblCancer, Inflammation
Serine/Threonine KinasesRAF, MEK, ERKCancer, Inflammation
Anti-Inflammatory Assays

COX Inhibition Assay:

  • Assay: Measurement of COX-1 and COX-2 inhibition.

  • Methodology: Commercially available colorimetric or fluorometric assay kits will be used to measure the production of prostaglandin G₂ (PGG₂) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes in the presence of the test compound.

  • Data Output: IC₅₀ values for both COX-1 and COX-2, allowing for the determination of selectivity.

Cytokine Release Assay:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Methodology: Cells will be stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant will be quantified using ELISA.

  • Data Output: IC₅₀ values for the inhibition of cytokine release.

Anti-Proliferative Assays
  • Cell Lines: A panel of human cancer cell lines relevant to the inhibited kinases (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR2, various solid tumor lines).

  • Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Methodology: Cells will be treated with a range of concentrations of the compound for a specified period (e.g., 72 hours). Cell viability will be measured, and dose-response curves will be generated.

  • Data Output: GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of the biological activity of this compound. By leveraging the known pharmacology of the indazole scaffold, we have postulated its potential as a kinase or COX-2 inhibitor, with consequent anti-cancer or anti-inflammatory effects. The outlined in silico, synthetic, and in vitro methodologies provide a clear and scientifically rigorous path to validate this hypothesis.

The successful identification of a specific biological target and a demonstrable cellular effect would position this compound as a novel lead compound for further preclinical development. Future studies would involve lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by in vivo efficacy studies in relevant animal models of cancer or inflammation. The exploration of this and other novel indazole derivatives will undoubtedly continue to enrich the therapeutic landscape, building upon the legacy of this remarkable privileged scaffold.

References

The Core Mechanism of Action of 2,3-Dimethyl-2H-indazole-6-carboxylic acid (as Niraparib): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2,3-Dimethyl-2H-indazole-6-carboxylic acid, known in its active form as Niraparib. Niraparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) network. This document will elucidate the core principles of PARP inhibition, the concept of synthetic lethality, and the experimental methodologies used to characterize the activity of this class of inhibitors. The content is tailored for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Clinical Significance of Niraparib

Niraparib (marketed as Zejula) is a targeted therapy approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[1][2] It has demonstrated significant efficacy, particularly in patients with tumors harboring defects in the homologous recombination repair (HRR) pathway, most notably mutations in the BRCA1 and BRCA2 genes.[3][4] Understanding the intricate molecular mechanisms underpinning its therapeutic effect is paramount for optimizing its clinical application and for the development of next-generation PARP inhibitors. The inactive primary metabolite of Niraparib is its carboxylic acid derivative.[1]

The Central Role of PARP in DNA Repair

The stability of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. The PARP family of enzymes, particularly PARP-1 and PARP-2, are key players in the base excision repair (BER) pathway, which is primarily responsible for repairing DNA single-strand breaks (SSBs).[5][6]

Upon detection of an SSB, PARP-1 rapidly binds to the damaged site. This binding event triggers a conformational change in PARP-1, activating its catalytic domain. The activated PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the DNA lesion. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the subsequent repair of the SSB.

Niraparib's Dual Mechanism of PARP Inhibition

Niraparib exerts its cytotoxic effects on cancer cells through a dual mechanism that involves both the inhibition of PARP's catalytic activity and the trapping of PARP on DNA.

Catalytic Inhibition

Niraparib is a potent inhibitor of both PARP-1 and PARP-2.[2][3] It competes with NAD+ for binding to the catalytic domain of the PARP enzyme. By occupying the NAD+ binding pocket, Niraparib prevents the synthesis of PAR chains, thereby stalling the recruitment of downstream repair proteins. This inhibition of PARP's enzymatic activity impairs the efficient repair of SSBs.

PARP Trapping: A Key Cytotoxic Lesion

Beyond catalytic inhibition, a critical aspect of Niraparib's mechanism of action is its ability to "trap" the PARP enzyme at the site of DNA damage.[7] The binding of Niraparib to the PARP-DNA complex induces a conformational change that prevents the dissociation of PARP from the DNA. This results in the formation of a stable and highly cytotoxic PARP-DNA complex.[7] These trapped complexes are more cytotoxic than the unrepaired SSBs themselves, as they pose a significant obstacle to the DNA replication machinery.

cluster_0 Normal PARP Function in SSB Repair cluster_1 Niraparib Mechanism of Action DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 binds to PARylation PARylation (pADPr Synthesis) PARP1_2->PARylation is activated and catalyzes Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell_Survival SSB_Repair->Cell_Survival Niraparib Niraparib PARP_DNA_Complex PARP-DNA Complex Niraparib->PARP_DNA_Complex binds to Catalytic_Inhibition Catalytic Inhibition (No PARylation) PARP_DNA_Complex->Catalytic_Inhibition PARP_Trapping PARP Trapping PARP_DNA_Complex->PARP_Trapping Replication_Fork_Stall Replication Fork Stall & Collapse PARP_Trapping->Replication_Fork_Stall DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stall->DSB_Formation Cell_Death Cell_Death DSB_Formation->Cell_Death

Figure 1: Mechanism of PARP inhibition by Niraparib.

The Principle of Synthetic Lethality in HRR-Deficient Tumors

The profound efficacy of Niraparib in tumors with BRCA1/2 mutations is rooted in the concept of synthetic lethality.[5] Synthetic lethality occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not.

Cancer cells with mutations in BRCA1 or BRCA2 have a deficient homologous recombination repair (HRR) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs).[8] These cells become heavily reliant on other repair pathways, such as the PARP-mediated BER pathway, to maintain genomic integrity and survive.[9]

When these HRR-deficient cells are treated with Niraparib, the PARP-mediated SSB repair is inhibited. During DNA replication, the unrepaired SSBs are converted into more complex and lethal DSBs as the replication fork encounters the damage. In normal cells with functional HRR, these DSBs can be efficiently repaired. However, in HRR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[10]

cluster_0 HRR-Proficient (Normal) Cell cluster_1 HRR-Deficient (e.g., BRCA-mutant) Cancer Cell Niraparib_Normal Niraparib PARP_Inhibition_Normal PARP Inhibition Niraparib_Normal->PARP_Inhibition_Normal SSB_to_DSB_Normal SSB -> DSB PARP_Inhibition_Normal->SSB_to_DSB_Normal Functional_HRR Functional HRR SSB_to_DSB_Normal->Functional_HRR DSB_Repair_Normal DSB Repair Functional_HRR->DSB_Repair_Normal Cell_Survival_Normal Cell Survival DSB_Repair_Normal->Cell_Survival_Normal Niraparib_Cancer Niraparib PARP_Inhibition_Cancer PARP Inhibition Niraparib_Cancer->PARP_Inhibition_Cancer SSB_to_DSB_Cancer SSB -> DSB PARP_Inhibition_Cancer->SSB_to_DSB_Cancer Deficient_HRR Deficient HRR (e.g., BRCA mutation) SSB_to_DSB_Cancer->Deficient_HRR DSB_Accumulation DSB Accumulation Deficient_HRR->DSB_Accumulation Apoptosis Apoptosis DSB_Accumulation->Apoptosis

Figure 2: The principle of synthetic lethality with Niraparib.

Experimental Protocols for Characterizing Niraparib's Activity

The following are representative protocols for the in vitro characterization of PARP inhibitors like Niraparib.

In Vitro PARP-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP-1.

Protocol:

  • Prepare Reagents:

    • PARP-1 enzyme (human, recombinant)

    • Histones (as a PARP-1 substrate)

    • NAD+ (biotinylated)

    • Activated DNA (to stimulate PARP-1 activity)

    • Niraparib (or other test compounds) at various concentrations

    • Streptavidin-coated microplate

    • Anti-PAR antibody (conjugated to a detection enzyme, e.g., HRP)

    • HRP substrate (e.g., TMB)

    • Stop solution

  • Assay Procedure:

    • Coat a streptavidin-coated microplate with histones.

    • In a separate reaction plate, incubate PARP-1 enzyme with activated DNA and varying concentrations of Niraparib for 15 minutes at room temperature.

    • Add biotinylated NAD+ to initiate the PARylation reaction. Incubate for 60 minutes at room temperature.

    • Transfer the reaction mixture to the histone-coated plate. The biotinylated PAR chains will bind to the streptavidin.

    • Wash the plate to remove unbound reagents.

    • Add the anti-PAR antibody-HRP conjugate and incubate for 60 minutes.

    • Wash the plate.

    • Add the HRP substrate and incubate until color develops.

    • Add the stop solution and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Niraparib.

    • Plot the percent inhibition against the log concentration of Niraparib and fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Coat_Plate Coat streptavidin plate with histones Start->Coat_Plate Pre_Incubate Pre-incubate PARP-1, activated DNA, and Niraparib Coat_Plate->Pre_Incubate Initiate_Reaction Add biotinylated NAD+ to start PARylation Pre_Incubate->Initiate_Reaction Transfer_to_Plate Transfer reaction mix to histone-coated plate Initiate_Reaction->Transfer_to_Plate Wash_1 Wash plate Transfer_to_Plate->Wash_1 Add_Antibody Add anti-PAR-HRP antibody Wash_1->Add_Antibody Wash_2 Wash plate Add_Antibody->Wash_2 Add_Substrate Add HRP substrate Wash_2->Add_Substrate Stop_and_Read Add stop solution and read absorbance Add_Substrate->Stop_and_Read Analyze_Data Calculate % inhibition and IC50 Stop_and_Read->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for an in vitro PARP-1 inhibition assay.

Cell-Based Cytotoxicity Assay

This assay determines the cytotoxic effect of Niraparib on cancer cell lines with different HRR statuses (e.g., BRCA-mutant vs. BRCA-wild-type).

Protocol:

  • Cell Culture:

    • Culture BRCA-mutant and BRCA-wild-type cancer cell lines in appropriate media.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Niraparib. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Use a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the number of viable cells in each well.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percent cell viability against the log concentration of Niraparib and determine the IC50 value for each cell line.

    • Compare the IC50 values between the BRCA-mutant and BRCA-wild-type cell lines to assess selective cytotoxicity.

Quantitative Data Summary

ParameterValueReference
Niraparib IC50 (PARP-1) 3.8 nM[3]
Niraparib IC50 (PARP-2) 2.1 nM[3]
Bioavailability ~73%[1]
Half-life ~36 hours[1]

Conclusion

Niraparib represents a significant advancement in the targeted therapy of cancers with underlying DNA repair deficiencies. Its dual mechanism of action, involving both the catalytic inhibition of PARP and the trapping of PARP-DNA complexes, leads to synthetic lethality in HRR-deficient tumors. A thorough understanding of this mechanism is crucial for the rational design of combination therapies and for identifying new patient populations who may benefit from this class of drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PARP inhibitors.

References

Unlocking the Therapeutic Potential of 2,3-Dimethyl-2H-indazole-6-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of a specific, yet under-explored derivative: 2,3-Dimethyl-2H-indazole-6-carboxylic acid. By leveraging structure-activity relationships from known indazole-containing drugs and outlining a rigorous, multi-tiered experimental approach, this document serves as a roadmap for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action and unlock its therapeutic promise. We will delve into hypothetical target classes based on structural analogy, provide detailed protocols for target engagement and functional validation, and present a logical workflow for advancing this molecule from a chemical entity to a potential drug candidate.

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][3] The 1H tautomer is generally more thermodynamically stable.[1][4] Nevertheless, both isomers are found in a wide array of pharmacologically active molecules, demonstrating a remarkable versatility in their ability to interact with diverse biological targets.[2][4]

The broad utility of the indazole scaffold stems from its unique physicochemical properties. It is an aromatic system capable of participating in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for molecular recognition at protein binding sites. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group in 1H-indazoles can be a hydrogen bond donor. Furthermore, the indazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3]

Marketed drugs and clinical candidates containing the indazole core underscore its therapeutic importance across a spectrum of diseases:

  • Oncology: Pazopanib and Axitinib are potent multi-targeted tyrosine kinase inhibitors.[1][2] Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1]

  • Anti-emesis: Granisetron is a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[3][4]

  • Anti-inflammatory: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[3][5]

Given this precedent, the exploration of novel indazole derivatives like this compound is a rational and promising avenue for new drug discovery.

Structural Analysis and Hypothesis of Potential Target Classes

The structure of this compound offers several clues to its potential biological targets. The 2H-indazole core, the dimethyl substitution at positions 2 and 3, and the carboxylic acid at position 6 are key features to consider.

  • 2H-Indazole Core: Provides a rigid scaffold for the presentation of functional groups.

  • N2-Methyl Group: Blocks the potential for N-H hydrogen bond donation and influences the electronics and planarity of the ring system.

  • C3-Methyl Group: Adds a small hydrophobic feature and can influence the orientation of the molecule within a binding pocket.

  • C6-Carboxylic Acid: This is a critical functional group. As an acidic moiety, it is likely to be ionized at physiological pH and can form strong ionic interactions or hydrogen bonds with basic residues (e.g., lysine, arginine) or with metal ions in an enzyme's active site.

Based on these features and the known pharmacology of related indazoles, we can hypothesize several potential target classes for this compound.

Hypothesized Target Classes
Target ClassRationale for HypothesisExamples of Indazole-Based Modulators
G-Protein Coupled Receptors (GPCRs) The carboxylic acid is a common feature in ligands for certain GPCRs, such as those for fatty acids or other endogenous carboxylic acids. An indazole-6-carboxylic acid derivative has been identified as a GPR120 agonist.[6]GPR120 Agonists[6]
Kinases The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. While our compound lacks the typical N1-H for canonical hinge binding, atypical binding modes are possible.Pazopanib (VEGFR, PDGFR), Axitinib (VEGFR)[2]
Metabolic Enzymes The carboxylic acid group can mimic a substrate or cofactor, leading to enzyme inhibition. Indazole derivatives have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1) and carbonic anhydrases.[7]IDO1 Inhibitors, Carbonic Anhydrase Inhibitors[7]
Nuclear Receptors Carboxylic acid-containing molecules can act as ligands for certain nuclear receptors, modulating gene transcription.
Ion Channels Some ion channel modulators possess a carboxylic acid group for interaction with the channel pore.

A Phased Approach to Target Identification and Validation

A systematic and tiered approach is essential to efficiently identify and validate the therapeutic targets of this compound. The following workflow progresses from broad, unbiased screening to specific, in-depth validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation & Target Engagement cluster_2 Phase 3: Target Validation & Functional Assays cluster_3 Phase 4: In Vivo Validation A Compound Synthesis & QC B Broad Phenotypic Screening A->B C Target Agnostic Approaches (e.g., Affinity Chromatography, Photo-affinity Labeling) A->C D In Silico Profiling (Target Prediction, Molecular Docking) A->D E Biochemical Assays (Enzyme Kinetics, Radioligand Binding) B->E C->E D->E F Biophysical Assays (SPR, ITC, CETSA) E->F G Cellular Target Engagement Assays F->G H Downstream Signaling Pathway Analysis (Western Blot, Reporter Assays) G->H I Cellular Phenotypic Assays (Proliferation, Migration, Secretion) H->I J Pharmacokinetic Profiling I->J K Animal Models of Disease (Target-dependent Efficacy Studies) J->K

Figure 1: A phased workflow for target identification and validation.

Phase 1: Broad-Based Target Identification

The initial phase aims to cast a wide net to identify potential biological activities and interacting partners.

Experimental Protocol: Broad Phenotypic Screening

  • Objective: To identify cellular processes perturbed by the compound without a priori knowledge of the target.

  • Methodology:

    • Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) or disease-relevant primary cells.

    • Treat cells with a range of concentrations of this compound (e.g., 10 nM to 100 µM) for 48-72 hours.

    • Assess cell viability using a robust method such as CellTiter-Glo® (Promega) which measures ATP levels.

    • In parallel, perform high-content imaging assays to assess morphological changes, cell cycle status (e.g., using propidium iodide staining), and markers of apoptosis (e.g., cleaved caspase-3 staining).

    • Causality: A significant and selective reduction in viability in certain cell lines suggests potential anti-proliferative activity. The specific cellular phenotype observed (e.g., G2/M arrest, apoptosis) provides initial clues about the underlying mechanism and potential target classes (e.g., kinases involved in cell cycle progression).

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Objective: To directly identify proteins that bind to the compound.

  • Methodology:

    • Ligand Immobilization: Synthesize an analogue of the compound with a linker arm attached to a position distal from the key pharmacophoric groups (e.g., the C4 or C5 position), terminating in an amine or alkyne for coupling to a solid support (e.g., NHS-activated sepharose beads).

    • Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen.

    • Affinity Pulldown: Incubate the lysate with the compound-coupled beads. As a negative control, incubate lysate with beads that have been blocked without the compound.

    • Washing: Wash the beads extensively with buffer to remove non-specific binders.

    • Elution: Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using LC-MS/MS.

    • Causality: Proteins specifically and reproducibly identified in the compound pulldown but not the control are considered potential binding partners. The strength of this approach lies in its unbiased nature, potentially revealing novel targets.

Phase 2: Hit Confirmation and Direct Target Engagement

Once a list of putative targets is generated, the next step is to confirm direct binding and quantify the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to a purified putative target protein.

  • Methodology:

    • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

    • Binding Measurement: Flow a series of concentrations of this compound across the chip surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

    • Kinetic Analysis: Measure the association rate (ka) during the injection phase and the dissociation rate (kd) during the buffer flow phase.

    • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as kd/ka.

    • Causality: A concentration-dependent binding response and a calculated KD in a biologically relevant range (e.g., sub-micromolar to low micromolar) provide strong evidence of a direct and specific interaction.

G cluster_0 SPR Workflow Step1 1. Immobilize Target Protein Covalently attach purified protein to sensor chip surface. Step2 2. Inject Analyte Flow serial dilutions of the indazole compound over the surface. Step1:f0->Step2:f0 Association Step3 3. Measure Binding Real-time detection of mass change on the surface (Response Units). Step2:f0->Step3:f0 Step4 4. Dissociation Flow buffer to measure the rate at which the compound unbinds. Step3:f0->Step4:f0 Dissociation Step5 5. Data Analysis Calculate kₐ, kₔ, and Kₐ. Step4:f0->Step5:f0

Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.

Phase 3: Cellular Target Validation and Functional Assays

Confirming that the compound engages its target in a cellular context and elicits a functional consequence is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the compound binds to its target protein in intact cells, leading to its thermal stabilization.

  • Methodology:

    • Cell Treatment: Treat intact cells with the compound or a vehicle control.

    • Heating: Heat aliquots of the treated cells across a range of temperatures.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated fraction by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or targeted mass spectrometry.

    • Causality: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle control is direct evidence of target engagement in a physiological setting.

Example Pathway Analysis: GPR120 Activation

If GPR120 is identified as a primary target, the following pathway can be investigated.

G Indazole 2,3-Dimethyl-2H-indazole- 6-carboxylic acid GPR120 GPR120 Indazole->GPR120 Agonist Binding Gq Gαq GPR120->Gq Activation PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Response Cellular Response (e.g., GLP-1 Secretion) Ca->Response ERK p-ERK PKC->ERK ERK->Response

Figure 3: Hypothesized GPR120 signaling pathway.

Experimental Protocol: Calcium Flux Assay

  • Objective: To measure the functional activation of Gq-coupled receptors like GPR120.

  • Methodology:

    • Cell Line: Use a cell line endogenously expressing GPR120 or a recombinant cell line overexpressing the receptor.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: Add this compound and measure the change in intracellular fluorescence over time using a plate reader (e.g., FLIPR).

    • Data Analysis: Quantify the dose-dependent increase in intracellular calcium to determine the compound's potency (EC50).

    • Causality: A rapid, transient increase in intracellular calcium upon compound addition is a hallmark of Gq pathway activation, providing functional validation of the compound's effect on the hypothesized target.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy for the elucidation of the therapeutic targets of this compound. By systematically progressing from broad screening to specific biochemical, biophysical, and cell-based functional assays, researchers can build a robust data package to define the compound's mechanism of action. The inherent drug-like properties of the indazole scaffold, combined with the specific structural features of this derivative, suggest a high probability of identifying novel biological activity. Successful target validation will pave the way for lead optimization, pharmacokinetic profiling, and eventual in vivo studies in relevant disease models, ultimately determining the true therapeutic potential of this promising molecule.

References

An In-Depth Technical Guide to the In Silico Modeling of 2,3-Dimethyl-2H-indazole-6-carboxylic acid Interactions with PARP-1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in silico investigation of 2,3-Dimethyl-2H-indazole-6-carboxylic acid as a potential inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). We will move beyond a simple recitation of steps to provide the causal reasoning behind methodological choices, ensuring a robust and reproducible computational workflow.

Foundational Strategy: Targeting PARP-1 with an Indazole Scaffold

The indazole nucleus is a key structural motif in a number of pharmacologically active compounds.[1] Notably, the FDA-approved drug Niraparib, a potent PARP-1 and PARP-2 inhibitor, features an indazole core.[2][3][4] PARP enzymes, particularly PARP-1, are critical components of the DNA damage repair machinery.[2][5] Their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations, making PARP-1 a compelling target for cancer therapy.[5][6][7]

Given this precedent, we hypothesize that this compound may also exhibit inhibitory activity against PARP-1. This guide outlines the in silico methodology to rigorously test this hypothesis, from initial structural preparation to advanced binding free energy calculations.

The Computational Workflow: A Hierarchical Approach

Our investigation will follow a multi-step computational pipeline, designed to increasingly refine our understanding of the protein-ligand interaction. Each step builds upon the last, providing a more detailed and computationally intensive analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Quantitative Analysis P1 Receptor Preparation (PARP-1) S1 Molecular Docking P1->S1 P2 Ligand Preparation (Indazole derivative) P2->S1 D1 Molecular Dynamics (MD) Simulation S1->D1 Top poses Q1 Binding Free Energy (MM/PBSA or MM/GBSA) D1->Q1 Stable trajectory

Figure 1: A multi-phase computational workflow for assessing protein-ligand interactions.

Phase 1: Meticulous Preparation of Receptor and Ligand

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is a particularly salient principle in computational chemistry.

Receptor Preparation: Human PARP-1

The goal of receptor preparation is to produce a clean, structurally sound, and computationally tractable model of the target protein.

Protocol: PARP-1 Preparation

  • Structure Retrieval: Download the crystal structure of human PARP-1 in complex with a known inhibitor from the RCSB Protein Data Bank (PDB). A suitable starting point is PDB ID: 4W52.

  • Initial Cleaning:

    • Remove all crystallographic water molecules and non-essential ligands/ions.[8][9] Some computational chemists advocate for retaining specific, structurally important water molecules in the active site, though for initial docking, their removal is standard practice.

    • If the protein is multimeric, retain only the chain of interest (typically the one containing the ligand in the crystal structure).[9]

  • Structural Refinement:

    • Add hydrogen atoms, as they are typically absent in PDB files.[8][9]

    • Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4. This can be accomplished using tools like H++ or the Protein Preparation Wizard in Maestro.[10]

    • Model any missing loops or side chains using tools like MODELLER or Prime.[8][10]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be restrained to preserve the overall fold.

  • File Format Conversion: The final prepared protein structure should be saved in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[11]

Ligand Preparation: this compound

Proper ligand preparation ensures a stereochemically correct, low-energy conformation for docking.

Protocol: Ligand Preparation

  • Structure Generation: Obtain the 2D structure of this compound from a database like PubChem (CID 11542827 for the amine precursor) or draw it using chemical drawing software like ChemDraw.[12][13]

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[9]

  • Charge Assignment: Assign partial atomic charges. For small molecules, Gasteiger charges are a common choice.[14]

  • Rotatable Bond Definition: Define the rotatable bonds within the ligand. This is crucial for flexible docking.[14][15]

  • File Format Conversion: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT).[16]

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[17][18] It is a computationally efficient method for initial screening and hypothesis generation.

Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of PARP-1.[11][12][17] The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket. The center of the grid can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Docking Execution: Run the docking simulation using a program like AutoDock Vina.[17] Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Analysis of Results:

    • The primary output is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity (in kcal/mol).[17] Lower scores indicate a more favorable predicted binding.

    • Visualize the top-ranked poses in a molecular visualization program like PyMOL or ChimeraX.[17]

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein for the most plausible binding poses.[6]

Phase 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations model the system's behavior over time, accounting for the flexibility of both the protein and the ligand.[19]

Protocol: MD Simulation with GROMACS

  • System Setup:

    • Combine the coordinates of the protein (from Phase 1) and the best docking pose of the ligand (from Phase 2) into a single complex file.[20][21]

    • Generate the topology and parameter files for the ligand using a server like CGenFF or the antechamber module of AmberTools.[20]

    • Place the complex in a periodic box of a defined shape (e.g., cubic or dodecahedron).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[20]

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts between the complex and the solvent.[19]

  • Equilibration:

    • NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature.[19] Position restraints are typically applied to the protein and ligand heavy atoms.

    • NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.[19]

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include:

    • Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms.

    • Root Mean Square Fluctuation (RMSF) of individual residues.

    • Analysis of intermolecular hydrogen bonds over time.

G cluster_0 System Setup cluster_1 Equilibration cluster_2 Production cluster_3 Analysis S1 Combine Protein + Ligand S2 Generate Ligand Topology S1->S2 S3 Solvate and Add Ions S2->S3 E1 Energy Minimization S3->E1 E2 NVT Equilibration E1->E2 E3 NPT Equilibration E2->E3 P1 Production MD Run E3->P1 A1 Trajectory Analysis (RMSD, RMSF, H-bonds) P1->A1

Figure 2: A detailed workflow for Molecular Dynamics (MD) simulation.

Phase 4: Binding Free Energy Calculation - Quantifying Binding Affinity

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by incorporating thermodynamic principles. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods that offer a balance between accuracy and computational cost.[22][23][24]

Protocol: MM/PBSA Calculation

  • Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

  • Free Energy Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:

    ΔG_bind = G_complex - (G_receptor + G_ligand)

    Where each G term is calculated as:

    G = E_MM + G_solv - TΔS

    • E_MM: Molecular mechanics energy in the gas phase (includes bonded, van der Waals, and electrostatic interactions).

    • G_solv: Solvation free energy (composed of polar and non-polar contributions). The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar part is typically estimated from the Solvent Accessible Surface Area (SASA).[22]

    • TΔS: Conformational entropy change upon binding. This term is computationally expensive to calculate and is often omitted, leading to a relative binding free energy.[22][25]

  • Averaging: Average the ΔG_bind values over all the extracted snapshots to get the final estimated binding free energy.

  • Energy Decomposition: A significant advantage of MM/PBSA is the ability to decompose the binding energy into contributions from individual residues.[23] This allows for the identification of "hot-spot" residues that are critical for binding.

Data Presentation and Interpretation

To facilitate clear communication and comparison of results, quantitative data should be summarized in tables.

Table 1: Sample Molecular Docking and MM/PBSA Results

LigandDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA) (kJ/mol)Key Interacting Residues (PARP-1)
Niraparib (Control)-9.5-165.4 ± 8.2Gly863, Arg878, Tyr907
This compound-8.7-142.1 ± 10.5Gly863, Ser904, Tyr907

Interpretation of Results:

The results should be interpreted in a comparative manner. A docking score and binding free energy for the test compound that are comparable to or better than a known inhibitor (like Niraparib) suggest that it is a promising candidate for further investigation. The identification of key interacting residues that are known to be important for PARP-1 inhibition (e.g., Gly863, Tyr907) adds confidence to the model.[6]

Conclusion and Future Directions

This guide has outlined a rigorous and comprehensive in silico workflow for evaluating this compound as a potential PARP-1 inhibitor. The successful execution of these computational experiments will provide strong evidence for or against the hypothesis and can guide subsequent experimental validation, such as in vitro enzyme assays and cell-based studies. The field of computational drug discovery is continually evolving, with advancements in machine learning and artificial intelligence offering new avenues for exploration.[26][27]

References

Literature review of 2,3-Dimethyl-2H-indazole-6-carboxylic acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-6-carboxylic acid: Synthesis, and Medicinal Chemistry Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of this compound, a heterocyclic building block with significant potential in medicinal chemistry. While direct research on this specific molecule is nascent, its structural motif is integral to established pharmacophores. This document details the logical and experimentally validated synthetic pathway to its key precursor, 2,3-dimethyl-2H-indazol-6-amine, and proposes a robust, chemically sound protocol for its subsequent conversion to the target carboxylic acid. We will explore the chemical properties, characterization, and the inferred biological relevance of this compound, positioning it as a valuable scaffold for researchers, chemists, and professionals in drug development. The narrative emphasizes the causal reasoning behind synthetic choices, ensuring a reproducible and understandable framework for laboratory application.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry.[1] This aromatic heterocyclic core is rarely found in nature but is a cornerstone of numerous synthetic compounds with a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] The structural rigidity of the indazole nucleus, combined with its capacity for diverse substitutions at multiple positions, allows for the precise spatial orientation of functional groups to interact with biological targets.

Notably, the 2,3-dimethyl-2H-indazole-6-amino substructure is a crucial intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor approved for treating renal cell carcinoma and soft tissue sarcoma.[3] This linkage to a clinically significant therapeutic underscores the importance of its derivatives. This compound represents a strategic variation, replacing the amine with a carboxylic acid handle. This functional group modification opens new avenues for derivatization, such as the formation of amides and esters, enabling the exploration of novel chemical space and potential interactions with different biological targets.

Synthesis and Chemical Characterization

Synthesis Pathway Overview

The logical synthetic pathway involves three key transformations:

  • Methylation: N-methylation of 3-methyl-6-nitro-1H-indazole to yield the stable 2,3-dimethyl-6-nitro-2H-indazole isomer.

  • Reduction: Reduction of the nitro group to form the pivotal intermediate, 2,3-dimethyl-2H-indazol-6-amine.

  • Diazotization & Carboxylation (Proposed): Conversion of the amine to a diazonium salt, followed by a Sandmeyer-type reaction to introduce a nitrile group, which is then hydrolyzed to the final carboxylic acid.

Synthesis_Workflow Start 3-Methyl-6-nitro-1H-indazole Nitro 2,3-Dimethyl-6-nitro-2H-indazole (Precursor A) Start->Nitro N-Methylation (e.g., Dimethyl Carbonate) Amine 2,3-Dimethyl-2H-indazol-6-amine (Key Intermediate) Nitro->Amine Reduction (SnCl2, HCl) Diazonium Indazole-6-diazonium Salt (Transient Intermediate) Amine->Diazonium Diazotization (NaNO2, HCl) Nitrile 2,3-Dimethyl-2H-indazole-6-carbonitrile Diazonium->Nitrile Sandmeyer Cyanation (CuCN) Acid This compound (Target Molecule) Nitrile->Acid Hydrolysis (H2SO4, H2O)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine (Validated Protocol)

This two-step process begins with the stable nitro-substituted indazole.

Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole (Precursor A)

The methylation of 3-methyl-6-nitro-1H-indazole is crucial for installing the methyl group at the N-2 position, leading to the thermodynamically stable 2H-indazole isomer. While various methylating agents can be used, methods employing dimethyl carbonate are favored for their lower toxicity and cost-effectiveness compared to reagents like methyl sulfate or trimethyl-loxonium tetrafluoroborate.[4][5]

  • Materials: 3-methyl-6-nitro-1H-indazole, Dimethyl carbonate (DMC), Triethylenediamine (DABCO), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 3-methyl-6-nitro-1H-indazole (1 eq) and DABCO (1 eq) in DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add dimethyl carbonate (1.2 eq) dropwise.

    • Heat the reaction system to reflux and maintain with continuous stirring for 6 hours.

    • After completion, cool the mixture to room temperature and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid.

  • Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected spectrum shows two methyl singlets (one for C3-Me and one for N2-Me) and three aromatic protons.[5][6] A certificate of analysis for a commercial sample shows purity exceeding 99%.[7]

Step 2: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine (Key Intermediate)

The reduction of the aromatic nitro group is a standard and high-yielding transformation. The use of tin(II) chloride in concentrated hydrochloric acid is a classic and effective method.[8]

  • Materials: 2,3-dimethyl-6-nitro-2H-indazole, Tin(II) chloride (SnCl₂), Concentrated Hydrochloric Acid (HCl), 2-Methoxyethylether, Diethyl ether.

  • Protocol:

    • In a flask equipped with a nitrogen inlet, dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethylether with gentle heating.

    • Cool the resulting solution to 0 °C in an ice bath.

    • Add tin(II) chloride (2.8 eq) to the cooled solution under a nitrogen atmosphere.

    • Add concentrated HCl dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 45 minutes.

    • Add diethyl ether to precipitate the product as its hydrochloride salt.

    • Collect the precipitate by filtration to yield 2,3-dimethyl-2H-indazol-6-amine hydrochloride with an expected yield of over 85%.[8] The free base can be obtained by neutralization.

Part B: Proposed Synthesis of this compound

This proposed three-step conversion of the amine to the carboxylic acid is based on the highly reliable Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide array of functionalities.[9][10]

Step 3: Diazotization of 2,3-Dimethyl-2H-indazol-6-amine

  • Causality: The amine is converted to a diazonium salt, an excellent leaving group (N₂), which is essential for the subsequent nucleophilic substitution. This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.

  • Proposed Protocol:

    • Suspend 2,3-dimethyl-2H-indazol-6-amine (1.0 eq) in a mixture of water and concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.

    • Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C. The resulting solution containing the transient diazonium salt should be used immediately in the next step.

Step 4: Sandmeyer Cyanation

  • Causality: The diazonium salt is displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide. This forms a stable carbon-carbon bond, creating a benzonitrile intermediate. The nitrile is a robust functional group that can be readily hydrolyzed to a carboxylic acid.

  • Proposed Protocol:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Warm slightly to dissolve, then cool to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 3 to the cold CuCN solution. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture and extract the product, 2,3-dimethyl-2H-indazole-6-carbonitrile, with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Step 5: Hydrolysis of the Nitrile

  • Causality: Acid-catalyzed hydrolysis is a standard method for converting aromatic nitriles to carboxylic acids. The nitrile is protonated, making it susceptible to nucleophilic attack by water, followed by tautomerization and further hydrolysis to yield the carboxylic acid and ammonium sulfate.

  • Proposed Protocol:

    • Combine the 2,3-dimethyl-2H-indazole-6-carbonitrile from Step 4 with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • The carboxylic acid product should precipitate. Collect the solid by filtration.

    • Wash the solid with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Intermediates and Product Data
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
2,3-Dimethyl-6-nitro-2H-indazole444731-73-1C₉H₉N₃O₂191.19Precursor A
2,3-Dimethyl-2H-indazol-6-amine444731-72-0C₉H₁₁N₃161.20Key Intermediate
This compound 1234616-78-4 C₁₀H₁₀N₂O₂ 190.20 Target Molecule

Potential Biological Activity and Applications

As of this review, there is no specific published data detailing the biological activity of this compound. However, based on the extensive research into the indazole scaffold, we can infer its potential applications and areas for future investigation.

Inferred Therapeutic Potential
  • Kinase Inhibition: Many indazole derivatives are potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[11] Pazopanib, which is derived from the amine precursor of our target molecule, is a multi-targeted tyrosine kinase inhibitor.[3] The carboxylic acid group of the target molecule could serve as a key hydrogen bond donor/acceptor, potentially interacting with the hinge region of a kinase active site.

  • Anti-inflammatory Activity: Indazole derivatives have been widely explored as anti-inflammatory agents.[2] The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be investigated for similar properties.

  • CRAC Channel Blockade: Indazole-3-carboxamides have been identified as blockers of calcium-release activated calcium (CRAC) channels, which are important in immune cell function.[12] While our target molecule is a 6-carboxylic acid, this precedent highlights the potential for carboxy-functionalized indazoles to act as immunomodulators.

Application in Medicinal Chemistry

The primary and most immediate application of this compound is as a versatile building block for chemical library synthesis. The carboxylic acid functional group is a gateway to a multitude of chemical reactions, far beyond what is easily achievable with the amine precursor.

Derivatization Core This compound Amide Amide Library (R-NH2, Coupling Agents) Core->Amide Amide Coupling Ester Ester Library (R-OH, Acid Catalysis) Core->Ester Esterification AcidChloride Acid Chloride (SOCl2 or (COCl)2) Core->AcidChloride Activation AcidChloride->Amide AcidChloride->Ester Ketone Ketones (Organometallics) AcidChloride->Ketone

Caption: Potential derivatization pathways from the carboxylic acid handle.

  • Amide Synthesis: The most common derivatization would be amide bond formation. By coupling the carboxylic acid with a diverse library of amines using standard coupling reagents (e.g., HATU, EDC), a large number of novel chemical entities can be generated for high-throughput screening.[13]

  • Ester Synthesis: Reaction with various alcohols can produce a library of esters, which can modulate properties like lipophilicity and cell permeability.

  • Further Transformations: The carboxylic acid can be reduced to an alcohol or converted to an acid chloride for further reactions, providing access to a wide range of functional groups at the 6-position of the indazole ring.

Conclusion and Future Outlook

This compound is a strategically important molecule that leverages the validated biological relevance of the 2,3-dimethyl-2H-indazole core. While direct biological data for this compound is yet to be published, its value as a synthetic intermediate is clear. This guide provides a robust and logical pathway for its synthesis, grounded in established, high-yielding chemical reactions. The key amine intermediate is readily accessible via a validated, literature-supported protocol, and its conversion to the target carboxylic acid via a proposed Sandmeyer cyanation-hydrolysis sequence is chemically sound and highly feasible.

Researchers and drug development professionals are encouraged to utilize the protocols herein to synthesize this compound and explore its potential. Future research should focus on screening this compound and its derivatives against panels of protein kinases and in inflammatory disease models to unlock its therapeutic potential. Its availability provides a new tool for medicinal chemists to expand beyond the well-trodden path of the corresponding amine and explore new interactions with biological targets.

References

Methodological & Application

Synthesis of 2,3-Dimethyl-2H-indazole-6-carboxylic acid Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2,3-dimethyl-2H-indazole-6-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. The strategic importance of this molecule lies in its structural analogy to key components of targeted therapies, making its derivatives prime candidates for drug discovery programs. This guide details a robust and logical multi-step synthetic pathway, commencing from commercially available starting materials. Each step is elucidated with a detailed experimental protocol, causality behind the chosen reagents and conditions, and expected outcomes. The synthesis is presented as a self-validating system, with characterization data and troubleshooting insights provided.

Introduction: The Significance of the 2,3-Dimethyl-2H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, the 2,3-dimethyl-2H-indazole moiety is a critical component in a number of kinase inhibitors investigated in oncology. The substitution pattern on the indazole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The presence of a carboxylic acid group at the 6-position provides a versatile handle for further derivatization, enabling the exploration of a wide chemical space to optimize potency, selectivity, and drug-like properties. This guide provides a reliable synthetic route to this compound, empowering researchers to access this valuable building block for their drug discovery endeavors.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the commercially available 3-methyl-6-nitro-1H-indazole. The overall strategy involves:

  • N-Methylation: Selective methylation of the N-2 position of the indazole ring.

  • Nitro Group Reduction: Conversion of the nitro group at the C-6 position to a primary amine.

  • Sandmeyer Reaction: Diazotization of the amino group followed by cyanation to introduce a nitrile group.

  • Hydrolysis: Conversion of the nitrile group to the final carboxylic acid.

This pathway is logical and relies on well-established chemical transformations, ensuring a high probability of success and scalability.

Visualized Synthetic Workflow

Synthesis_Workflow Start 3-Methyl-6-nitro-1H-indazole Step1_Product 2,3-Dimethyl-6-nitro-2H-indazole Start->Step1_Product Step 1: N-Methylation Step2_Product 2,3-Dimethyl-2H-indazol-6-amine Step1_Product->Step2_Product Step 2: Nitro Reduction Step3_Product 2,3-Dimethyl-2H-indazole-6-carbonitrile Step2_Product->Step3_Product Step 3: Sandmeyer Reaction Final_Product This compound Step3_Product->Final_Product Step 4: Hydrolysis

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

Rationale: The initial step focuses on the selective methylation of the indazole ring. While methylation can occur at both N-1 and N-2 positions, the use of specific methylating agents and reaction conditions can favor the formation of the desired 2,3-dimethyl isomer. Dimethyl carbonate in the presence of a base provides an effective and relatively safe method for this transformation.[3]

Protocol:

  • To a solution of 3-methyl-6-nitro-1H-indazole (10.0 g, 56.4 mmol) in N,N-dimethylformamide (DMF, 100 mL), add triethylenediamine (DABCO, 6.3 g, 56.4 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (6.0 mL, 71.3 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 150-155 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (200 mL) with stirring.

  • Collect the precipitated yellow solid by vacuum filtration, wash with water, and dry under vacuum to afford 2,3-dimethyl-6-nitro-2H-indazole .[3][4]

Parameter Value Reference
Typical Yield 80-90%[3]
Appearance Yellow solid[4]
Melting Point 183-186 °C[5]
Step 2: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

Rationale: The reduction of the aromatic nitro group to a primary amine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used catalyst that provides high yields under relatively mild conditions.

Protocol:

  • In a pressure vessel, dissolve 2,3-dimethyl-6-nitro-2H-indazole (8.0 g, 41.8 mmol) in methanol (150 mL).

  • Carefully add 10% palladium on carbon (0.8 g, 10% w/w).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2,3-dimethyl-2H-indazol-6-amine as a solid.

Parameter Value Reference
Typical Yield 90-95%[6]
Appearance Off-white to light brown solid[7]
Purity (by HPLC) >98%
Step 3: Synthesis of 2,3-Dimethyl-2H-indazole-6-carbonitrile (Sandmeyer Reaction)

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[8][9] The reaction proceeds in two stages: diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[10]

Protocol:

  • Diazotization:

    • Suspend 2,3-dimethyl-2H-indazol-6-amine (5.0 g, 31.0 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (30 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (2.3 g, 33.3 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (3.1 g, 34.6 mmol) and sodium cyanide (3.4 g, 69.4 mmol) in water (50 mL). Warm the mixture gently to dissolve the salts, then cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2,3-dimethyl-2H-indazole-6-carbonitrile .

Parameter Value
Typical Yield 60-70%
Appearance Light yellow to brown solid
Eluent for Chromatography Hexane:Ethyl Acetate gradient
Step 4: Synthesis of this compound (Hydrolysis)

Rationale: The final step is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using a strong base like sodium hydroxide is often preferred as it typically leads to cleaner reactions and easier purification of the carboxylic acid product upon acidification.[11]

Protocol:

  • Suspend 2,3-dimethyl-2H-indazole-6-carbonitrile (3.0 g, 17.5 mmol) in a 20% aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain This compound .

Parameter Value Reference
Typical Yield 85-95%
Appearance White to off-white solid[12]
Purity (by HPLC) >99%

Troubleshooting and Key Considerations

  • N-Methylation (Step 1): The ratio of N-1 to N-2 methylated products can vary. Purification by column chromatography may be necessary to isolate the desired N-2 isomer.

  • Nitro Reduction (Step 2): Ensure the catalyst is active and the system is properly purged with hydrogen. Incomplete reduction can be addressed by extending the reaction time or adding fresh catalyst.

  • Sandmeyer Reaction (Step 3): Temperature control during diazotization is critical to prevent the decomposition of the diazonium salt. The addition of the diazonium salt to the cyanide solution should be done slowly to control the evolution of nitrogen gas.

  • Hydrolysis (Step 4): Ensure complete hydrolysis by monitoring the reaction progress. If the reaction stalls, additional base and prolonged heating may be required.

Conclusion

The synthetic pathway detailed in this application note provides a reliable and reproducible method for the preparation of this compound. By following these protocols, researchers can efficiently access this valuable building block for the synthesis of novel indazole derivatives with potential therapeutic applications. The provided rationale and troubleshooting tips aim to empower scientists to successfully navigate this synthesis and advance their drug discovery programs.

References

Illuminating Cellular Processes: 2,3-Dimethyl-2H-indazole-6-carboxylic Acid and its Analogs as Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Indazole-Based Fluorophores

The indazole core, a bicyclic heteroaromatic system, has long been recognized as a privileged scaffold in medicinal chemistry.[1] However, recent investigations have unveiled its potential beyond pharmacology, particularly in the realm of fluorescence and bio-imaging. The unique electronic structure of the 2H-indazole tautomer, in particular, gives rise to intriguing photophysical properties, establishing it as a promising platform for the development of novel fluorescent probes.[2][3] Appropriately substituted 2-aryl-2H-indazoles, for instance, have been identified as a new class of fluorophores with high extinction coefficients, rivaling those of widely-used coumarin dyes.[2]

This application note provides a comprehensive guide to the utilization of 2,3-Dimethyl-2H-indazole-6-carboxylic acid and its structural analogs as fluorescent probes for cellular imaging and sensing applications. Due to the limited availability of specific photophysical and application data for this compound in the current scientific literature, this guide will leverage data from closely related, well-characterized 2-aryl-2H-indazole derivatives as a case study to illustrate the principles and protocols for their use. This approach allows us to provide detailed, scientifically-grounded methodologies that can be adapted for the specific compound of interest as more data becomes available.

The core principle behind the fluorescence of these indazole derivatives lies in their electronic structure, which can be modulated by substituent groups. This allows for the rational design of probes with tailored photophysical properties, such as excitation and emission wavelengths, quantum yields, and sensitivity to the local microenvironment.

Photophysical Properties: A Case Study of 2-Aryl-2H-Indazole Analogs

To illustrate the fluorescent characteristics of the 2H-indazole scaffold, we will refer to data from a study on rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles, which includes initial spectroscopic characterization of representative derivatives.[2]

Compound (Analog)DescriptionExcitation (nm)Emission (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
3a 2-phenyl-2H-indazole320380601.2 x 10⁴
3b 2-(p-tolyl)-2H-indazole322382601.3 x 10⁴
3c 2-(4-methoxyphenyl)-2H-indazole325405801.4 x 10⁴

Table 1: Photophysical properties of representative 2-aryl-2H-indazole analogs in methanol. Data extracted from a study by D.A. Colby, R.G. Bergman, and J.A. Ellman.[2]

The data in Table 1 highlights several key features of 2-aryl-2H-indazoles that make them promising fluorescent probes:

  • Significant Molar Extinction Coefficients: The high molar extinction coefficients (on the order of 10⁴ M⁻¹cm⁻¹) indicate efficient light absorption, a prerequisite for bright fluorescence.[2]

  • Tunable Emission: The position of the emission maximum can be influenced by the substituents on the 2-aryl ring, demonstrating the potential for color tuning.

  • Stokes Shift: The observed Stokes shifts, while moderate, are sufficient for many fluorescence microscopy applications, minimizing self-quenching and simplifying spectral separation of excitation and emission light.

Principle of Operation: Environmental Sensitivity

The fluorescence of indazole derivatives is often sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[3] This property is crucial for a fluorescent probe, as changes in the cellular microenvironment (e.g., binding to a target protein, entering a lipid-rich domain) can be translated into a detectable change in the fluorescence signal (intensity, wavelength, or lifetime). The carboxylic acid moiety in this compound is expected to impart sensitivity to pH, making it a potential candidate for probing acidic organelles like lysosomes.

Caption: General mechanism of a "turn-on" fluorescent probe.

Application Protocols

The following protocols are designed to be adaptable for this compound, based on established methodologies for small-molecule fluorescent probes. Optimization will be necessary for specific cell types and experimental conditions.

Protocol 1: Preparation of Stock and Working Solutions

Causality: Proper dissolution and dilution are critical for ensuring probe stability and achieving the desired final concentration for optimal staining with minimal cytotoxicity.

  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound.

    • Dissolve in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solution (1-10 µM):

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to the desired final working concentration (typically in the range of 1-10 µM).

    • Vortex briefly to ensure complete mixing. The optimal working concentration should be determined empirically for each cell type and application.

Protocol 2: Live-Cell Imaging

Causality: This protocol outlines the steps for staining living cells to visualize the probe's intracellular distribution. The incubation time and temperature are optimized for cellular uptake, while washing steps are included to reduce background fluorescence from the unbound probe.

LiveCellImagingWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding 1. Seed cells on glass-bottom dish probe_prep 2. Prepare working solution of probe remove_media 3. Remove culture medium probe_prep->remove_media add_probe 4. Add probe working solution to cells remove_media->add_probe incubate 5. Incubate at 37°C add_probe->incubate wash_cells 6. Wash cells with pre-warmed medium/PBS incubate->wash_cells add_imaging_buffer 7. Add fresh imaging buffer wash_cells->add_imaging_buffer acquire_images 8. Acquire images with fluorescence microscope add_imaging_buffer->acquire_images

Caption: Workflow for live-cell imaging with a fluorescent probe.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared working solution of the indazole probe to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to minimize background fluorescence from the unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Place the dish on the stage of a fluorescence microscope equipped with appropriate filters for the indazole probe (based on its excitation and emission spectra).

    • Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.

Protocol 3: In Vitro pH Titration (for assessing pH sensitivity)

Causality: This protocol determines the fluorescence response of the probe to changes in pH, allowing for the determination of its pKa and its suitability as a pH sensor.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., citrate-phosphate buffer for pH 3-8).

  • Sample Preparation:

    • In a series of cuvettes or a 96-well plate, add the prepared buffers.

    • Add a fixed concentration of the indazole probe (e.g., 5 µM) to each buffer.

    • Include a buffer-only control for background subtraction.

  • Spectrofluorometry:

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.

    • Set the excitation wavelength to the absorbance maximum of the probe.

    • Record the emission intensity at the emission maximum for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Data Interpretation and Troubleshooting

  • High Background: If high background fluorescence is observed, try reducing the probe concentration, decreasing the incubation time, or increasing the number of wash steps.

  • Weak Signal: A weak signal may indicate poor cellular uptake or low quantum yield. Try increasing the probe concentration or incubation time. Ensure that the microscope filters are appropriate for the probe's spectral properties.

  • Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment), reduce the excitation light intensity and/or the exposure time.

Conclusion

The 2H-indazole scaffold represents a versatile and promising platform for the development of novel fluorescent probes. While specific application data for this compound is still emerging, the foundational knowledge from its structural analogs provides a strong basis for its exploration in cellular imaging and sensing. The protocols and principles outlined in this guide offer a starting point for researchers to harness the potential of this exciting class of fluorophores. As with any new tool, empirical optimization is key to achieving robust and reproducible results.

References

Application Notes & Protocols: The Indazole Scaffold in Kinase Inhibitor Development, Featuring 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Context

The indazole nucleus is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2] This framework is a cornerstone in the design of numerous therapeutic agents, particularly in oncology, where it forms the core of several clinically approved protein kinase inhibitors.[1][3][4] Protein kinases, which regulate a vast number of cellular processes, are frequently dysregulated in diseases like cancer, making them high-value drug targets.[5][6]

Indazole derivatives, such as Pazopanib, have demonstrated significant efficacy as multi-kinase inhibitors, targeting key pathways involved in tumor growth and angiogenesis.[4][7] The specific compound, 2,3-Dimethyl-2H-indazole-6-carboxylic acid , represents a key structural motif and a valuable synthetic intermediate for developing such inhibitors.[8][9] Its structure is closely related to the core of Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[10][11]

This guide provides an in-depth exploration of the application of indazole-based compounds in kinase inhibitor studies. It explains the underlying mechanism of action using the VEGFR pathway as a prime example and furnishes detailed, field-proven protocols for the comprehensive evaluation of these compounds, from initial in vitro screening to advanced cellular target engagement.

Section 2: Mechanism of Action - Targeting Angiogenesis

Kinase inhibitors featuring the indazole scaffold often function by targeting receptor tyrosine kinases (RTKs) that drive tumor progression. A primary example is the inhibition of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to growing tumors.[11][12]

Case Study: The Pazopanib Mode of Action Pazopanib, which contains the 2,3-dimethyl-2H-indazole moiety, is a multi-targeted tyrosine kinase inhibitor.[7][13] Its primary mechanism involves the competitive inhibition of ATP binding to the catalytic domain of several RTKs, including VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT.[7][10] The inhibition of VEGFR-2 is particularly critical. Binding of the VEGF ligand to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways like PLCγ-PKC-MAPK and PI3K-Akt.[10] This signaling ultimately promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.[14]

By blocking VEGFR-2 autophosphorylation, indazole-based inhibitors like Pazopanib effectively shut down this pro-angiogenic signaling, starving the tumor of its blood supply and impeding its growth.[10][12]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates SRC SRC VEGFR2->SRC Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds PKC PKC PLCg->PKC AKT Akt PI3K->AKT SRC->PI3K RAF RAF PKC->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 2,3-Dimethyl-2H-indazole (e.g., Pazopanib) Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Section 3: Experimental Characterization Workflow

A logical, multi-step approach is required to validate a novel indazole-based compound as a kinase inhibitor. The workflow progresses from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This ensures that resources are focused on compounds with genuine therapeutic potential.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_validation Cellular Validation cluster_preclinical Preclinical Development Compound Compound Synthesis (2,3-Dimethyl-2H-indazole -6-carboxylic acid core) HTS In Vitro Kinase Assay (IC50 Determination) Compound->HTS Test Potency Selectivity Kinase Selectivity Panel HTS->Selectivity Assess Off-Targets Phospho Target Phosphorylation Assay (Western/ELISA) Selectivity->Phospho Confirm Mechanism Prolif Cell Proliferation Assay (e.g., HUVEC) Phospho->Prolif Measure Cellular Effect TE Target Engagement Assay (e.g., NanoBRET®) Prolif->TE Verify Target Binding in Cells InVivo In Vivo Efficacy (Xenograft Models) TE->InVivo Evaluate in Animal Model Tox ADME/Toxicity Studies InVivo->Tox

Caption: High-level workflow for kinase inhibitor characterization.

Section 4: Detailed Experimental Protocols

The following protocols provide robust, self-validating methodologies for assessing kinase inhibitors derived from the this compound scaffold.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based IC₅₀ Determination)
  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15] A luminescent signal is generated in proportion to the ADP concentration. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is a key measure of potency.[16]

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2)

    • Kinase-specific substrate peptide

    • Test Compound (serial dilution from a 10 mM DMSO stock)

    • Staurosporine (positive control inhibitor)

    • ATP (at Km concentration for the specific kinase)

    • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 384-well assay plates

  • Procedure:

    • Compound Plating: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO. In the 384-well plate, add 50 nL of each compound concentration. Add 50 nL of DMSO for "no inhibitor" controls and 50 nL of serially diluted Staurosporine for positive controls.

    • Kinase Addition: Prepare a 2X kinase solution in Kinase Assay Buffer. Add 2.5 µL to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow the inhibitor to bind to the kinase.

    • Reaction Initiation: Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. Add 2.5 µL to each well to start the reaction. The final reaction volume is 5 µL.

    • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

    • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at RT.

    • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at RT.

    • Data Acquisition: Measure luminescence using a plate reader (e.g., EnVision, PHERAstar).

  • Causality and Validation:

    • Why use ATP at Km? This ensures the assay is sensitive to competitive inhibitors.

    • Why pre-incubate? This allows the inhibitor to reach binding equilibrium with the kinase before the reaction starts.

    • Self-Validation: The inclusion of a known potent inhibitor (Staurosporine) validates assay performance. The "no inhibitor" (high signal) and "no enzyme" (low signal, not described but good practice) controls define the assay window.

Protocol 4.2: Cellular Proliferation Assay (Anti-Angiogenesis Model)
  • Principle: This assay measures the effect of the inhibitor on the proliferation of cells relevant to the kinase's biological function. For an anti-angiogenic inhibitor targeting VEGFR-2, Human Umbilical Vein Endothelial Cells (HUVECs) are an ideal model system.[14]

  • Materials:

    • HUVECs (passage 2-6)

    • Endothelial Cell Growth Medium (EGM-2)

    • Basal Medium (EBM-2) with 0.5% FBS (starvation medium)

    • Recombinant Human VEGF

    • Test Compound

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

    • Sterile, clear-bottom, white-walled 96-well plates

  • Procedure:

    • Cell Seeding: Seed HUVECs at a density of 3,000-5,000 cells/well in 100 µL of full EGM-2 medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Serum Starvation: Gently aspirate the medium and replace it with 100 µL of starvation medium. Incubate for 4-6 hours. This synchronizes the cells and reduces basal signaling.

    • Compound Treatment: Prepare 2X concentrations of the test compound in starvation medium. Add 50 µL to the appropriate wells. Add vehicle control (e.g., 0.1% DMSO) to control wells.

    • VEGF Stimulation: Immediately after compound addition, add 50 µL of 4X VEGF solution (final concentration ~20 ng/mL) to stimulated wells. Add 50 µL of starvation medium to unstimulated control wells. The final volume is 200 µL.

    • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to RT. Add 100 µL of reagent to each well.

    • Signal Development: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence on a plate reader.

  • Causality and Validation:

    • Why serum starve? To minimize background proliferation driven by other growth factors, ensuring the observed effect is primarily due to VEGF stimulation.

    • Self-Validation: The difference between unstimulated and VEGF-stimulated wells defines the signaling window. A known inhibitor should reduce the signal in stimulated wells back towards the unstimulated baseline.

Protocol 4.3: Target Phosphorylation Assay (Western Blot)
  • Principle: This assay directly measures the inhibitor's ability to block the phosphorylation of its target kinase in a cellular context.[17] A decrease in the phosphorylated form of the protein, relative to the total protein, indicates target inhibition.

  • Materials:

    • HUVECs or another cell line expressing the target kinase (e.g., VEGFR-2)

    • 6-well plates

    • Starvation Medium (as above)

    • Recombinant Human VEGF

    • Test Compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes

    • Primary Antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175), Rabbit anti-total-VEGFR2

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Culture and Starvation: Seed HUVECs in 6-well plates until ~80% confluent. Serum starve for 4-6 hours.

    • Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • VEGF Stimulation: Stimulate the cells by adding VEGF (final concentration 50 ng/mL) for 10 minutes. This short duration is optimal for observing peak receptor phosphorylation.

    • Cell Lysis: Immediately place plates on ice, aspirate medium, and wash twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well. Scrape cells, collect lysate, and clarify by centrifugation (14,000 rpm, 15 min, 4°C).

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at RT. d. Incubate with anti-phospho-VEGFR2 antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT. f. Detect signal using an ECL substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-VEGFR2 antibody to confirm equal protein loading.

  • Causality and Validation:

    • Why probe for total protein? This is a critical loading control. It demonstrates that any decrease in the phospho-signal is due to inhibition, not simply less protein being loaded in that lane.

    • Self-Validation: The "unstimulated" lane shows the basal phosphorylation level, while the "stimulated + vehicle" lane shows the maximum signal. A successful inhibitor will show a dose-dependent decrease in the phospho-VEGFR2 signal without affecting the total-VEGFR2 signal.

Protocol 4.4: Intracellular Target Engagement Assay (NanoBRET®)
  • Principle: This advanced assay quantifies the binding of the test compound to its target kinase within live cells.[18] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[17]

  • Materials:

    • HEK293 cells

    • NanoBRET® TE Intracellular Kinase Assay for the target of interest (e.g., VEGFR-2), which includes the kinase-NanoLuc® fusion vector and the fluorescent tracer (Promega)

    • Opti-MEM™ I Reduced Serum Medium

    • Test Compound

    • White, 96-well assay plates

  • Procedure:

    • Transfection: Co-transfect HEK293 cells with the Kinase-NanoLuc® fusion vector. Seed the transfected cells into a 96-well plate and incubate for 24 hours.

    • Compound Dosing: Prepare serial dilutions of the test compound in Opti-MEM.

    • Tracer Preparation: Prepare the NanoBRET® tracer solution in Opti-MEM.

    • Assay Execution: a. To the wells containing the transfected cells, add the test compound dilutions. b. Immediately add the NanoBRET® tracer. c. Incubate for 2 hours at 37°C, 5% CO₂ in a cell culture incubator.

    • Signal Detection: a. Add Nano-Glo® Substrate to all wells. b. Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

    • Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). The data is plotted as the BRET ratio versus the compound concentration to determine the IC₅₀ for target engagement.

  • Causality and Validation:

    • Why use live cells? This provides a direct measure of target binding in a physiological context, accounting for cell permeability and intracellular ATP concentrations.[5][19]

    • Self-Validation: The assay measures a direct physical interaction. A dose-dependent decrease in the BRET signal is a robust indicator of target engagement. Comparing these IC₅₀ values to functional assay data can provide powerful insights into structure-activity relationships.[18]

Section 5: Data Presentation and Interpretation

Quantitative data from screening assays should be presented clearly to facilitate comparison and decision-making. IC₅₀ values are typically summarized in a table, allowing for a quick assessment of a compound's potency and selectivity.

Table 1: Kinase Inhibition Profile of an Exemplary Indazole Compound

Kinase TargetCompound A IC₅₀ (nM)Pazopanib IC₅₀ (nM) (Reference)Functional Class
VEGFR-2 12 8Receptor Tyrosine Kinase
PDGFR-β 25 46Receptor Tyrosine Kinase
c-Kit 40 74Receptor Tyrosine Kinase
FGFR1 15047Receptor Tyrosine Kinase
SRC >10,000>10,000Cytoplasmic Tyrosine Kinase
CDK2 >10,000>10,000Serine/Threonine Kinase

Data is hypothetical for illustrative purposes. Reference values for Pazopanib can be found in the literature.

Interpretation: The hypothetical "Compound A" shows potent inhibition of the primary targets VEGFR-2, PDGFR-β, and c-Kit, consistent with an anti-angiogenic profile. The weaker activity against FGFR1 and lack of activity against unrelated kinases like SRC and CDK2 suggest a favorable selectivity profile, which is a critical attribute for minimizing off-target toxicity.

Section 6: Conclusion

The 2,3-dimethyl-2H-indazole scaffold is a validated and powerful core structure for the development of potent kinase inhibitors. By leveraging the exemplary case of Pazopanib, researchers can appreciate the therapeutic potential of targeting angiogenesis-related kinases. The comprehensive suite of protocols provided here—from biochemical IC₅₀ determination to live-cell target engagement—offers a robust framework for the discovery and validation of novel drug candidates based on this privileged scaffold. A rigorous, multi-faceted experimental approach is paramount to elucidating the true potential and mechanism of action of the next generation of indazole-based therapeutics.

References

A Robust and Validated LC-MS/MS Method for the Quantification of 2,3-Dimethyl-2H-indazole-6-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note describes a highly selective and sensitive bioanalytical method for the quantitative determination of 2,3-Dimethyl-2H-indazole-6-carboxylic acid in human plasma. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method has been developed and validated to meet the rigorous standards required for pharmacokinetic and toxicokinetic studies in drug development, adhering to the principles outlined in regulatory guidelines.[1][2] All validation parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, met the established acceptance criteria, demonstrating the method's reliability and suitability for regulated bioanalysis.

Introduction: The Rationale for a Dedicated Bioanalytical Method

This compound represents a class of heterocyclic compounds of significant interest in pharmaceutical research and development. As with any new chemical entity (NCE), a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. The accurate quantification of this analyte in complex biological matrices like plasma is a critical prerequisite for defining its pharmacokinetic (PK) profile.

Low-molecular-weight carboxylic acids can be challenging to analyze due to their polarity and potential for interaction with endogenous matrix components.[3] A robust bioanalytical method must therefore not only be sensitive enough to detect low circulating concentrations but also selective enough to distinguish the analyte from a myriad of interfering substances.[4] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[5]

This guide provides a comprehensive, field-proven protocol, explaining the causality behind key experimental choices, from sample preparation to final data acquisition.

Sample Preparation: Solid-Phase Extraction (SPE)

Expertise & Rationale

The goal of sample preparation is to isolate the analyte from interfering matrix components (e.g., proteins, phospholipids, salts) that can compromise the analysis through ion suppression or chromatographic interference. While simple protein precipitation (PP) is fast, it often yields a less clean extract.[6] Solid-phase extraction (SPE) provides a more thorough cleanup by leveraging differential affinities between the analyte, the solid sorbent, and the matrix interferences.[7][8]

For an acidic compound like this compound, a polymeric reversed-phase SPE sorbent is an excellent choice.[9] The protocol involves acidifying the plasma sample to neutralize the carboxylic acid group (protonation), which enhances its retention on the nonpolar sorbent.[9][10] A subsequent wash with a weak organic solvent removes polar interferences, while the final elution with a strong organic solvent recovers the purified analyte. This "bind-and-elute" strategy results in a significantly cleaner extract, improving assay robustness and reducing matrix effects.[7]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution start 50 µL Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify with 2% Formic Acid add_is->acidify condition 1. Condition Sorbent (Methanol then Water) load 2. Load Pre-treated Sample acidify->load condition->load wash 3. Wash (10% Methanol in Water) load->wash elute 4. Elute Analyte (90% Methanol, 2% NH4OH) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of the analyte.

Detailed SPE Protocol
  • Sample Pre-treatment :

    • To 50 µL of plasma sample, add 10 µL of the internal standard (IS) working solution (e.g., this compound-d3, 100 ng/mL).

    • Vortex for 10 seconds.

    • Add 200 µL of 2% (v/v) formic acid in water and vortex for another 10 seconds. This step precipitates some proteins and ensures the analyte is in its neutral form for optimal binding.[10]

  • SPE Cartridge Conditioning :

    • Place a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) onto a vacuum manifold.

    • Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of HPLC-grade water. Do not allow the sorbent bed to dry out.[11]

  • Sample Loading :

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min) to ensure efficient binding.[11]

  • Washing :

    • Wash the sorbent with 1 mL of 10% (v/v) methanol in water to remove residual salts and polar interferences.

  • Elution :

    • Elute the analyte and IS with 1 mL of an elution solvent (e.g., 90% Methanol containing 2% Ammonium Hydroxide to deprotonate the analyte and facilitate release).

  • Dry-down and Reconstitution :

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Expertise & Rationale

Chromatography: Reversed-phase chromatography using a C18 column is ideal for retaining and separating the moderately polar analyte from any remaining matrix components. A gradient elution, starting with a high aqueous composition and ramping up the organic solvent, ensures good peak shape and efficient elution. The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte, leading to better retention and improved ionization efficiency.

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of easily protonated nitrogen atoms in the indazole ring structure. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This involves selecting the protonated parent molecule (precursor ion, Q1) and, following collision-induced dissociation (CID), monitoring for a specific, stable fragment (product ion, Q3). This precursor-to-product transition is highly specific to the analyte, minimizing the likelihood of false positives from matrix components.

Optimized LC-MS/MS Parameters
Parameter Condition
LC System Standard HPLC or UHPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B (0.0-0.5 min), 10-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 10% B (4.1-5.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 205.1 → 159.1 (Quantifier), 205.1 → 132.1 (Qualifier) IS (d3): 208.1 → 162.1 (Quantifier)
Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Analytical Workflow Diagram

Caption: LC-MS/MS analytical workflow from injection to detection.

Bioanalytical Method Validation (BMV)

Trustworthiness & Regulatory Standards

A bioanalytical method is only trustworthy if it has been rigorously validated to prove it is fit for purpose. The validation experiments described below are based on the recommendations of the FDA and the International Council for Harmonisation (ICH) M10 guideline.[1][2][12]

Validation Workflow Diagram

Validation_Workflow center Validated Method selectivity Selectivity & Specificity center->selectivity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision recovery Recovery center->recovery matrix Matrix Effect center->matrix stability Stability center->stability

Caption: Core components of a comprehensive bioanalytical method validation.

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using ≥6 blank matrix sources.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Linearity & Range A calibration curve is prepared by spiking blank matrix with known concentrations of analyte. A minimum of 6 non-zero standards are used.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determined by analyzing quality control (QC) samples at LLOQ, low, medium, and high concentrations in ≥5 replicates over ≥3 separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Extraction Recovery Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.Recovery should be consistent and reproducible across QC levels.
Matrix Effect Assesses the ion suppression or enhancement from the biological matrix by comparing the response of analyte in post-extraction spiked matrix to the response in a neat solution.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability Evaluates the chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion

The method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The combination of a highly effective solid-phase extraction protocol with the specificity of LC-MS/MS analysis ensures high-quality data suitable for regulatory submissions. The comprehensive validation confirms that the method is accurate, precise, and robust for its intended use in pharmacokinetic studies.

References

Application Notes and Experimental Protocols for Characterizing 2,3-Dimethyl-2H-indazole-6-carboxylic acid as a γ-Secretase Modulator

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of 2,3-Dimethyl-2H-indazole-6-carboxylic acid. This document outlines detailed protocols for assessing its function as a γ-secretase modulator (GSM), with a focus on its potential therapeutic application in Alzheimer's disease.

γ-Secretase is a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides of varying lengths.[1][2][3] In Alzheimer's disease, an imbalance in Aβ production, particularly an increase in the aggregation-prone Aβ42 peptide relative to Aβ40, is a key pathological event.[4][5] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can cause toxicity by interfering with the processing of other substrates like Notch, GSMs allosterically modulate the enzyme to shift cleavage preference, thereby reducing Aβ42 production while increasing shorter, less amyloidogenic Aβ species.[6] This document details the necessary cell-based assays to evaluate the efficacy and selectivity of this compound as a GSM.

Core Principle: Assessing γ-Secretase Modulation

The primary objective is to determine if this compound selectively modulates γ-secretase activity on APP. This is achieved by quantifying the change in the levels of secreted Aβ peptides, specifically Aβ42 and Aβ40, from cultured cells. A successful GSM will decrease the Aβ42/Aβ40 ratio.[4] Concurrently, it is crucial to assess the compound's effect on the processing of other γ-secretase substrates, most notably Notch, to evaluate its potential for mechanism-based toxicity.[3][7]

Primary Efficacy Assay: Quantification of Amyloid-β Peptides

This assay directly measures the modulation of APP processing by quantifying the levels of secreted Aβ40 and Aβ42 in the cell culture supernatant following treatment with the compound. An electrochemiluminescence (ECL) assay is a highly sensitive method for this purpose.[8]

Workflow for Aβ Quantification:

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Analysis cluster_2 Data Analysis cell_culture Seed HEK293 cells stably expressing APP treatment Treat with 2,3-Dimethyl-2H-indazole-6- carboxylic acid (dose-response) cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant ecl_assay Perform Aβ40/Aβ42 ECL Assay collect_supernatant->ecl_assay read_plate Read plate on ECL reader ecl_assay->read_plate calculate_ratio Calculate Aβ42/Aβ40 ratio read_plate->calculate_ratio dose_response_curve Generate dose-response curves (IC50) calculate_ratio->dose_response_curve

Figure 1. Workflow for quantifying Aβ peptide levels.

Detailed Protocol:

  • Cell Seeding: Seed human embryonic kidney (HEK293) cells stably overexpressing human APP (with a familial AD mutation, e.g., the "Swedish" mutation, to enhance Aβ production) into 96-well plates at a density of 3 x 10^4 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: Replace the culture medium with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known GSM).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for Aβ analysis.

  • Aβ Quantification: Quantify the levels of Aβ40 and Aβ42 in the supernatant using a commercial electrochemiluminescence (ECL) multiplex assay kit according to the manufacturer's instructions. These assays typically involve the use of specific capture and detection antibodies for each Aβ species.

  • Data Analysis: Calculate the ratio of Aβ42 to Aβ40 for each concentration of the compound. Plot the percentage reduction in the Aβ42/Aβ40 ratio against the compound concentration to determine the IC50 value (the concentration at which 50% of the maximal effect is observed).

Data Presentation:

Compound ConcentrationAβ40 (pg/mL)Aβ42 (pg/mL)Aβ42/Aβ40 Ratio% Reduction of Ratio
Vehicle (DMSO)1000 ± 50200 ± 150.200%
1 nM1010 ± 45180 ± 120.17811%
10 nM1050 ± 60150 ± 100.14328.5%
100 nM1100 ± 55100 ± 80.09154.5%
1 µM1150 ± 7060 ± 50.05274%
10 µM1200 ± 6540 ± 40.03383.5%

Selectivity Assay: Notch Signaling Pathway Activity

To assess the selectivity of this compound, it is essential to determine its effect on the processing of Notch, a critical substrate of γ-secretase involved in cell-fate decisions.[7][9][10] A reporter gene assay is a common method to measure Notch signaling activity.

Signaling Pathway Overview:

G cluster_nuc Ligand Notch Ligand (e.g., Delta-like) Receptor Notch Receptor Ligand->Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Receptor->S2_Cleavage Gamma_Secretase γ-Secretase (S3 Cleavage) S2_Cleavage->Gamma_Secretase NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus CSL CSL NICD->CSL Binds Transcription Target Gene Transcription (e.g., Hes, Hey) CSL->Transcription Reporter Luciferase Reporter Activation Transcription->Reporter

References

The Synthetic Utility of 2,3-Dimethyl-2H-indazole-6-carboxylic Acid: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2,3-Dimethyl-2H-indazole-6-carboxylic acid. This heterocyclic building block is of significant interest, primarily due to its role as a key intermediate in the synthesis of potent pharmaceuticals, including the angiogenesis inhibitor, Pazopanib.[1][2] This guide will detail the synthetic pathway to access this valuable compound and provide robust protocols for its subsequent use in common organic transformations, namely amide and ester bond formation.

Introduction: The Significance of the 2,3-Dimethyl-2H-indazole Scaffold

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules.[3] The specific substitution pattern of 2,3-Dimethyl-2H-indazole is a cornerstone of several targeted therapies. Its structural rigidity and capacity for specific hydrogen bonding interactions make it an ideal fragment for engaging with biological targets like kinase enzymes.[3] The carboxylic acid functionality at the 6-position provides a versatile handle for synthetic elaboration, allowing for the introduction of diverse functionalities through amide or ester linkages, thereby enabling the exploration of structure-activity relationships in drug discovery programs.

Part 1: Synthesis of this compound

A direct, one-pot synthesis of this compound is not prominently described in the literature. However, a reliable multi-step synthesis can be achieved from the commercially available precursor, 3-methyl-6-nitro-1H-indazole. The synthetic sequence involves N-methylation, reduction of the nitro group, and conversion of the resulting amine to a carboxylic acid.

Synthetic Workflow Overview

Synthesis_Workflow A 3-Methyl-6-nitro-1H-indazole B 2,3-Dimethyl-6-nitro-2H-indazole A->B N-Methylation C 2,3-Dimethyl-2H-indazol-6-amine B->C Nitro Reduction D This compound C->D Sandmeyer Reaction

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

This procedure outlines the N-methylation of 3-methyl-6-nitro-1H-indazole. The choice of methylating agent and base is crucial for regioselectivity. The following protocol, adapted from established procedures, favors the desired N2-methylation.[4][5]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Dimethyl carbonate (DMC) or Iodomethane

  • Triethylenediamine (DABCO) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add triethylenediamine (DABCO) (1.0 eq).

  • Addition of Methylating Agent: Stir the mixture at room temperature for 15 minutes. Slowly add dimethyl carbonate (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Isolation: Stir for 15 minutes, then collect the solid product by filtration. Wash the solid with water and dry under vacuum to afford 2,3-Dimethyl-6-nitro-2H-indazole as a yellow solid.[4]

Parameter Value Reference
Starting Material3-Methyl-6-nitro-1H-indazole[4]
Methylating AgentDimethyl Carbonate[4]
BaseTriethylenediamine (DABCO)[4]
SolventN,N-Dimethylformamide (DMF)[4]
Typical Yield81%[4]
Melting Point187-187.6 °C[4]
Protocol 2: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

The reduction of the nitro group is a standard transformation. The use of tin(II) chloride in concentrated hydrochloric acid is a reliable method.[6]

Materials:

  • 2,3-Dimethyl-6-nitro-2H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Methoxyethyl ether

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2,3-Dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether under stirring at 0 °C.

  • Addition of Reducing Agent: Prepare a solution of tin(II) chloride (approx. 4 eq) in concentrated HCl and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring for 30 minutes at room temperature.

  • Precipitation and Isolation: Add diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt.

  • Purification: Collect the precipitate by filtration and wash with diethyl ether to yield 2,3-dimethyl-6-amino-2H-indazole hydrochloride as a yellow solid.[6] The free amine can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.

Parameter Value Reference
Starting Material2,3-Dimethyl-6-nitro-2H-indazole[6]
Reducing AgentTin(II) chloride in conc. HCl[6]
Solvent2-Methoxyethyl ether[6]
Typical Yield95% (as HCl salt)[6]
Protocol 3: Synthesis of this compound via Sandmeyer Reaction

The conversion of the arylamine to a carboxylic acid can be achieved via a Sandmeyer-type reaction. This involves diazotization of the amine followed by cyanation and subsequent hydrolysis of the nitrile.

Materials:

  • 2,3-Dimethyl-2H-indazol-6-amine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sodium hydroxide (NaOH) or Sulfuric acid (for hydrolysis)

  • Standard laboratory glassware for reactions at low temperatures.

Step-by-Step Procedure (General Protocol):

  • Diazotization: Dissolve 2,3-Dimethyl-2H-indazol-6-amine in an aqueous solution of HCl or H₂SO₄ and cool to 0-5 °C. Add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

  • Hydrolysis of the Nitrile: Isolate the crude 2,3-dimethyl-2H-indazole-6-carbonitrile. Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., aqueous H₂SO₄) or base (e.g., aqueous NaOH), followed by acidic workup.

  • Purification: The final product, this compound, can be purified by recrystallization.

Part 2: Applications in Organic Synthesis

The carboxylic acid group of this compound is a key functional handle for derivatization. Amide and ester couplings are fundamental reactions for introducing a wide range of substituents, which is crucial for building libraries of compounds in drug discovery.

Protocol 4: General Procedure for Amide Coupling

Amide bond formation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), are commonly employed.[7][8]

Amide_Coupling Indazole_COOH This compound Activated_Ester Activated Ester Intermediate Indazole_COOH->Activated_Ester EDC, HOBt Amine R-NH₂ Amide_Product Amide Product Amine->Amide_Product Activated_Ester->Amide_Product Amine

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10-15 minutes.

  • Activation and Coupling: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8]

Reagent Class Examples Key Advantages Common Side Reactions
CarbodiimidesEDC, DCCWater-soluble byproducts (EDC), efficientRacemization (can be suppressed with HOBt/NHS)
Uronium/Aminium SaltsHATU, HBTUFast reaction times, high yieldsCost, potential for side reactions with sensitive substrates
Phosphonium SaltsPyBOPEffective for hindered substratesByproducts can complicate purification
Protocol 5: General Procedure for Esterification

Esterification of this compound can be achieved through various methods. For simple alcohols, acid-catalyzed Fischer esterification can be employed. However, for more sensitive or sterically hindered alcohols, milder conditions using coupling agents are preferable. The Steglich esterification is a suitable choice.[9]

Materials:

  • This compound

  • Desired alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware.

Step-by-Step Procedure (Steglich Esterification):

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography to yield the desired ester.[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. The synthetic route outlined in this guide provides a reliable pathway to access this compound. Furthermore, the detailed protocols for amide and ester formation serve as a practical resource for researchers aiming to utilize this scaffold in the development of novel molecular entities. The principles and procedures described herein are grounded in established chemical literature, ensuring a high degree of scientific integrity and reproducibility.

References

The Privileged Indazole: Application of 2,3-Dimethyl-2H-indazole-6-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 2,3-Dimethyl-2H-indazole-6-carboxylic acid as a key fragment in fragment-based drug discovery (FBDD). The indazole scaffold is a well-established "privileged fragment" in medicinal chemistry, particularly for the development of kinase inhibitors. This document outlines the strategic considerations for employing this specific fragment, from initial library design and primary screening using biophysical methods to hit validation and elaboration into lead compounds. The protocols provided are grounded in established methodologies and are designed to be adaptable for researchers in academic and industrial drug discovery settings.

Introduction: The Strategic Value of the Indazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying starting points for drug development. FBDD utilizes libraries of low molecular weight compounds (<300 Da) to probe the binding sites of biological targets.[1] These fragments, due to their simplicity, can form high-quality interactions and often exhibit higher ligand efficiency (LE), providing a more atom-efficient starting point for optimization.[2]

The indazole ring system is of particular interest in FBDD for several reasons:

  • Bioisosteric Replacement: Indazole can act as a bioisostere for phenol and indole, often improving metabolic stability and lipophilicity.

  • Hydrogen Bonding Capabilities: The indazole core possesses both hydrogen bond donor (N-H) and acceptor (N) functionalities, enabling crucial interactions with protein targets, particularly the hinge region of kinases.[3]

  • Privileged Scaffold: It has been repeatedly identified as a core scaffold in successful drug discovery programs, leading to approved drugs and clinical candidates.[4]

This compound is a particularly attractive fragment. The dimethyl substitution can enhance metabolic stability and provide vectors for synthetic elaboration, while the carboxylic acid at the 6-position offers a handle for improving aqueous solubility and forming key polar interactions with the target protein. This fragment has been a key component in the development of potent kinase inhibitors, such as Pazopanib, a VEGFR inhibitor.[5]

The FBDD Workflow Using this compound

The successful implementation of an FBDD campaign involves a multi-stage process that leverages sensitive biophysical techniques to identify and characterize weak-binding fragments.[1][6] The workflow is designed to triage fragments efficiently, ensuring that only the most promising candidates are advanced to more resource-intensive structural biology and medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (Including Indazole Fragment) Prep Sample Preparation (QC, Solubility) Lib->Prep Screen Primary Biophysical Screen (e.g., SPR, NMR, Thermal Shift) Prep->Screen Ortho Orthogonal Screen (e.g., ITC) Screen->Ortho Dose Dose-Response & Affinity Determination (KD) Ortho->Dose Xray X-ray Crystallography or NMR for Binding Mode Dose->Xray SAR Structure-Activity Relationship (SAR) Xray->SAR Chem Fragment Elaboration/ Linking SAR->Chem Lead Lead Compound Chem->Lead

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Physicochemical Properties and Library Preparation

Proper characterization and preparation of the fragment are critical for a successful screening campaign. The properties of this compound make it a generally well-behaved fragment for biophysical assays.

PropertyValueSource/Justification
CAS Number 1234616-78-4[7][8]
Molecular Formula C₁₀H₁₀N₂O₂[8]
Molecular Weight 190.20 g/mol [8]
Predicted logP ~1.5 - 2.0Calculated (Structure-based)
pKa (Carboxylic Acid) ~4.0 - 4.5Estimated for benzoic acid derivatives
Aqueous Solubility pH-dependentThe carboxylate form at neutral pH enhances solubility.
Protocol 1: Fragment Stock Solution Preparation and Quality Control

Rationale: Accurate concentration and purity are paramount for reliable screening data. DMSO is the standard solvent, but its final concentration in assays must be carefully controlled to avoid artifacts. Solubility checks prevent false negatives due to compound precipitation.

Materials:

  • This compound (solid, >95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • Analytical balance, vortex mixer, centrifuge

  • LC-MS system for purity analysis

  • Nephelometer or similar light-scattering instrument for solubility assessment

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh out ~10 mg of the compound.

    • Dissolve in a precise volume of anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).

    • Vortex thoroughly until fully dissolved. Store at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Purity Verification (LC-MS):

    • Dilute a small sample of the DMSO stock in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).

    • Analyze using LC-MS to confirm the identity (correct mass) and purity (>95%).

  • Kinetic Solubility Assessment:

    • Prepare a serial dilution of the DMSO stock into the primary screening buffer to achieve final concentrations ranging from 1 µM to 1 mM. The final DMSO concentration should match the planned assay conditions (typically ≤1%).

    • Incubate the samples for 1-2 hours at room temperature.

    • Measure light scattering using a nephelometer. A sharp increase in signal indicates precipitation and defines the upper limit of solubility for the screen. For this fragment, solubility is expected to be high (>500 µM) at neutral pH.

Primary Screening: Identifying Binders

The goal of the primary screen is to rapidly and efficiently identify fragments that bind to the target protein. Due to the weak affinities of fragments (µM to mM range), highly sensitive biophysical techniques are required.[9][10]

Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for real-time detection of binding events. It is highly sensitive, has a high throughput, and can provide initial kinetic information.[6][10]

Protocol 2: SPR Primary Screening

Materials:

  • Biacore 8K, Biacore T200, or similar SPR instrument.[9]

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Target protein (>95% purity), with an available lysine for coupling or a purification tag (e.g., His-tag for capture coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Fragment library plates containing this compound.

  • Running buffer (e.g., HBS-EP+, pH 7.4, with 1% DMSO).

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling or capture methods to a density that will provide an adequate signal for small fragment binding (typically 5,000 - 15,000 RU).

    • Create a reference flow cell (e.g., activated and deactivated with ethanolamine) to subtract bulk refractive index changes.

  • Screening:

    • Dilute the fragment stock to the screening concentration (e.g., 200 µM) in running buffer.

    • Inject the fragment solution over the target and reference flow cells. A typical contact time is 60 seconds, followed by a 120-second dissociation phase.

    • A positive "hit" is identified by a response signal significantly higher in the target flow cell compared to the reference cell.

  • Data Analysis:

    • Perform reference subtraction and buffer blank subtraction.

    • Hits are typically defined as fragments that produce a response above a certain threshold (e.g., >3 standard deviations above the mean of negative controls).

NMR-Based Screening

Rationale: NMR spectroscopy is a powerful tool for fragment screening as it can detect binding in solution, providing information on the binding site and affinity.[1][6] Ligand-observed methods like Saturation Transfer Difference (STD) are common for primary screening.[9]

Protocol 3: NMR Screening using Saturation Transfer Difference (STD)

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., d6-PBS, pD 7.4).

  • Fragment stock solution in d6-DMSO.

Procedure:

  • Sample Preparation:

    • Add the fragment to the protein solution to a final concentration of 100-500 µM. The final d6-DMSO concentration should be kept low (<1%).

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum to ensure the fragment signals are visible and not overlapping with buffer components.

    • Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the binding fragment's protons.

    • Acquire a reference "off-resonance" spectrum where no protein saturation occurs.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that appear in the difference spectrum belong to the binding fragment. The intensity of the STD effect is proportional to the binding affinity.

Hit Validation and Characterization

Hits from the primary screen must be validated to eliminate false positives and to accurately characterize their binding affinity (K D). This typically involves an orthogonal biophysical method and dose-response experiments.

Hit_Validation PrimaryHit Primary Hit from SPR/NMR ITC Isothermal Titration Calorimetry (ITC) - Confirms binding - Determines KD, ΔH, ΔS PrimaryHit->ITC Xtal X-ray Crystallography - Visualizes binding mode - Guides chemical elaboration PrimaryHit->Xtal DoseResponse SPR/NMR Dose-Response - Confirms 1:1 binding - Determines KD PrimaryHit->DoseResponse ValidatedHit Validated Hit with Structural Information ITC->ValidatedHit Xtal->ValidatedHit DoseResponse->ValidatedHit

Caption: Key techniques for validating and characterizing fragment hits.

Protocol 4: Affinity Determination by SPR

Rationale: A dose-response experiment using SPR allows for the accurate determination of the equilibrium dissociation constant (K D), a key metric for ranking fragments.

Procedure:

  • Preparation: Use the same protein-immobilized chip as in the primary screen.

  • Titration: Prepare a serial dilution of the this compound fragment, typically ranging from 0.1 to 10 times the estimated K D (e.g., 1 µM to 1 mM).

  • Data Acquisition: Inject each concentration over the sensor surface until the binding response reaches equilibrium.

  • Analysis: Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to calculate the K D value.

Fragment Hit ExampleTargetPrimary Screen MethodK D (µM) from SPRLigand Efficiency (LE)
Indazole Fragment 11 AXL KinaseBiochemical Screen1500.35
Indazole Fragment 24 AXL KinaseBiochemical Screen340.38
6-Arylindazole JAK2Fragment Screen100 - 500 (Estimated)>0.3
This compound Hypothetical Kinase XSPR1250.41

Note: Data for the specific title compound is hypothetical but representative for a successful indazole fragment.[2][11][12] Ligand Efficiency (LE) is calculated as: LE = -ΔG / HAC, where ΔG = RTln(KD) and HAC is the heavy atom count. A value ≥ 0.3 is considered favorable.

Protocol 5: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the ultimate validation.[6] It provides definitive proof of binding and reveals the precise interactions, which is invaluable for guiding the hit-to-lead optimization process.[2][11][12]

Procedure:

  • Protein Crystallization: Screen for conditions that yield high-quality, diffraction-grade crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer existing protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound and incubate for a period ranging from minutes to days.

    • Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement.

    • Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment. The carboxylic acid and dimethyl groups should be clearly visible in the density, confirming the binding mode.

Conclusion and Future Directions

This compound represents a high-value fragment for initiating drug discovery campaigns, particularly against protein kinases. Its privileged scaffold, combined with functional handles for solubility and synthetic elaboration, makes it an ideal starting point. The protocols outlined in this guide provide a robust framework for its successful application in an FBDD workflow, from initial screening to detailed structural characterization. The ultimate goal is to leverage the structural insights gained from this fragment to design and synthesize more potent and selective lead compounds, paving the way for the next generation of targeted therapeutics.[2][3]

References

Application Notes and Protocols for Targeted Drug Delivery of 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Targeted Delivery

The development of sophisticated drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing systemic toxicity. This guide provides a comprehensive framework for the design, formulation, and evaluation of targeted drug delivery systems for the novel therapeutic agent, 2,3-Dimethyl-2H-indazole-6-carboxylic acid. The indazole scaffold is a well-established pharmacophore with a diverse range of biological activities, including potent anti-inflammatory and anti-cancer properties.[1][2][3][4][5][6] By engineering delivery systems that can selectively accumulate at the site of disease, we can unlock the full therapeutic potential of this promising molecule.

This document deviates from a rigid template, instead offering a dynamic and scientifically-grounded narrative. We will first delve into the crucial physicochemical properties of this compound, which fundamentally dictate our formulation strategy. Subsequently, we will explore the rationale behind selecting appropriate nanocarriers and provide detailed, field-proven protocols for their synthesis, drug loading, and comprehensive characterization. Finally, we will outline methodologies for in vitro and in vivo evaluation to validate the performance of the developed targeted systems.

Part 1: Understanding the Asset - Physicochemical Profile of this compound

PropertyPredicted ValueSignificance for Formulation
Molecular Weight 190.20 g/mol Suitable for encapsulation within various nanocarriers.
pKa Acidic (Carboxylic Acid): ~4.5 Basic (Indazole Nitrogens): ~1-2The molecule will be predominantly ionized at physiological pH (7.4), influencing its solubility and interaction with biological membranes. The carboxylic acid provides a handle for pH-responsive release or conjugation.
logP ~2.5Indicates moderate lipophilicity, suggesting good potential for membrane permeation but may require a carrier for enhanced aqueous solubility and targeted delivery.
Aqueous Solubility LowLow aqueous solubility is a significant challenge for parenteral administration and necessitates the use of a drug delivery system to improve bioavailability.

These are predicted values and should be experimentally verified.

The predicted low aqueous solubility and moderate lipophilicity of this compound make it an ideal candidate for encapsulation within lipid-based or polymeric nanocarriers. These systems can enhance its solubility, protect it from premature degradation, and facilitate targeted delivery.

Part 2: Strategic Selection of Targeted Drug Delivery Systems

The choice of a drug delivery system is dictated by the physicochemical properties of the drug, the biological target, and the desired therapeutic outcome. For this compound, we will focus on three promising platforms: liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs).

Caption: Overview of targeted delivery strategies for this compound.

Liposomes: Versatile Lipid-Based Vesicles

Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic drugs. For the moderately lipophilic this compound, it is likely to partition into the lipid bilayer.

Rationale for Selection:

  • Biocompatibility and Biodegradability: Composed of naturally occurring lipids, liposomes exhibit excellent safety profiles.

  • Versatility: Their surface can be modified with targeting ligands (e.g., antibodies, peptides) for active targeting.

  • Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, liposomes can passively accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.

Polymeric Nanoparticles: Tunable and Stable Carriers

Polymeric nanoparticles are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. Biocompatible and biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used.

Rationale for Selection:

  • Controlled Release: The degradation rate of the polymer can be tailored to achieve sustained drug release.

  • High Drug Loading Capacity: Polymeric nanoparticles can often accommodate a higher drug payload compared to liposomes.

  • Surface Functionalization: The surface of polymeric nanoparticles can be readily modified for active targeting.

Antibody-Drug Conjugates (ADCs): Precision Targeting

ADCs are a class of targeted therapies where a potent cytotoxic agent is chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen. While this compound may not be a potent cytotoxin itself, its carboxylic acid group provides a convenient handle for conjugation to a linker-antibody construct, enabling its targeted delivery to cancer cells.

Rationale for Selection:

  • High Specificity: ADCs offer unparalleled targeting precision, minimizing off-target toxicity.

  • Potentiation of Therapeutic Effect: By concentrating the drug at the tumor site, a less potent drug can exert a significant therapeutic effect.

Part 3: Detailed Application Protocols

The following protocols provide step-by-step guidance for the formulation, characterization, and evaluation of the proposed drug delivery systems.

Protocol 1: Liposome Formulation by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.[9][10][11][12][13]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (phosphatidylcholine:cholesterol:drug).

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50 °C).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. The volume of PBS will determine the final lipid concentration.

    • Continue hydration for at least 1 hour to allow for the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Subject the MLV suspension to bath sonication for 5-10 minutes to reduce the size of the vesicles.

    • Extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) multiple times (e.g., 11-21 passes) using a mini-extruder. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Diaryl Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Diaryl Indazoles in Modern Chemistry

The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in pharmaceutical research and drug development.[1][2] Specifically, 2,3-diaryl substituted indazoles have emerged as critical pharmacophores, exhibiting potent anti-inflammatory, antitumor, anti-HIV, and antidepressant properties.[2][3][4] The precise arrangement of the two aryl groups on the indazole core is often crucial for their therapeutic efficacy, necessitating synthetic methodologies that offer high regioselectivity and broad functional group tolerance.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and the construction of 2,3-diaryl indazoles is no exception. These methods provide efficient and versatile routes to these valuable compounds, overcoming the limitations of classical synthetic approaches which often suffer from harsh reaction conditions, limited scope, and poor yields. This application note provides a detailed overview of the primary palladium-catalyzed strategies for the synthesis of 2,3-diaryl indazoles, complete with mechanistic insights, optimized protocols, and practical guidance for researchers in the field.

Strategic Approaches to 2,3-Diaryl Indazole Synthesis

The synthesis of 2,3-diaryl indazoles can be broadly categorized into two main palladium-catalyzed approaches:

  • Sequential Arylation: This strategy involves the stepwise introduction of the two aryl groups onto the indazole core. Typically, this is achieved through an initial C-3 arylation followed by a subsequent N-arylation, or vice versa.

  • Convergent Synthesis: In this approach, a precursor already containing one of the aryl groups undergoes a palladium-catalyzed cyclization to form the indazole ring with the second aryl group installed.

This guide will focus on the most prevalent and robust methods within these categories, namely Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation, as well as direct C-H arylation techniques.

Method 1: Sequential Suzuki-Miyaura and Buchwald-Hartwig Couplings

This powerful and highly modular approach allows for the independent introduction of diverse aryl groups at the C-3 and N-1 or N-2 positions. A common pathway begins with a C-3 functionalized indazole, which then undergoes a Suzuki-Miyaura coupling, followed by an N-arylation via the Buchwald-Hartwig reaction.

Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle.[2] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds.[5][6] Similar to the Suzuki reaction, it relies on a palladium catalyst to couple an amine with an aryl halide or triflate. The catalytic cycle also involves oxidative addition and reductive elimination, with the key difference being the nucleophilic attack of the amine on the palladium complex.[7]

Visualizing the Catalytic Cycles

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar¹-X) Pd(0)L2->Oxidative_Addition Ar1-Pd(II)L2-X Ar¹-Pd(II)L₂-X Oxidative_Addition->Ar1-Pd(II)L2-X Transmetalation Transmetalation (Ar²-B(OR)₂) Ar1-Pd(II)L2-X->Transmetalation Ar1-Pd(II)L2-Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1-Pd(II)L2-Ar2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)L2-Ar2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar¹-Ar² Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar¹-X) Pd(0)L2->Oxidative_Addition Ar1-Pd(II)L2-X Ar¹-Pd(II)L₂-X Oxidative_Addition->Ar1-Pd(II)L2-X Amine_Coordination Amine Coordination & Deprotonation (Base) Ar1-Pd(II)L2-X->Amine_Coordination Ar1-Pd(II)L2-NR2 Ar¹-Pd(II)L₂(NR₂') Amine_Coordination->Ar1-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar¹-NR₂' Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 1,3-Diarylindazoles

This protocol is adapted from a general procedure for the synthesis of 1,3-diarylsubstituted indazoles.[1][8]

Step 1: C-3 Arylation via Suzuki-Miyaura Coupling

  • Reagent Preparation: In a microwave-safe reaction vial, combine tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (2.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and 1,4-dioxane (to achieve a 0.1 M concentration of the indazole).

  • Reaction Setup: Add a 2N aqueous solution of sodium carbonate (Na₂CO₃, 4.4 equiv.).

  • Microwave Irradiation: Seal the vial and heat the mixture under microwave irradiation at 120 °C for 40 minutes.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a 3-aryl-1H-indazole, can be purified by column chromatography on silica gel. The Boc protecting group is often cleaved concomitantly under these conditions.

Step 2: N-1 Arylation via Buchwald-Hartwig Amination

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the 3-aryl-1H-indazole from Step 1 (1.0 equiv.), the desired aryl halide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand such as Xantphos (0.04 equiv.), and a base like cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane as the solvent.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate. Purify the residue by column chromatography to yield the desired 2,3-diaryl indazole.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, dppfXantphos, BINAP, RuPhos
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Cs₂CO₃, K₃PO₄, NaOt-Bu
Solvent 1,4-Dioxane/Water, TolueneToluene, 1,4-Dioxane
Temperature 80-120 °C80-110 °C

Table 1: Typical Reaction Conditions for Sequential Arylation

Method 2: Direct C-3 Arylation of Indazoles

Direct C-H arylation represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. However, the C-3 position of 1H-indazoles is notoriously unreactive, making this a challenging transformation.[9][10] Recent advances have led to the development of robust catalytic systems capable of effecting this transformation.

Mechanistic Considerations

The mechanism of direct C-H arylation is still a subject of active research, but it is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition followed by a protonolysis step. The choice of ligand and solvent is crucial for achieving high reactivity and selectivity.[9]

Visualizing the Experimental Workflow

CH_Arylation_Workflow cluster_0 Direct C-3 Arylation Workflow start Combine Reactants react Heat in Sealed Tube (e.g., 160 °C, 48-72 h) start->react cool Cool to Room Temperature react->cool filter Dilute and Filter (EtOAc, Celite) cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Chromatography (PTLC or Column) concentrate->purify product Isolated 3-Aryl Indazole purify->product

Caption: A general experimental workflow for the direct C-3 arylation of indazoles.

Experimental Protocol: Pd(II)/Phen-Catalyzed C-3 Arylation

This protocol is based on a robust method for the direct C-3 arylation of indazoles without the need for silver additives.[9][10]

  • Reagent Preparation: In a 35 mL sealed tube, add palladium(II) acetate (Pd(OAc)₂, 10 mol%), 1,10-phenanthroline (Phen, 10 mol%), cesium carbonate (Cs₂CO₃, 1.0 equiv.), the indazole derivative (1.0 equiv.), and the aryl iodide (2.0 equiv.).

  • Solvent Addition: Add toluene (to achieve a 0.25 M concentration of the indazole). The choice of an aromatic solvent like toluene, chlorobenzene, or mesitylene is critical for reactivity and selectivity.[9]

  • Reaction Conditions: Cap the tube and stir the mixture at 160 °C for 48-72 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-aryl indazole.

This 3-aryl indazole can then be subjected to N-arylation using the Buchwald-Hartwig protocol described in Method 1 to complete the synthesis of the 2,3-diaryl indazole.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse fresh palladium precursor and ensure inert atmosphere.
Poorly soluble baseUse a more soluble base (e.g., K₃PO₄) or a different solvent system.
Deactivated ligandUse a more robust ligand, such as a biarylphosphine ligand for Buchwald-Hartwig reactions.
Formation of Side Products Homocoupling of boronic acidAdd the boronic acid slowly or use a lower reaction temperature.
(e.g., biaryls)
ProtodeboronationUse anhydrous solvents and ensure the base is not too strong.
Reductive dehalogenationUse a lower catalyst loading or a milder base.
Poor Regioselectivity in N-Arylation Steric hindranceUse a less bulky ligand or a different palladium precursor.
(Mixture of N-1 and N-2 isomers)Electronic effectsModify the substituents on the indazole core or the aryl halide.

Table 2: Troubleshooting Guide for Palladium-Catalyzed Indazole Synthesis

Conclusion

The palladium-catalyzed synthesis of 2,3-diaryl indazoles offers a versatile and efficient platform for accessing these medicinally important molecules. The sequential Suzuki-Miyaura and Buchwald-Hartwig approach provides maximum flexibility for introducing a wide range of substituents. Concurrently, advancements in direct C-H arylation are paving the way for more atom-economical and streamlined syntheses. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can effectively leverage these powerful catalytic systems to accelerate the discovery and development of novel indazole-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-2H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to improve the yield and purity of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The synthetic route, while conceptually straightforward, presents several challenges that can significantly impact the final yield and purity. The most critical aspects of this synthesis are controlling the regioselectivity of the initial N-methylation and the successful execution of the Sandmeyer reaction to introduce the carboxylic acid functionality. This guide will address common issues encountered at each stage of the synthesis and provide robust, field-proven protocols.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved in a three-step sequence starting from 3-methyl-6-nitro-1H-indazole. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Sandmeyer Reaction & Hydrolysis A 3-Methyl-6-nitro-1H-indazole B 2,3-Dimethyl-6-nitro-2H-indazole A->B (CH3)2CO3, DABCO, DMF, reflux C 2,3-Dimethyl-2H-indazol-6-amine B->C SnCl2·2H2O, conc. HCl D Diazonium Salt Intermediate C->D NaNO2, H2SO4, 0-5 °C E 2,3-Dimethyl-2H-indazole-6-carbonitrile D->E CuCN, KCN, heat F This compound E->F H2SO4 (aq), reflux

Caption: Overall synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: N-Methylation of 3-Methyl-6-nitro-1H-indazole

Q1: My N-methylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N2-methylated product?

This is the most common challenge in the N-alkylation of indazoles.[1] The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.

Troubleshooting Steps & Solutions:

Issue Potential Cause Recommended Solution
Poor N2-selectivity Use of strong, non-chelating bases (e.g., NaH) in polar aprotic solvents (e.g., DMF) can favor N1 alkylation.Employ a milder base and a less polar solvent. The use of dimethyl carbonate as both the methylating agent and solvent, with a base like triethylenediamine (DABCO), has been shown to favor N2 methylation.[2]
Formation of quaternary ammonium salts Excess methylating agent or prolonged reaction times at high temperatures.Use a stoichiometric amount of the methylating agent and monitor the reaction progress closely by TLC or LC-MS to avoid over-alkylation.
Low conversion Insufficient reaction temperature or time.Ensure the reaction is heated to reflux and maintained for an adequate duration (typically 6 hours).[2]

Detailed Protocol for N-Methylation:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-6-nitro-1H-indazole (1 equivalent) and triethylenediamine (DABCO) (1 equivalent) in N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole. An expected yield is around 81%.[2]

Part 2: Reduction of 2,3-Dimethyl-6-nitro-2H-indazole

Q2: The reduction of the nitro group is incomplete or resulting in side products. How can I optimize this step?

The reduction of an aromatic nitro group is a standard transformation, but the choice of reducing agent and reaction conditions is crucial to avoid side reactions.

Troubleshooting Steps & Solutions:

Issue Potential Cause Recommended Solution
Incomplete reduction Insufficient amount of reducing agent or reaction time.Ensure at least 2.8 equivalents of tin(II) chloride dihydrate are used.[3] Monitor the reaction by TLC until the starting material is fully consumed.
Formation of azo or azoxy byproducts Use of certain reducing agents (e.g., sodium borohydride with a catalyst) can sometimes lead to these dimeric impurities.Tin(II) chloride in the presence of concentrated hydrochloric acid is a reliable method for the clean reduction of aromatic nitro groups to amines.[3]
Difficulty in product isolation The product is an amine and may be soluble in the acidic workup solution.After the reaction, the product is often precipitated as its hydrochloride salt by the addition of a non-polar solvent like ether.[3] Careful neutralization of the aqueous layer and extraction with an organic solvent can also be employed.

Detailed Protocol for Nitro Reduction:

  • In a round-bottom flask, dissolve 2,3-dimethyl-6-nitro-2H-indazole (1 equivalent) in 2-methoxyethyl ether with gentle heating, then cool the solution to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, add tin(II) chloride dihydrate (2.8 equivalents).

  • Add concentrated hydrochloric acid dropwise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.

  • Add diethyl ether to precipitate the product as the hydrochloride salt.

  • Collect the precipitate by filtration to yield 2,3-dimethyl-2H-indazol-6-amine hydrochloride. An expected yield is around 87%.[3]

Part 3: Sandmeyer Reaction and Hydrolysis

Q3: My Sandmeyer reaction is giving a low yield of the desired nitrile. What are the critical parameters to control?

The Sandmeyer reaction involves the formation of an unstable diazonium salt, which can easily decompose if not handled correctly.[4]

Troubleshooting Steps & Solutions:

Issue Potential Cause Recommended Solution
Low yield of nitrile Incomplete diazotization: The initial formation of the diazonium salt is crucial.Perform the diazotization at 0-5 °C.[4] Use a slight excess of sodium nitrite and a strong acid like sulfuric acid. Check for complete diazotization using starch-iodide paper (a persistent blue color indicates excess nitrous acid).
Premature decomposition of the diazonium salt: Diazonium salts are thermally unstable.Maintain the temperature at 0-5 °C throughout the diazotization and before the addition to the copper(I) cyanide solution.
Issues with the copper(I) cyanide: The quality and preparation of the CuCN solution are important.Use freshly prepared or high-quality copper(I) cyanide. The reaction with the diazonium salt is typically heated to drive the reaction to completion.
Formation of phenol byproduct The diazonium salt can react with water to form a phenol.Ensure the reaction is carried out under anhydrous as possible conditions until the addition to the aqueous copper cyanide solution.
Difficult workup The reaction mixture can be complex with copper salts.A common workup involves quenching with an aqueous solution of ferric chloride to complex the cyanide, followed by extraction.

Q4: The hydrolysis of the nitrile to the carboxylic acid is not going to completion. How can I improve the yield?

Nitrile hydrolysis requires harsh conditions, and incomplete reaction is a common issue.

Troubleshooting Steps & Solutions:

Issue Potential Cause Recommended Solution
Incomplete hydrolysis Insufficiently harsh conditions (temperature, time, acid concentration).Use a concentrated aqueous acid solution (e.g., 50% H₂SO₄) and heat to reflux for an extended period.[5][6] Monitor the reaction by TLC or LC-MS until the intermediate amide and starting nitrile are no longer observed.
Decarboxylation of the product Prolonged heating at very high temperatures in strong acid can sometimes lead to decarboxylation.While reflux is necessary, avoid excessive heating for unnecessarily long periods after the reaction is complete.
Product purification challenges The carboxylic acid may be sparingly soluble.After cooling the reaction mixture, the product should precipitate. It can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Detailed Protocol for Sandmeyer Reaction and Hydrolysis:

Step 3a: Formation of 2,3-Dimethyl-2H-indazole-6-carbonitrile (Sandmeyer Reaction)

  • In a beaker, dissolve 2,3-dimethyl-2H-indazol-6-amine hydrochloride (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water and heat to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution. An effervescence of nitrogen gas should be observed.

  • Heat the reaction mixture for an additional 30 minutes after the addition is complete.

  • Cool the mixture to room temperature and extract the product with an organic solvent like toluene.

  • Wash the organic layer with aqueous sodium hydroxide and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 3b: Hydrolysis to this compound

  • To the crude 2,3-dimethyl-2H-indazole-6-carbonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Technique Expected Observations
¹H NMR Expect signals for the two methyl groups (singlets), aromatic protons on the indazole ring, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR Expect signals for the two methyl carbons, the aromatic carbons of the indazole ring, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (190.19 g/mol ) should be observed.
HPLC A single major peak should be observed, indicating the purity of the compound.

Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium nitrite and potassium cyanide are highly toxic. Handle with extreme care and have appropriate quench solutions and emergency procedures in place.

  • Diazonium salts can be explosive when isolated and dry. It is recommended to use them in solution immediately after preparation.

  • Concentrated acids are corrosive. Handle with care.

References

Technical Support Center: Purification of 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Dimethyl-2H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. This document provides in-depth troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements.

The synthesis of this compound often involves multi-step sequences, which can lead to the formation of various process-related impurities.[2] These can include regioisomers, unreacted starting materials, and byproducts from side reactions. This guide will address these specific challenges with practical, field-proven solutions.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the purification of this compound.

Issue 1: My final product is contaminated with a regioisomer, likely the 1,3-dimethyl-1H-indazole-6-carboxylic acid. How can I separate them?

Root Cause Analysis: The formation of N-1 and N-2 isomers is a common challenge in the alkylation of indazoles.[3] During the methylation step to introduce the two methyl groups, the reaction may not be completely regioselective, leading to a mixture of the desired N-2 isomer (2,3-dimethyl) and the undesired N-1 isomer (1,3-dimethyl). These isomers often have very similar physical properties, making their separation challenging. The presence of the 1,3-dimethyl-1H-indazol-6-amine as an impurity in a related synthesis highlights the prevalence of this issue.[]

Solution Workflow:

Caption: Workflow for the separation of N-1 and N-2 regioisomers.

Detailed Protocols:

1. Recrystallization Protocol:

Recrystallization is often the first and most cost-effective method for purifying crystalline solids. The key is to find a solvent system where the desired isomer has significantly lower solubility at room temperature compared to the undesired isomer.

  • Step 1: Solvent Screening. In small test tubes, test the solubility of your crude product (a few milligrams) in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like dichloromethane/hexane or ethyl acetate/hexane). Heat the solvent to its boiling point to dissolve the solid and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Observe the crystal formation.

  • Step 2: Bulk Recrystallization. Dissolve the crude product in a minimal amount of the chosen hot solvent. If a mixed solvent system is used, dissolve the compound in the solvent in which it is more soluble, and then slowly add the anti-solvent until turbidity is observed.

  • Step 3: Cooling and Crystallization. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can increase the yield.

  • Step 4: Isolation and Drying. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Example Solvent Systems for Recrystallization of Indazole Derivatives

Solvent SystemRationale
Ethanol/WaterThe carboxylic acid may have good solubility in hot ethanol and lower solubility upon the addition of water.
Dichloromethane/HexaneThe compound is likely soluble in dichloromethane, and hexane can be used as an anti-solvent to induce crystallization.
Ethyl Acetate/HeptaneSimilar to the above, with ethyl acetate as the solvent and heptane as the anti-solvent.

2. Column Chromatography Protocol:

If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

  • Step 1: Stationary Phase Selection. Standard silica gel (200-300 mesh) is a good starting point.

  • Step 2: Mobile Phase Selection. A common mobile phase for separating medium-polarity compounds like this carboxylic acid is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid (0.1-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

  • Step 3: Slurry Packing. Pack the column with a slurry of silica gel in the initial mobile phase composition.

  • Step 4: Loading the Sample. Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Step 5: Elution. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Step 6: Isolation. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Issue 2: My purified product shows the presence of unreacted starting materials, such as 3-methyl-6-nitro-1H-indazole.

Root Cause Analysis: Incomplete reactions are a common source of impurities. In the synthesis of 2,3-dimethyl-6-nitro-2H-indazole (a precursor to the target molecule), if the methylation of 3-methyl-6-nitro-1H-indazole is not driven to completion, the starting material will carry over.[5] Subsequent reduction and carboxylation steps may not remove this impurity.

Solution Workflow:

Caption: Workflow for removing unreacted starting materials.

Detailed Protocol: Acid-Base Extraction

This technique takes advantage of the acidic nature of the carboxylic acid group.

  • Step 1: Dissolution. Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Step 2: Extraction. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the less acidic or neutral starting materials and byproducts will remain in the organic layer. Repeat the extraction 2-3 times.

  • Step 3: Back-Extraction (Optional). To remove any neutral impurities trapped in the aqueous layer, you can perform a back-extraction with a fresh portion of the organic solvent.

  • Step 4: Acidification. Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution becomes acidic (pH ~2-3). The desired carboxylic acid will precipitate out of the solution.

  • Step 5: Isolation. Collect the precipitated solid by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of 95% or higher.[6][7] However, for use in GMP (Good Manufacturing Practice) processes for API synthesis, a purity of >99% is often required, necessitating further purification.

Q2: What analytical techniques are best for assessing the purity of my product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying the purity and detecting impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities. Specific correlations in 2D NMR spectra (like HMBC and NOESY) can be used to definitively distinguish between N-1 and N-2 isomers.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q3: Are there any stability concerns with this compound?

A3: Indazole derivatives are generally stable compounds. However, like most carboxylic acids, this compound should be stored in a cool, dry place, away from strong bases and oxidizing agents. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

References

Technical Support Center: Stability and Degradation of 2,3-Dimethyl-2H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dimethyl-2H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a bicyclic structure composed of a pyrazole and a benzene ring.[1] The stability of such molecules is paramount in drug discovery and development, as degradation can impact potency, safety, and shelf-life. The indazole ring system, while aromatic and generally stable, can be susceptible to degradation under various environmental conditions.[2] This guide will walk you through understanding and investigating the stability profile of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors include pH, exposure to light (photodegradation), temperature (thermal degradation), and the presence of oxidizing agents. Hydrolysis, driven by acidic or basic conditions, can be a significant degradation pathway for compounds with carboxylic acid functional groups.[3]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4][5] It is also advisable to store it in a dry environment or a desiccator to protect it from moisture.[5]

Q3: In what solvents is this compound expected to be soluble?

Q4: What are the initial signs that my compound may be degrading in solution?

A4: Visual indicators can include a change in the color or clarity of the solution. Analytically, the appearance of new peaks and a decrease in the main peak area in your chromatogram are clear signs of degradation.

Q5: How can I differentiate between degradation products and impurities from the synthesis?

A5: A forced degradation study is the most effective way to distinguish between these. By subjecting the compound to stress conditions and analyzing the samples over time, you can identify the peaks that appear or grow, which correspond to degradation products. A time-zero sample will show the initial impurity profile.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments and provides actionable solutions.

Issue Possible Cause Troubleshooting Steps & Rationale
Inconsistent results in bioassays. Compound degradation in the assay medium.1. Analyze post-incubation samples: Use HPLC to analyze your compound in the assay medium after the incubation period to check for degradation. 2. Assess medium stability: Pre-incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation. This will isolate the effect of the medium's pH and components. 3. Use fresh solutions: Always prepare solutions of the compound fresh for each experiment to minimize the impact of time-dependent degradation.
Precipitation of the compound in aqueous buffers. Low aqueous solubility, especially at acidic pH where the carboxylic acid is protonated.1. Determine pKa: Experimentally determine the pKa of the carboxylic acid group to understand its ionization state at different pH values. 2. Adjust pH: Work at a pH where the compound is in its more soluble ionized (carboxylate) form, if compatible with your experimental conditions. 3. Use co-solvents: Introduce a small percentage of an organic co-solvent like DMSO or ethanol to increase solubility. Ensure the co-solvent does not interfere with your experiment.
Appearance of multiple unexpected peaks in HPLC analysis. Could be degradation, contamination, or interaction with the mobile phase.1. Inject a blank: Run a blank injection (solvent only) to rule out contamination from the solvent or system. 2. Analyze a freshly prepared sample: This will help determine if the extra peaks are from degradation over time. 3. Check mobile phase compatibility: Ensure the pH of your mobile phase is not causing on-column degradation.
Loss of mass balance in forced degradation studies. Degradation products may not be UV-active, may be volatile, or may not elute from the HPLC column.1. Use a mass spectrometer (LC-MS): This can help detect non-UV-active degradation products. 2. Adjust HPLC method: Modify the gradient and run time to ensure all potential degradation products are eluted. 3. Consider volatility: If volatile degradation products are suspected (e.g., from decarboxylation), techniques like headspace GC-MS may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Solution Preparation

The choice of solvent is critical for maintaining the stability of this compound.

  • For Organic Solvents (e.g., DMSO, Ethanol):

    • Accurately weigh the desired amount of the solid compound.

    • Add the solvent incrementally while vortexing or sonicating until the solid is completely dissolved.

    • Store the stock solution in a tightly sealed, light-resistant vial at -20°C for short-term storage. It is highly recommended to prepare fresh solutions for each experiment.

  • For Aqueous Buffers:

    • Due to expected low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.

    • Spike the desired volume of the stock solution into the aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the experiment.

    • Visually inspect for any precipitation. If precipitation occurs, a lower concentration or a different formulation approach may be needed.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Stock Solution of API (e.g., 1 mg/mL) Control Unstressed Control (Stored at 2-8°C in dark) API->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (e.g., 60°C in solution/solid) API->Thermal Photo Photodegradation (ICH Q1B conditions) API->Photo Sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base (if applicable) Sampling->Neutralize HPLC Analyze by Stability- Indicating HPLC-UV/MS Neutralize->HPLC MassBalance Assess Peak Purity & Calculate Mass Balance HPLC->MassBalance

Caption: Workflow for a forced degradation study.

Detailed Steps:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) and add hydrogen peroxide to a final concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Sample at various time points.

  • Thermal Degradation:

    • Prepare a solution of the compound (e.g., in water with a co-solvent) and store it at an elevated temperature (e.g., 60°C) in the dark.

    • For solid-state thermal stability, store the solid compound at 60°C.

    • Sample the solution at different time points. For the solid, dissolve a weighed amount at each time point for analysis.

  • Photostability:

    • Expose a solution of the compound in a transparent container to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9]

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to differentiate between thermal and light-induced degradation.

Protocol 3: Proposed Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Parameter Recommended Condition Rationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled acidic pH to ensure good peak shape for the carboxylic acid.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.A gradient is necessary to elute both the polar and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength UV detection at the λmax of the indazole ring, and a second wavelength (e.g., 254 nm) for general detection. A photodiode array (PDA) detector is highly recommended to assess peak purity.Ensures maximum sensitivity for the parent compound and allows for the detection of degradants that may have different UV spectra.
Injection Volume 10 µLA typical injection volume.

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is key to identifying its degradation products.

Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Decarboxylation Decarboxylation Product (Loss of CO2) Parent->Decarboxylation Acidic/Thermal Stress N_Oxide N-Oxide Formation Parent->N_Oxide Oxidative Stress (e.g., H2O2) Rearrangement Ring Rearrangement (e.g., to Benzimidazole) Parent->Rearrangement UV Light

Caption: Potential degradation pathways for the compound.

  • Hydrolysis/Thermal Stress: Under acidic conditions and/or high temperatures, decarboxylation (loss of the carboxylic acid group) is a potential degradation pathway.

  • Oxidative Stress: The nitrogen atoms in the pyrazole ring are susceptible to oxidation, which could lead to the formation of N-oxides.

  • Photodegradation: Indazole rings can undergo photochemical rearrangement, potentially forming benzimidazole derivatives upon exposure to UV light.

Data Interpretation and Reporting

  • Purity Assessment: Use a PDA detector to check the peak purity of the parent compound at each time point. A decrease in peak purity indicates co-elution with a degradation product.

  • Mass Balance: The sum of the area of the parent peak and all degradation product peaks should ideally be close to 100% of the initial area of the parent peak. A significant deviation may indicate the presence of non-UV active or non-eluting degradants.

  • Reporting: Clearly document all experimental conditions, including solvent, concentration, stress conditions, and analytical method parameters. Report the percentage of the remaining parent compound and the percentage of each degradation product at every time point.

References

Technical Support Center: Optimizing Derivatization of 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 2,3-Dimethyl-2H-indazole-6-carboxylic acid (CAS 1234616-78-4)[1][2]. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active molecules, including PARP inhibitors like Niraparib, efficient and high-yielding derivatization of its carboxylic acid moiety is critical.[3][4][5]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The guidance herein is structured to empower you with the causal understanding needed to optimize your reaction conditions, ensuring robust and reproducible outcomes.

Section 1: Foundational Principles & Initial Queries

This section addresses the fundamental chemistry governing the derivatization of this compound, providing the "why" behind the common experimental choices.

Q1: Why is direct reaction of the carboxylic acid with an amine or alcohol generally inefficient, and what is the role of an "activating agent"?

A1: The carboxylic acid functional group is a relatively poor electrophile. Its hydroxyl (-OH) group is a poor leaving group, making it resistant to direct nucleophilic attack by moderately nucleophilic amines or alcohols. To facilitate the reaction, the carboxylic acid must first be "activated." Activation involves converting the hydroxyl into a better leaving group. This is the primary role of coupling agents (for amidation) or specific reagents like thionyl chloride (for esterification).[6] This process generates a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an acyl chloride) that is readily attacked by the nucleophile (the amine or alcohol) to form the desired derivative.[7][8]

Q2: What are the two primary derivatization pathways for this molecule, and what are the key considerations for choosing one?

A2: The two main pathways are amide bond formation (amidation) and ester formation (esterification) .

  • Amidation: This is the most common route in pharmaceutical chemistry, coupling the indazole with a primary or secondary amine. This requires a coupling agent (e.g., EDC, HATU) and often an additive (e.g., HOBt) in an aprotic solvent. The choice of reagents is dictated by the amine's nucleophilicity, steric hindrance, and the desired reaction conditions (temperature, time).[8][9]

  • Esterification: This pathway is used to form esters, typically with an alcohol. Methods range from the classical Fischer-Speier esterification (strong acid catalyst with excess alcohol) to milder methods involving the formation of an acyl chloride or the use of alkyl halides with a base.[6][10] The choice depends on the stability of the starting materials to acidic or basic conditions and the desired purity profile.

Section 2: Troubleshooting Guide: Amide Bond Formation

Amide coupling is a robust technique, but it is not without its challenges. This section provides solutions to common problems encountered during the synthesis of 2,3-Dimethyl-2H-indazole-6-carboxamides.

Q3: My amide coupling reaction shows low conversion, with significant starting carboxylic acid remaining. How can I troubleshoot this?

A3: Low conversion is a frequent issue stemming from several potential causes:

  • Insufficient Activation: The coupling agent may be degraded or insufficient. Use fresh, high-purity coupling reagents. Ensure you are using an adequate stoichiometric ratio, typically 1.1-1.5 equivalents relative to the carboxylic acid. For challenging couplings with poorly nucleophilic amines, a more potent activating agent may be required.[8]

  • Poor Amine Nucleophilicity: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, the reaction will be slower. Switching to a more powerful coupling agent like HATU or COMU, which form highly reactive activated esters, can overcome this barrier.[8] Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time can also improve conversion.

  • Incorrect Order of Addition: The order in which reagents are added is critical. For carbodiimide-based couplings (like EDC), it is best practice to pre-activate the carboxylic acid before adding the amine. This involves stirring the carboxylic acid, coupling agent, and an additive like HOBt or HOAt together in the solvent for 15-30 minutes. This minimizes side reactions of the EDC and maximizes the formation of the active ester intermediate prior to the introduction of the amine nucleophile.[8]

  • Solvent Issues: Ensure you are using a dry, aprotic solvent such as DMF, DCM, or acetonitrile. The presence of water can hydrolyze the activated intermediate back to the carboxylic acid and consume the coupling agent.

Q4: My reaction is complete, but purification is complicated by byproducts. How can I achieve a cleaner reaction?

A4: Byproduct formation is often linked to the choice of coupling agent.

  • Carbodiimide Byproducts: When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common byproduct is the corresponding N-acylurea, which can be difficult to separate. The addition of HOBt or HOAt largely suppresses this side reaction by trapping the activated intermediate as an active ester.[8] Furthermore, the urea byproduct from EDC is water-soluble, so an acidic aqueous wash (e.g., 1M HCl) during workup can effectively remove it along with excess tertiary amine base.

  • Choosing the Right Reagent: If purification remains an issue, consider a coupling reagent that generates easily removable byproducts. For example, the byproducts of HATU and COMU are water-soluble. T3P (Propylphosphonic anhydride) is another excellent choice, as its byproducts are also readily removed with a basic wash.[8]

Table 1: Comparison of Common Amide Coupling Reagents
ReagentFull NamePotencyCommon Use CaseKey Considerations
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideMediumGeneral purpose, cost-effectiveWater-soluble urea byproduct. Use with HOBt to avoid N-acylurea formation.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighHindered amines, poorly nucleophilic amines, solid-phase synthesisHigher cost. Byproducts are water-soluble. Potentially explosive.
T3P® Propylphosphonic anhydrideHighScale-up, clean reactionsByproducts are easily removed by aqueous wash. Often sold as a solution in an organic solvent.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateVery HighAcid-sensitive substrates, rapid couplingsVery potent and fast. Byproducts are water-soluble. Less common than HATU but very effective.
Section 3: Troubleshooting Guide: Esterification

Esterification provides an alternative route for derivatization. The optimal method depends heavily on the properties of the alcohol and the overall acid/base sensitivity of the molecule.

Q5: I am attempting a Fischer esterification with methanol, but the reaction is slow and does not go to completion. What can I do?

A5: Fischer esterification is an equilibrium-controlled process. To drive it towards the product, you must either add a large excess of one reactant (usually the alcohol, which can also serve as the solvent) or remove the water byproduct as it forms.

  • Use Excess Alcohol: Perform the reaction using the alcohol as the solvent, with a catalytic amount of a strong acid like H₂SO₄ or HCl gas.

  • Water Removal: If using a co-solvent, employ a Dean-Stark apparatus to azeotropically remove water.

  • Alternative Acid Catalysts: While liquid acids are common, solid-supported acid catalysts can also be used and are easily filtered off after the reaction.[11]

Q6: My substrate is sensitive to strong acids. What are milder methods for esterification?

A6: For acid-sensitive molecules, several milder alternatives exist:

  • Acyl Chloride Formation: A highly reliable two-step method involves first converting the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically fast and clean. After removing the excess reagent under vacuum, the crude acyl chloride is then reacted with the alcohol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the ester.

  • Alkylation with Alkyl Halides: The carboxylate salt of your indazole can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide). This is achieved by first treating the carboxylic acid with a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) in a polar aprotic solvent like DMF or acetone to form the carboxylate anion, followed by the addition of the alkyl halide. This method avoids strongly acidic conditions entirely.[10]

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like EDC can be used to form esters, especially for hindered alcohols. The addition of DMAP (4-Dimethylaminopyridine) as a catalyst is crucial for this transformation to proceed efficiently.

Section 4: Analytical Monitoring & Protocols

Effective troubleshooting relies on accurately monitoring reaction progress.

Q7: What are the recommended methods for monitoring the progress of my derivatization reaction?

A7: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): TLC is the quickest and most straightforward method for qualitative monitoring. Co-spot your reaction mixture with your starting carboxylic acid to track its consumption. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product (amide or ester) will almost always be less polar (higher Rf) than the starting carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For quantitative and unambiguous tracking, LC-MS is the gold standard. It allows you to monitor the disappearance of the starting material peak (by mass) and the appearance of the product peak, while also detecting any significant side products. This is invaluable for optimization.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling via EDC/HOBt

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Add anhydrous DMF (or DCM) to dissolve the acid (approx. 0.1 M concentration).

  • Add Hydroxybenzotriazole (HOBt) (1.2 eq.) and stir for 5 minutes.

  • Add the desired primary or secondary amine (1.1 eq.) followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.[8]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification (typically by column chromatography or recrystallization).

Protocol 2: Esterification via Acyl Chloride Intermediate

  • In a fume hood, suspend this compound (1.0 eq.) in thionyl chloride (SOCl₂) (5.0 eq.).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Carefully remove the excess SOCl₂ under reduced pressure. Co-evaporate with toluene (2x) to ensure all residual SOCl₂ is removed.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the desired alcohol (1.5 eq.) and pyridine (2.0 eq.) in DCM.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic phase with 1M HCl to remove pyridine, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to obtain the crude ester.

Section 5: Visualization of Workflows

To clarify the sequence of operations, the following diagrams illustrate the core derivatization workflows.

Diagram 1: Amide Coupling General Workflow

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step Indazole_COOH 2,3-Dimethyl-2H-indazole- 6-carboxylic acid Active_Ester Activated Intermediate (e.g., O-acylisourea ester) Indazole_COOH->Active_Ester Pre-activation (15-30 min) Final_Amide Final Amide Product Active_Ester->Final_Amide Nucleophilic Attack Coupling_Agent Coupling Agent (EDC, HATU, etc.) + Additive (HOBt) Coupling_Agent->Active_Ester Amine R1R2-NH Amine->Final_Amide Esterification cluster_fischer A) Fischer-Speier (Acid Catalysis) cluster_acyl B) Acyl Chloride Intermediate Start 2,3-Dimethyl-2H-indazole- 6-carboxylic acid Ester Final Ester Product Start->Ester Reflux, remove H2O Acyl_Chloride Acyl Chloride Intermediate Start->Acyl_Chloride Fischer_Reagents Alcohol (R-OH) + Strong Acid (cat. H+) Fischer_Reagents->Ester Acyl_Chloride->Ester Acyl_Reagents SOCl2 or (COCl)2 Acyl_Reagents->Acyl_Chloride Alcohol_Base Alcohol (R-OH) + Base (e.g., Pyridine) Alcohol_Base->Ester

References

Troubleshooting solubility issues with 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Welcome to the technical support guide for this compound (CAS RN: 1234616-78-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical steps to ensure successful and reproducible experimental outcomes.

FAQ 1: What is the best starting solvent to prepare a stock solution of this compound?

For initial stock solution preparation, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent. This compound, like many heterocyclic carboxylic acids, generally exhibits good solubility in polar aprotic solvents.

Underlying Principle: The molecule possesses a rigid, aromatic indazole core and two methyl groups, which contribute to its hydrophobicity. The carboxylic acid group provides a site for polar interactions. DMSO is an effective solvent because its polar aprotic nature can solvate both the polar carboxylic acid group and the nonpolar indazole ring system. While not readily soluble in water, it can be dissolved in organic solvents like ethanol, chloroform, and DMSO.

Recommended Starting P[1]rotocol:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10-50 mM).

  • Vortex or sonicate the mixture at room temperature for 5-10 minutes to facilitate dissolution. Gentle warming (30-40°C) can be applied if necessary, but monitor for any signs of degradation.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

FAQ 2: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium or buffer. What's happening and how can I fix it?

This is a common and expected phenomenon known as "antisolvent precipitation." It occurs because the compound is poorly soluble in aqueous solutions at neutral or acidic pH. When the concentrated DMSO stock is introduced into a large volume of aqueous buffer, the local solvent environment rapidly changes from organic to aqueous, causing the compound to crash out of solution.

Underlying Principle: The solubility of carboxylic acids is highly pH-dependent. At a pH below its acid di[2][3]ssociation constant (pKa), the carboxylic acid group (-COOH) is protonated and electrically neutral. This neutral form is less soluble in water. When diluted into a typic[2][3]al physiological buffer (pH ~7.4), a significant portion of the compound remains in this less soluble state, leading to precipitation.

Troubleshooting Workflow:

cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions problem Precipitation in Aqueous Buffer cause Low Aqueous Solubility at Neutral/Acidic pH (Compound is in neutral -COOH form) problem->cause Why? solution1 Solution A: Increase pH of Final Buffer cause->solution1 How to fix? solution2 Solution B: Prepare an Alkalized Stock cause->solution2 How to fix? solution3 Solution C: Use Co-solvents or Solubilizers cause->solution3 How to fix? start Prepare Solution visual Visual Inspection (Clear & Particulate-Free?) start->visual centrifuge High-Speed Centrifugation (e.g., 14,000 x g, 15 min) visual->centrifuge Yes fail Result: Suspension/Insoluble (Concentration is lower) visual->fail No supernatant Analyze Supernatant (e.g., HPLC-UV, LC-MS) centrifuge->supernatant compare Compare Concentration to Theoretical Value supernatant->compare pass Result: Fully Dissolved (Concentration matches) compare->pass Yes compare->fail No

References

Technical Support Center: Overcoming Resistance to Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry. This guide provides in-depth troubleshooting for common experimental hurdles encountered when developing and characterizing resistance to indazole-based kinase inhibitors.

Introduction

Indazole derivatives are a pivotal class of heterocyclic compounds that form the core of numerous kinase inhibitors.[1][2] Marketed drugs such as Pazopanib and Axitinib underscore their therapeutic importance in oncology by targeting key kinases like VEGFR.[1][3] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical and research challenge, limiting long-term efficacy.[4] This guide is structured to address the complex issues researchers face, providing not just protocols but the underlying rationale to empower effective problem-solving.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial questions that arise during inhibitor studies.

Q1: My cancer cell line is showing decreased sensitivity to my novel indazole-based inhibitor. What are the most probable resistance mechanisms?

A1: Resistance to kinase inhibitors is multifaceted and can be broadly categorized into two main classes: on-target and off-target mechanisms.[5][6]

  • On-Target Mechanisms (Target Alteration): These involve genetic changes in the kinase that your inhibitor is designed to target.

    • Gatekeeper Mutations: Point mutations in the kinase domain can directly interfere with inhibitor binding while preserving the kinase's catalytic activity.[7]

    • Gene Amplification/Upregulation: The cancer cell may produce more of the target kinase, effectively overwhelming the inhibitor at a given concentration.[6][8]

    • Alternative Splicing: The cell can produce splice variants of the target kinase that may lack the inhibitor's binding site.[6]

  • Off-Target Mechanisms (Bypass Tracks): The cell activates alternative signaling pathways to circumvent the inhibited pathway.

    • MAPK Pathway Reactivation: This is a very common mechanism. Even if you are inhibiting a kinase like BRAF, the cell can reactivate the pathway downstream (e.g., via MEK mutations) or upstream (e.g., via RAS mutations).[8][9]

    • Activation of Parallel Pathways: Upregulation of compensatory signaling routes, such as the PI3K-AKT pathway, is a frequent escape mechanism that promotes cell survival independently of the targeted pathway.[9][10][11]

    • Epigenetic Changes: Alterations in DNA methylation or histone modification can lead to changes in gene expression that promote a resistant phenotype.[12]

Q2: How can I experimentally confirm the specific resistance mechanism in my cell line?

A2: A multi-pronged approach is necessary to pinpoint the resistance mechanism:

  • Phospho-Protein Western Blotting: This is your first line of investigation. Probe for the phosphorylation status of your direct target and key downstream effectors (e.g., phospho-ERK, phospho-AKT). If downstream signaling is restored in the presence of the inhibitor, it points towards pathway reactivation.[13]

  • Sanger/Next-Generation Sequencing (NGS): Sequence the kinase domain of your target protein in both the sensitive (parental) and resistant cell lines. This will identify any acquired point mutations.

  • Gene Copy Number Analysis (qPCR/ddPCR): Assess for amplification of your target gene or other key oncogenes (like KRAS or MET) that could drive resistance.[8]

  • RNA-Seq: Compare the transcriptomes of sensitive and resistant cells to identify upregulated bypass pathway genes or alternative splice variants of your target.[6]

Q3: What are the primary strategies to overcome this resistance once identified?

A3: The strategy directly depends on the mechanism you've identified.

  • For On-Target Mutations: A next-generation inhibitor designed to bind to the mutated kinase may be effective.

  • For Pathway Reactivation: Vertical inhibition (targeting another node in the same pathway) is a powerful strategy. For instance, combining a BRAF inhibitor with a MEK inhibitor can prevent or overcome resistance driven by ERK pathway reactivation.[9][14]

  • For Bypass Pathway Activation: Combine your indazole-based inhibitor with an inhibitor targeting the escape pathway (e.g., a PI3K inhibitor if the AKT pathway is activated).[10][11]

Section 2: Troubleshooting Experimental Workflows

This section provides detailed guidance on common laboratory procedures and how to troubleshoot them.

Guide 1: Establishing a Drug-Resistant Cell Line

Q: I'm trying to generate a resistant cell line by continuous exposure to my inhibitor, but the cells either die off completely or don't develop a stable resistance. What am I doing wrong?

A: Developing a resistant cell line is a delicate balance between applying selective pressure and allowing a sub-population of cells to survive and adapt. This process can take several months.[15]

Troubleshooting Steps:

  • Incorrect Starting Concentration: Starting with too high a concentration will kill all cells before resistance can emerge.

    • The Fix: Begin by accurately determining the half-maximal inhibitory concentration (IC50) in the parental cell line. The initial dose for generating resistance should be at or slightly below the IC20 (the concentration that inhibits 20% of growth).[16]

  • Impatience and Escalation Rate: Increasing the drug concentration too quickly will not allow for the clonal expansion of resistant cells.

    • The Fix: Use a stepwise dose escalation.[17] Maintain the cells at each concentration for at least 2-3 passages, ensuring they have recovered their normal growth rate before increasing the dose.[16] If you observe more than 50% cell death after a dose increase, revert to the previous concentration for another passage.[16]

  • Clonal Heterogeneity: The resulting population may be a mix of clones with different resistance levels.

    • The Fix: After achieving a stable population at a high inhibitor concentration (e.g., 10x the parental IC50), perform single-cell cloning via limiting dilution to establish a homogenous monoclonal resistant cell line.[16]

Workflow for Developing a Resistant Cell Line

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Dose Escalation (Iterative) cluster_2 Phase 3: Validation & Isolation a Determine IC50 in Parental Cell Line b Calculate Starting Dose (e.g., IC20) a->b c Culture cells at IC20 (2-3 passages) b->c d Increase Dose Incrementally (e.g., 1.5x) c->d e Monitor Cell Viability & Growth Rate d->e f Decision: Recovered? e->f f->c No, revert dose f->d Yes g Achieve Stable Growth at Target Conc. (e.g., 10x IC50) f->g Target Reached h Confirm Resistance (Re-run IC50 Assay) g->h i Isolate Monoclonal Lines (Limiting Dilution) h->i j Characterize Mechanism i->j

Caption: Workflow for generating drug-resistant cell lines.

Guide 2: Phospho-Protein Western Blotting

Q: My phospho-westerns are inconsistent. Sometimes I see a signal, sometimes it's weak, and the background is often high. How can I get clean, reproducible data?

A: Detecting phosphorylated proteins is notoriously tricky because phosphorylation is a labile post-translational modification. Success hinges on preserving the phospho-state during sample prep and optimizing the blotting procedure.

Troubleshooting Table: Phospho-Western Blotting

IssueProbable Cause(s)Solution(s)
Weak or No Signal 1. Dephosphorylation during lysis: Endogenous phosphatases are highly active post-lysis. 2. Low protein load: The phosphorylated fraction of your target may be very small.[18][19] 3. Poor antibody affinity/dilution. 1. ALWAYS use a freshly prepared lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[19] 2. Load more protein (30-50 µg of lysate). Consider immunoprecipitation (IP) to enrich for your target protein before blotting.[18][19] 3. Optimize antibody concentration. Always run a positive control (e.g., cells treated with a known activator of the pathway).[18]
High Background 1. Blocking agent: Milk contains casein, a phosphoprotein, which can cross-react with your phospho-specific antibody.[20] 2. Buffer choice: Phosphate-Buffered Saline (PBS) contains phosphate, which can compete with the antibody for binding sites.[18]1. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking , not milk.[20][21] 2. Use Tris-Buffered Saline with Tween-20 (TBST) for all wash steps and antibody dilutions.[18]
Inconsistent Results 1. Variable sample handling: Differences in time from lysis to freezing can alter phosphorylation levels. 2. Total protein levels vary: Apparent changes in phosphorylation may just reflect changes in total protein expression.1. Standardize your lysis protocol precisely. Mix lysates with loading buffer and boil immediately to denature enzymes.[19] 2. Always strip and re-probe your blot for the corresponding total protein. [19] This is critical for data interpretation. The ratio of phospho-protein to total protein is the key metric.
Guide 3: Cell Viability and Synergy Assays

Q: My IC50 values are not reproducible, and when I test drug combinations, I'm not sure if the effect is truly synergistic. How can I improve my assay and correctly interpret synergy?

A: Reproducibility in viability assays requires meticulous attention to cell culture and assay conditions. Quantifying synergy requires a specific mathematical framework.

Troubleshooting Viability Assays:

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration.[22] Solution: Do not use the outer wells for experimental samples. Fill them with sterile media or water to create a humidity barrier.[22]

  • Cell Health & Density: Use cells that are in the exponential growth phase and ensure a uniform, single-cell suspension before plating to avoid clumps.[22]

  • Compound Interference: The inhibitor itself might be colored or fluorescent, interfering with the assay readout. Solution: Always run "compound only" controls in cell-free media to measure and subtract this background.[22]

Assessing Synergy with the Chou-Talalay Method:

To rigorously determine if a drug combination is synergistic, additive, or antagonistic, the Chou-Talalay method is the gold standard.[23][24][25] This method is based on the median-effect principle and calculates a Combination Index (CI).[24]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Experimental Design for Synergy Analysis:

  • Determine IC50: First, determine the IC50 for each drug individually.

  • Set Up Combination Matrix: Test the drugs in combination using a constant ratio (e.g., based on the ratio of their IC50s) or a matrix of varying concentrations for both drugs.

  • Calculate CI: Use software (like CompuSyn) to calculate the CI value at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).

Data Presentation: Example Synergy Analysis

Drug CombinationCell LineIndividual IC50 (Drug A)Individual IC50 (Drug B)Combination Index (CI) at 50% InhibitionInterpretation
Indazole Inhibitor + MEK InhibitorResistant Clone #15.2 µM0.8 µM0.45Synergistic
Indazole Inhibitor + PI3K InhibitorResistant Clone #15.2 µM1.1 µM0.98Additive
Indazole Inhibitor + Drug XResistant Clone #15.2 µM2.5 µM1.35Antagonistic

Section 3: Mechanistic Deep Dive & Pathway Visualization

Understanding the signaling architecture is key to predicting and overcoming resistance. Indazole-based inhibitors frequently target kinases in the MAPK pathway (e.g., BRAF, MEK). A common resistance mechanism is the activation of a bypass pathway, like PI3K/AKT, which can sustain pro-survival signals.

Diagram of MAPK Inhibition and PI3K/AKT Bypass Mechanism

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Survival2 Cell Proliferation & Survival AKT->Survival2 Inhibitor Indazole-Based BRAF Inhibitor Inhibitor->BRAF Inhibition PI3Ki PI3K Inhibitor PI3Ki->PI3K Synergistic Inhibition label_text Bypass Activation label_text->PI3K

Caption: MAPK pathway inhibition and a common PI3K/AKT bypass resistance mechanism.

This diagram illustrates how an indazole-based inhibitor can effectively block the MAPK pathway at the level of BRAF. However, cancer cells can adapt by upregulating the parallel PI3K/AKT pathway, which also promotes proliferation and survival, thus bypassing the inhibitor's effect.[10][11] This provides a clear rationale for a combination therapy strategy using both a BRAF and a PI3K inhibitor to achieve a synergistic effect.

References

Safe handling and storage procedures for 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling and storage of 2,3-Dimethyl-2H-indazole-6-carboxylic acid (CAS No. 1234616-78-4). The information is presented in a question-and-answer format to directly address potential issues and ensure the integrity of your experiments and the safety of laboratory personnel.

Chemical Profile and Hazard Summary

PropertyValueSource
Chemical Name This compoundCymitQuimica
CAS Number 1234616-78-4[1]
Molecular Formula C10H10N2O2[2]
Molecular Weight 190.20 g/mol [2]
GHS Signal Word Warning[2][3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Personal Protective Equipment (PPE)

Question: What is the mandatory PPE for handling this compound?

Answer: Due to its classification as a skin and eye irritant, and a potential respiratory irritant, a comprehensive PPE protocol is essential.[2] This compound should be handled with the following minimum PPE:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or punctures before use.

  • Protective Clothing: A lab coat or chemical-resistant apron is required to protect against skin contact.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.

The following diagram illustrates the proper PPE workflow:

PPE_Workflow cluster_ppe PPE Workflow start Enter Lab ppe_check Inspect PPE for integrity start->ppe_check Before handling don_ppe Don PPE: 1. Lab Coat 2. Gloves 3. Goggles 4. Face Shield (if needed) 5. Respirator (if needed) ppe_check->don_ppe handle_chemical Handle Chemical don_ppe->handle_chemical doff_ppe Doff PPE in correct order handle_chemical->doff_ppe After handling wash_hands Wash hands thoroughly doff_ppe->wash_hands exit_lab Exit Lab wash_hands->exit_lab

Figure 1: Personal Protective Equipment (PPE) Workflow
Section 2: Storage and Handling

Question: What are the optimal storage conditions for this compound to ensure its stability?

Answer: Proper storage is crucial to maintain the integrity of this compound. It should be stored at room temperature under an inert atmosphere, such as argon or nitrogen.[3] Carboxylic acids, in general, should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] It is also important to avoid storing them in metal cabinets which can corrode.

Question: I am noticing inconsistent results in my experiments. Could this be related to how I am handling the compound?

Answer: Yes, improper handling can lead to degradation. Since this compound is best stored under an inert atmosphere, it is likely sensitive to air and moisture.[3] Exposure to atmospheric conditions can lead to oxidation or hydration, altering the compound's purity and reactivity.

Troubleshooting Inconsistent Results:

  • Work under an inert atmosphere: Whenever possible, handle the compound in a glovebox or use Schlenk line techniques to minimize exposure to air and moisture.

  • Use dry solvents: Ensure all solvents used are anhydrous.

  • Minimize exposure time: When weighing or transferring the compound outside of an inert atmosphere, do so as quickly as possible.

The following diagram outlines the decision-making process for handling air-sensitive compounds:

Handling_Decision_Tree start Handling 2,3-Dimethyl-2H- indazole-6-carboxylic acid is_glovebox Is a glovebox available? start->is_glovebox use_glovebox Use glovebox for all manipulations is_glovebox->use_glovebox Yes no_glovebox Use Schlenk line techniques is_glovebox->no_glovebox No schlenk_flask Use Schlenk flask with a gas-tight septum no_glovebox->schlenk_flask quick_transfer If weighing in open air, work quickly and in a low-humidity environment no_glovebox->quick_transfer inert_gas Maintain a positive pressure of inert gas schlenk_flask->inert_gas

Figure 2: Decision Tree for Handling Air-Sensitive Compounds
Section 3: Emergency Procedures

Question: What should I do in case of an accidental spill of this compound powder?

Answer: In the event of a spill, it is important to act quickly and safely.

Spill Response Protocol:

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Neutralize (for acidic compounds): For acidic spills, cautiously neutralize the area with a suitable agent like sodium bicarbonate.

  • Clean-up: Carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste according to your institution's hazardous waste guidelines.

Question: What are the first-aid measures for exposure to this compound?

Answer: Given the hazard statements, the following first-aid procedures should be followed:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

References

Validation & Comparative

Validating the Biological Activity of 2,3-Dimethyl-2H-indazole-6-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4][5] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[2][3][5][6] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature an indazole core, underscoring the scaffold's importance in oncology drug discovery.[1] This guide provides a comprehensive framework for validating the biological activity of a specific derivative, 2,3-Dimethyl-2H-indazole-6-carboxylic acid, with a focus on its potential as an anti-proliferative agent. We will present a comparative analysis with established Polo-like kinase 1 (Plk1) inhibitors, supported by detailed experimental protocols and data interpretation strategies. Plk1 is a crucial regulator of mitotic progression and its overexpression is linked to poor prognosis in many cancers, making it a compelling target for cancer therapy.[7][8][9]

Comparative Analysis of Plk1 Inhibitors

To objectively evaluate the potential of this compound, its performance should be benchmarked against well-characterized inhibitors of Plk1. The choice of comparator compounds is critical for contextualizing the potency and selectivity of the test compound.

InhibitorPlk1 IC50/KiPlk2 IC50Plk3 IC50Mechanism of Action
This compound To be determinedTo be determinedTo be determinedHypothesized ATP-competitive
BI 25360.83 nM (IC50)3.5 nM9 nMATP-competitive
Volasertib (BI 6727)0.87 nM (IC50)5 nM56 nMATP-competitive
Onvansertib (NMS-P937)2 nM (IC50)>10,000 nM>10,000 nMHighly selective ATP-competitive
Rigosertib (ON 01910.Na)18.5 µM (IC50)Not reportedNot reportedNon-ATP-competitive (Ras mimetic)

Data for BI 2536, Volasertib, Onvansertib, and Rigosertib are compiled from publicly available literature and databases.[7][8]

This table will serve as a foundational reference for interpreting the experimental data generated for this compound.

Experimental Validation Workflow

A multi-step experimental approach is necessary to thoroughly validate the biological activity of this compound. This workflow is designed to first assess its impact on cell viability and then to dissect its specific molecular mechanism of action.

G cluster_0 Phase 1: Cellular Activity Screening cluster_1 Phase 2: Mechanism of Action A Cell Viability/Proliferation Assays (MTT/XTT) B Determine IC50 in Cancer Cell Lines A->B Quantify dose-dependent effect C Biochemical Kinase Inhibition Assay (Plk1) B->C Proceed if cellular activity is observed D Determine IC50 against purified enzyme C->D Measure direct enzyme inhibition E Receptor Binding Assay (Optional) D->E Further validate direct interaction F Characterize binding kinetics (Kd) E->F Confirm target engagement

Caption: General experimental workflow for evaluating novel kinase inhibitors.

Part 1: Assessing Anti-Proliferative Activity

The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. This is commonly achieved using metabolic assays that measure cell viability.

Protocol 1: MTT/XTT Cell Viability Assay

This protocol outlines a colorimetric method to measure the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13][14]

Materials:

  • Cancer cell lines (e.g., A549, MCF7)

  • Complete cell culture medium

  • 96-well plates

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[10][12]

  • Solubilization solution (e.g., DMSO or SDS for MTT)[14]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator Plk1 inhibitors for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

  • Reagent Incubation: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[10][11][14]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]

Part 2: Elucidating the Mechanism of Action

If this compound demonstrates significant anti-proliferative activity, the next step is to determine if this is due to direct inhibition of a specific molecular target, such as Plk1.

Protocol 2: Biochemical Plk1 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Plk1.[7][15]

Materials:

  • Recombinant human Plk1 enzyme

  • Kinase buffer

  • Substrate (e.g., a specific peptide or casein)

  • ATP (radiolabeled or for use in a luminescence-based assay)

  • This compound and comparator compounds

  • 96- or 384-well plates

  • Detection reagents and instrument (e.g., scintillation counter or luminescence plate reader)

Step-by-Step Methodology:

  • Reaction Setup: In a multi-well plate, combine the kinase buffer, recombinant Plk1 enzyme, and the chosen substrate.

  • Inhibitor Addition: Add serial dilutions of this compound and comparator inhibitors to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., measuring radioactivity or luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

G cluster_0 Plk1 Signaling Pathway Plk1 Plk1 Active Kinase Cdc25C Cdc25C Phosphatase Plk1->Cdc25C Phosphorylates (activates) CyclinB_Cdk1 Cyclin B/Cdk1 Mitotic Kinase Cdc25C->CyclinB_Cdk1 Dephosphorylates (activates) Mitotic_Entry Mitotic Entry CyclinB_Cdk1->Mitotic_Entry Inhibitor {this compound | & Other Plk1 Inhibitors} Inhibitor->Plk1

Caption: Simplified Plk1 signaling pathway and point of inhibition.

Protocol 3: Competitive Receptor Binding Assay

This assay can be used to determine the binding affinity (Kd) of the compound to its target kinase.[16][17][18][19][20]

Materials:

  • Source of Plk1 (e.g., purified protein or cell membranes expressing Plk1)

  • Radiolabeled ligand with known affinity for Plk1

  • This compound

  • Assay buffer

  • Filtration apparatus or scintillation proximity assay (SPA) beads

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the Plk1 source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using either filtration or SPA.

  • Quantification: Quantify the amount of bound radioactivity.

  • Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The IC50 value can then be used to determine the equilibrium dissociation constant (Kd) of the test compound.[16]

Conclusion and Future Directions

This guide provides a systematic approach to validate the biological activity of this compound, with a focus on its potential as a Plk1 inhibitor. By following the outlined experimental workflow and comparing the results to established inhibitors, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. Positive results from these in vitro assays would warrant further investigation, including cell cycle analysis, apoptosis assays, and ultimately, in vivo studies in preclinical models of cancer. The versatile nature of the indazole scaffold suggests that this compound could be a promising candidate for further drug development efforts.

References

A Comparative Guide to 2,3-Dimethyl-2H-indazole-6-carboxylic acid and Other Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic agents. Indazole-containing molecules have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and cardiovascular effects.[1][4][5]

This guide provides an in-depth comparison of 2,3-Dimethyl-2H-indazole-6-carboxylic acid , a pivotal intermediate in the synthesis of the multi-kinase inhibitor Pazopanib[6][7], with other classes of indazole derivatives. We will explore how subtle modifications to the indazole core and its substituents can dramatically alter the compound's physicochemical properties, biological targets, and therapeutic applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the versatility of the indazole scaffold in their own discovery programs.

The Structural Landscape of Indazole Derivatives

The therapeutic diversity of indazole derivatives stems from the ability to strategically modify several key positions on the bicyclic ring. The location and nature of these substituents dictate the molecule's interaction with biological targets.

Figure 1: Key substitution points on the indazole scaffold.

Comparative Analysis: From Kinase Inhibition to PARP Trapping

To illustrate the scaffold's versatility, we will compare our topic compound, a building block for a kinase inhibitor, with a prominent indazole-based PARP inhibitor.

  • This compound (Pazopanib Precursor): A VEGFR Inhibitor Scaffold

    • Chemical Identity: This molecule is a 2H-indazole, distinguished by the dimethyl substitution at the N2 and C3 positions and a carboxylic acid at C6.

    • Therapeutic Relevance: It serves as the core fragment of Pazopanib , an oral multi-kinase inhibitor that targets VEGFR-1, -2, -3, PDGFR-α, PDGFR-β, and c-kit.[6][8] Its primary application is in the treatment of renal cell carcinoma and soft tissue sarcoma.[8][9] The 2,3-dimethyl-2H-indazol-6-yl moiety is crucial for its potent inhibition of the VEGF signaling pathway, which is a key driver of tumor angiogenesis.[6][7]

  • 2-[4-(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide (Niraparib): A PARP Inhibitor Scaffold

    • Chemical Identity: The core of Niraparib is a 2H-indazole-7-carboxamide. This structure differs significantly from the Pazopanib precursor, with a large phenyl-piperidine substituent at the N2 position and a carboxamide group at C7 instead of a carboxylic acid at C6.

    • Therapeutic Relevance: Niraparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase enzymes (PARP-1 and PARP-2).[10] It is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancers.[10][11] The mechanism involves trapping PARP enzymes on DNA, which leads to double-strand breaks that cannot be repaired in cancer cells with homologous recombination deficiencies (like BRCA mutations), ultimately causing cell death.[12]

Structure-Activity Relationship (SAR) Insights

The dramatic shift in biological target from protein kinases (Pazopanib) to DNA repair enzymes (Niraparib) is a direct result of the different substitution patterns on the indazole core.

  • N-Substitution: The N1/N2 position is critical. For many kinase inhibitors, specific substituents at N2, like the dimethyl group in Pazopanib, help orient the molecule within the ATP-binding pocket of the kinase.[13] In contrast, the large substituent at the N2 position of Niraparib is essential for its potent PARP inhibition.

  • C6 vs. C7 Substitution: The placement of the functional group is key. The C6-linked moiety of Pazopanib extends into a specific region of the kinase domain. The C7-carboxamide of Niraparib is a critical pharmacophore that forms hydrogen bonds within the NAD+ binding site of the PARP enzyme.[12] Studies on other indazole series have shown that the specific regiochemistry of amide linkers can be the determining factor for activity.[14]

Physicochemical Properties: The Foundation of Drug Viability

A compound's therapeutic potential is underpinned by its physicochemical properties, such as solubility and stability. These factors directly influence bioavailability, dosing, and formulation.[15]

Table 1: Comparison of Physicochemical Properties and Biological Activity

Property/ParameterThis compound (as part of Pazopanib)Indazole-7-carboxamide Derivatives (representative of Niraparib class)
Primary Target Class Tyrosine Kinases (e.g., VEGFR-2)[6]Poly(ADP-ribose) Polymerases (PARP-1/2)[10]
Example Drug IC₅₀ Pazopanib: 30 nM (VEGFR-2)[16]Niraparib: 3.8 nM (PARP-1), 2.1 nM (PARP-2)
Aqueous Solubility Generally low; Pazopanib is practically insoluble in water. Formulation strategies are critical.[12]Low to moderate; Niraparib has a water solubility of 0.72 mg/mL.[12]
Chemical Stability Generally stable, but subject to metabolism via cytochrome P450 enzymes.[9]Stable under physiological conditions; metabolism is a key clearance pathway.
Key Moieties 2H-indazole, C6-carboxylic acid linkage, N2-methyl group.2H-indazole, C7-carboxamide, N2-aryl linkage.

Note: Data for specific derivatives can vary widely based on other substitutions.

Experimental Protocols for Comparative Evaluation

To objectively compare novel indazole derivatives, a standardized set of assays is essential. The following protocols provide a framework for assessing key performance parameters.

Protocol 1: Aqueous Solubility Assessment (Kinetic Method)

This protocol determines the kinetic solubility of a compound in a buffered aqueous solution, which is a critical parameter for predicting oral absorption.

Rationale: This high-throughput method is ideal for early-stage discovery to quickly rank compounds. It relies on adding a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration of the dissolved compound after a short equilibration period.[17]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test indazole derivative in 100% DMSO.

  • Assay Plate Preparation: Add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC) with a standard curve.[18]

Protocol 2: In Vitro Kinase Activity Assay (Luminescent)

This protocol measures the inhibitory activity of a compound against a specific protein kinase, such as VEGFR-2. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.[19]

Rationale: Luminescence-based assays like ADP-Glo™ are highly sensitive, amenable to high-throughput screening, and avoid the use of radioactive materials.[20][21]

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Compound Preparation Prepare serial dilutions of indazole derivative in DMSO. B 2. Kinase Reaction Setup Add kinase, substrate peptide, and test compound to well. A->B C 3. Reaction Initiation Add ATP to start the phosphorylation reaction. Incubate at 30°C. B->C D 4. ATP Depletion Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. C->D E 5. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP, fueling a luciferase reaction. D->E F 6. Data Acquisition Measure luminescence using a plate reader. E->F G 7. IC50 Calculation Plot luminescence vs. compound concentration to determine the IC50 value. F->G

Figure 2: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in DMSO.[19]

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

    • Add 2 µL of the target kinase (e.g., VEGFR-2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Data Analysis: Measure luminescence with a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[19]

Protocol 3: In Vitro PARP Activity Assay (Colorimetric)

This protocol determines the ability of a compound to inhibit PARP-1 activity by measuring the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins coated on a microplate.[22]

Rationale: This ELISA-based format is a robust and widely used method for screening PARP inhibitors. It provides a quantitative measure of enzyme activity without requiring specialized equipment beyond a standard plate reader.[23]

Step-by-Step Methodology:

  • Plate Setup: Use a 96-well plate pre-coated with histones.

  • Compound Addition: Add serial dilutions of the test indazole derivative to the wells.

  • Reaction Initiation: Add a reaction mixture containing the PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well. Incubate for 60 minutes at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 60 minutes at room temperature.

    • Wash the plate again to remove unbound conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB). Allow the color to develop.

  • Data Analysis: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

Protocol 4: In Vivo Anti-Tumor Efficacy (Xenograft Model)

This protocol provides a general framework for evaluating the anti-cancer activity of an indazole derivative in a living organism.[24]

Rationale: In vivo studies are crucial for assessing a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system, bridging the gap between in vitro activity and clinical potential.[4][24]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Randomize mice into treatment and vehicle control groups.

  • Compound Administration: Administer the indazole derivative at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle (e.g., 0.5% CMC) depends on the compound's solubility.[24]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control.

Mechanism of Action: A Tale of Two Pathways

The distinct biological outcomes of Pazopanib and Niraparib are rooted in their interference with fundamentally different cellular signaling pathways.

VEGFR Signaling Pathway

Pazopanib and its analogs function by blocking the ATP-binding site of receptor tyrosine kinases like VEGFR-2. This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades (like RAS/MAPK and PI3K/AKT) that promote endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates Pazopanib Pazopanib (Indazole Derivative) Pazopanib->P1 Inhibits P2 Downstream Signaling (RAS/MAPK, PI3K/AKT) P1->P2 P3 Cellular Responses P2->P3 Proliferation Proliferation P3->Proliferation Migration Migration P3->Migration Survival Survival P3->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Figure 3: Inhibition of the VEGFR signaling pathway.
PARP-Mediated DNA Repair

Niraparib functions within the nucleus. In response to single-strand DNA breaks (SSBs), PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) chains, recruiting other DNA repair proteins.[25] Niraparib not only inhibits this catalytic activity but, more importantly, "traps" the PARP enzyme on the DNA. When the cell attempts to replicate, these trapped PARP-DNA complexes are converted into toxic double-strand breaks (DSBs). In cancer cells with deficient DSB repair mechanisms (e.g., BRCA mutations), these lesions are lethal.

Conclusion and Future Perspectives

The comparative analysis of this compound (as a Pazopanib precursor) and the indazole-7-carboxamide scaffold of Niraparib powerfully illustrates the chemical versatility of the indazole core. By strategically altering substitution patterns at key positions—notably N2, C6, and C7—medicinal chemists can steer the biological activity of the resulting molecule towards entirely different target classes, from cell-surface kinase receptors to nuclear DNA repair enzymes.

For researchers in drug discovery, this underscores the importance of a multi-parameter approach to lead optimization. Success requires not only the pursuit of high target potency (low IC₅₀) but also a deep understanding and concurrent optimization of physicochemical properties like solubility and stability. The experimental protocols detailed in this guide provide a robust framework for such evaluations. As new biological targets emerge, the privileged indazole scaffold will undoubtedly continue to serve as a fertile starting point for the development of the next generation of targeted therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Dimethyl-2H-indazole-6-carboxylic Acid Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous bioactive molecules.[1] Its structural versatility allows for extensive functionalization, leading to a wide array of biological activities, including potent anticancer effects.[1] A key area where indazole derivatives have shown immense promise is in the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes.[2]

PARP enzymes, particularly PARP1 and PARP2, are critical players in DNA repair, specifically in the base excision repair (BER) pathway that resolves single-strand breaks.[2][3] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death.[2] This concept, known as synthetic lethality, has paved the way for PARP inhibitors as a major class of targeted cancer therapies.[2][3] The FDA-approved drug Niraparib, which features an indazole core, validates the potential of this scaffold in designing potent PARP inhibitors.[1][2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific series of analogs based on the 2,3-Dimethyl-2H-indazole-6-carboxylic acid core. We will explore how systematic chemical modifications to this scaffold influence inhibitory potency against PARP-1, cellular activity, and other critical drug-like properties. The insights presented are synthesized from established principles in medicinal chemistry and are intended to guide researchers in the rational design of next-generation PARP inhibitors.

Core Scaffold Analysis and SAR Exploration

The foundational structure, this compound, presents several key regions for chemical modification to optimize its interaction with the PARP-1 active site. The design of PARP-1 inhibitors is often based on mimicking the nicotinamide moiety of its substrate, NAD+.[3] Common structural features include an aromatic ring and a carboxamide group, which are crucial for forming hydrogen bonds and pi-stacking interactions with the enzyme.[3] Our SAR exploration will focus on three primary vectors: the C6-Carboxylic Acid group, the N2-Methyl group, and the C3-Methyl group.

G cluster_scaffold This compound Core cluster_properties Key Optimization Properties Core Indazole Core R1 C6-Carboxylic Acid (Vector 1) Core->R1 Interaction with Nicotinamide Ribose R2 N2-Methyl (Vector 2) Core->R2 Solvent Exposed Region R3 C3-Methyl (Vector 3) Core->R3 Hydrophobic Pocket Interaction Potency PARP-1 Potency (IC50) R1->Potency Amidation is Critical PK Pharmacokinetics (Solubility, Permeability) R2->PK Modulate Solubility R3->Potency Size/Shape Dependent Selectivity Selectivity (vs. PARP2, TNKS) R3->Selectivity Fine-tunes Isoform Selectivity G cluster_prep Plate & Compound Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis p1 Coat Plate with Histone H1 p2 Wash Plate p1->p2 r1 Add PARP-1, DNA, & Compound to Wells p2->r1 p3 Prepare Serial Dilutions of Test Compounds p3->r1 r2 Initiate with Biotinylated NAD+ r1->r2 r3 Incubate for 1 hr at Room Temp r2->r3 d1 Wash Plate (5x) r3->d1 d2 Add HRP-conjugated Anti-Biotin Antibody d1->d2 d3 Wash Plate (3x) d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction (H₂SO₄) d4->d5 d6 Read Absorbance at 450 nm d5->d6 d7 Calculate IC50 Values d6->d7

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quest for Potent and Selective Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of novel kinase inhibitors requires rigorous preclinical evaluation to establish their potency, selectivity, and cellular activity relative to existing compounds. This guide provides a comprehensive framework for benchmarking a novel chemical entity, 2,3-Dimethyl-2H-indazole-6-carboxylic acid, against established kinase inhibitors.

Due to the limited publicly available data on the specific biological targets of this compound, this guide will present a hypothetical yet scientifically rigorous workflow. We will postulate that initial screening has identified this compound as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently mutated in various cancers. For benchmarking, we will compare its performance against two well-characterized EGFR inhibitors: Gefitinib , a first-generation reversible inhibitor, and Osimertinib , a third-generation irreversible inhibitor that is particularly effective against resistance mutations.

This guide will detail the experimental methodologies, from initial biochemical assays to cell-based functional assessments, providing a self-validating system for the comprehensive evaluation of this novel compound.

The EGFR Signaling Pathway: A Key Target in Oncology

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade involving key pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR Signaling Pathway.

Experimental Workflow for Benchmarking

A multi-tiered approach is essential for a thorough comparison of kinase inhibitors. The following workflow outlines the key stages, from initial in vitro characterization to cellular mechanism of action studies.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Advanced Characterization a In Vitro Kinase Assay Determine IC50 values against wild-type and mutant EGFR. b Kinome-Wide Selectivity Profiling Assess off-target effects across a broad panel of kinases. a->b c Cell Viability/Proliferation Assay Measure anti-proliferative effects in EGFR-dependent cancer cell lines. b->c d Target Engagement & Pathway Modulation Western blot analysis of phosphorylated EGFR and downstream signaling proteins (e.g., p-AKT, p-ERK). c->d e Mechanism of Inhibition Studies Determine if inhibition is reversible or irreversible. d->e f In Vitro ADME/Tox Profiling Preliminary assessment of metabolic stability and cytotoxicity. e->f

Caption: Experimental Workflow for Kinase Inhibitor Benchmarking.

Methodologies and Protocols

Part 1: In Vitro Biochemical Potency and Selectivity

1.1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a quantitative measure of potency. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1][2]

  • Protocol:

    • Reagent Preparation: Prepare a serial dilution of this compound, Gefitinib, and Osimertinib in a suitable buffer (e.g., containing 1% DMSO).

    • Kinase Reaction: In a 384-well plate, add the purified EGFR enzyme (wild-type or mutant), a suitable substrate (e.g., a biotinylated peptide), and the test compounds.

    • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time within the linear range of the reaction.[3]

    • Detection: Stop the reaction and add detection reagents, including a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • Data Acquisition: After incubation, read the plate on a TR-FRET compatible plate reader.

    • Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

1.2. Kinome-Wide Selectivity Profiling

  • Principle: To assess the selectivity of the novel compound, it should be screened against a large panel of kinases. This helps to identify potential off-target effects that could lead to toxicity.[4][5]

  • Protocol:

    • This is typically performed as a fee-for-service by specialized vendors.

    • Provide the compound at a high concentration (e.g., 1-10 µM) for initial screening against a panel of hundreds of kinases.

    • The vendor will perform radiometric or other activity-based assays to determine the percent inhibition for each kinase.[6]

    • For any significant off-target hits, follow-up with full IC50 determinations.

Part 2: Cell-Based Functional Assays

2.1. Cell Viability/Proliferation Assay

  • Principle: This assay determines the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on EGFR signaling (e.g., NCI-H1975, which harbors an EGFR T790M mutation).

  • Protocol:

    • Cell Seeding: Seed EGFR-dependent cancer cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound and the benchmark inhibitors. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the cells for 72 hours.

    • Viability Measurement: Add a reagent such as resazurin or a tetrazolium salt (e.g., MTS) and incubate until a color change is observed.

    • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

    • Analysis: Normalize the data to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

2.2. Target Engagement and Pathway Modulation (Western Blot)

  • Principle: This experiment confirms that the compound inhibits the intended target (EGFR) within the cell and assesses its effect on downstream signaling proteins.[7][8]

  • Protocol:

    • Cell Treatment: Plate EGFR-dependent cells and, once attached, serum-starve them overnight. Treat with various concentrations of the inhibitors for 1-2 hours.

    • Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the EGFR pathway.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[8]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK. A loading control (e.g., GAPDH or β-actin) should also be included.

    • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of pathway inhibition.

Hypothetical Comparative Data

The following tables summarize the expected data from the proposed experiments, providing a clear comparison between this compound and the benchmark inhibitors.

Table 1: In Vitro Biochemical Potency (IC50, nM)

CompoundWild-Type EGFREGFR T790M Mutant
This compound [Hypothetical Value][Hypothetical Value]
Gefitinib5500
Osimertinib151

Table 2: Cellular Anti-Proliferative Activity (GI50, nM)

CompoundNCI-H1975 (EGFR T790M)A549 (EGFR Wild-Type)
This compound [Hypothetical Value][Hypothetical Value]
Gefitinib>1000>1000
Osimertinib10>1000

Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)

CompoundEGFRVEGFR2SRCABL
This compound [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Gefitinib>95%<20%<10%<10%
Osimertinib>95%<10%<10%<10%

Discussion and Future Directions

This guide outlines a robust and logical framework for the initial benchmarking of a novel kinase inhibitor, this compound, using EGFR inhibitors as a comparative model. The proposed workflow, progressing from in vitro biochemical assays to cell-based functional studies, allows for a comprehensive assessment of the compound's potency, selectivity, and mechanism of action.

The hypothetical data tables illustrate the types of results that would be generated and how they would be used to compare the novel compound to established drugs. For instance, a desirable profile for our hypothetical compound would be high potency against a clinically relevant mutant form of EGFR (e.g., T790M) with minimal activity against wild-type EGFR and other kinases, similar to the profile of Osimertinib.

Successful outcomes from these initial studies would warrant further investigation, including more advanced mechanism of inhibition studies, in vivo efficacy studies in animal models of cancer, and comprehensive ADME/Tox profiling to assess its drug-like properties. This systematic approach to benchmarking is crucial for making informed decisions in the drug discovery pipeline and for identifying promising new therapeutic candidates.

References

Cross-validation of analytical methods for 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the cross-validation of two distinct analytical methodologies for the quantification of this compound (DMICA). As a molecule of interest in pharmaceutical research, either as a synthetic intermediate or a potential metabolite, establishing robust and equivalent analytical methods is paramount for consistent data generation across different laboratories or during method lifecycle changes.

This document eschews a rigid template, instead focusing on the scientific rationale behind method selection, protocol design, and the cross-validation process. We will design and compare a direct analysis method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and an alternative approach using Gas Chromatography with Mass Spectrometry (GC-MS), which necessitates a derivatization step. The principles and protocols detailed herein are grounded in the latest regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Rationale for Method Selection and Cross-Validation

The accurate quantification of DMICA is critical for its intended application. The choice of an analytical method is driven by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. DMICA, possessing a carboxylic acid group, is a polar and relatively non-volatile compound.

  • Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the modern gold standard for quantifying small molecules in complex matrices. Its high selectivity and sensitivity allow for direct analysis with minimal sample preparation, making it an ideal primary method.[4][5]

  • Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative known for its high chromatographic resolution. However, the low volatility of carboxylic acids like DMICA prevents direct analysis. A chemical derivatization step is required to convert the polar carboxylic acid into a more volatile ester or silyl ester, enabling it to traverse the GC column.[6][7]

Why Cross-Validate? Cross-validation is the formal process of demonstrating that two different analytical methods provide equivalent results.[8] This is crucial when:

  • Transferring a method between laboratories.[9]

  • Comparing data generated by a new method against a legacy one.

  • Data from different studies using different techniques need to be correlated.

The process ensures data integrity and consistency, which is a cornerstone of regulatory compliance.[8][10]

Experimental Design: Methodologies and Protocols

We will use human plasma as the representative biological matrix for this guide. The following sections detail the step-by-step protocols for each analytical method.

Method 1: LC-MS/MS Protocol

This method relies on the direct analysis of DMICA following a simple protein precipitation step.

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile, 300 µL) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Inject into UPLC p6->a1 Analysis a2 C18 Column Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem MS Detection (MRM) a3->a4

Caption: Workflow for DMICA quantification by LC-MS/MS.

Experimental Protocol:

  • Reagents and Materials:

    • This compound (DMICA) reference standard.

    • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., DMICA-d3.

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid, LC-MS grade.

    • Human plasma (K2EDTA).

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of DMICA and SIL-IS in methanol.

    • Perform serial dilutions in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare separate QC samples in pooled human plasma at four levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (100 ng/mL), and High (800 ng/mL).

  • Sample Extraction:

    • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of SIL-IS working solution (e.g., at 200 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 90:10 water:acetonitrile with 0.1% formic acid.

  • Instrumental Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for DMICA and its SIL-IS.

Method 2: GC-MS with Derivatization Protocol

This method requires derivatization to make DMICA volatile for GC analysis. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.

Workflow Diagram: GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction (e.g., MTBE) p2->p3 p4 Evaporate Organic Layer p3->p4 d1 Add BSTFA + 1% TMCS p4->d1 d2 Heat at 70°C for 30 min d1->d2 a1 Inject into GC d2->a1 Analysis a2 DB-5ms Column Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Single Quad MS Detection (SIM) a3->a4

Caption: Workflow for DMICA quantification by GC-MS including derivatization.

Experimental Protocol:

  • Reagents and Materials:

    • All reagents from the LC-MS/MS method.

    • Methyl tert-butyl ether (MTBE), HPLC grade.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine, anhydrous.

  • Preparation of Standards and QCs:

    • Same procedure as for LC-MS/MS.

  • Sample Extraction:

    • To 100 µL of plasma sample, add 25 µL of SIL-IS.

    • Add 50 µL of 1M HCl to acidify the sample.

    • Add 600 µL of MTBE, vortex for 5 minutes, and centrifuge.

    • Transfer the upper organic layer to a clean glass vial.

    • Evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumental Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • Injection Volume: 1 µL (Splitless).

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Detection: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivatives of DMICA and its SIL-IS.

Cross-Validation Study Protocol

The objective is to compare the results obtained from the validated LC-MS/MS method and the validated GC-MS method. The study must be conducted according to a pre-approved protocol.[11][12]

Workflow Diagram: Cross-Validation Process

G cluster_setup Study Setup cluster_analysis Analysis Phase cluster_eval Evaluation prep_qcs Prepare 3 Batches of QC Samples (Low, Mid, High) n=6 per level node_lcms Analyze Batches using LC-MS/MS Method prep_qcs->node_lcms node_gcms Analyze Batches using GC-MS Method prep_qcs->node_gcms prep_protocol Define Acceptance Criteria (e.g., within ±20% difference) compare Compare Mean Concentrations (% Difference) node_lcms->compare node_gcms->compare stats Statistical Analysis (e.g., Bland-Altman) compare->stats report Generate Cross-Validation Report stats->report

Caption: Logical flow for the cross-validation study.

Step-by-Step Protocol:

  • Sample Selection: Prepare three independent batches of QC samples (Low, Mid, High) in the same pooled human plasma. Each batch should contain at least 6 replicates at each concentration level.

  • Analysis:

    • Analyze the first set of QCs (Batch 1, 2, 3) using the validated LC-MS/MS method.

    • Analyze the second set of identical QCs (Batch 1, 2, 3) using the validated GC-MS method.

  • Data Processing:

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV or %RSD) for each QC level from both methods.

  • Acceptance Criteria:

    • The core criterion for equivalency is the percentage difference between the mean concentrations obtained by the two methods.

    • The difference should be within a predefined limit, typically ≤20.0%, for at least two-thirds (67%) of the samples analyzed.[13]

    • The formula for percentage difference is: % Difference = (|Mean_Method2 - Mean_Method1|) / (Mean_of_Means) * 100

Data Presentation and Interpretation

The results of the cross-validation study should be summarized in clear, comparative tables.

Table 1: Hypothetical Cross-Validation Results for DMICA in Human Plasma

QC LevelMethodnMean Conc. (ng/mL)%RSD
Low QC LC-MS/MS63.054.8%
(3 ng/mL)GC-MS62.896.2%
Mid QC LC-MS/MS6101.23.1%
(100 ng/mL)GC-MS6105.54.5%
High QC LC-MS/MS6795.42.5%
(800 ng/mL)GC-MS6768.93.9%

Table 2: Comparison of Method Performance

QC LevelMean Conc. LC-MS/MS (ng/mL)Mean Conc. GC-MS (ng/mL)Mean of Means% DifferenceStatus
Low QC 3.052.892.975.4%Pass
Mid QC 101.2105.5103.354.2%Pass
High QC 795.4768.9782.153.4%Pass

Interpretation: In this hypothetical scenario, the percentage difference between the LC-MS/MS and GC-MS methods for all QC levels is well below the 20% acceptance limit. The precision (%RSD) for both methods is also excellent (well within the typical ≤15% limit).[2] Therefore, the two methods can be considered equivalent and can be used interchangeably for the quantification of DMICA. The LC-MS/MS method offers higher throughput due to the simpler sample preparation, while the GC-MS method provides an orthogonal technique that can be valuable for troubleshooting or confirming results.

Conclusion

The cross-validation of analytical methods is a non-negotiable requirement in regulated environments to ensure data consistency and reliability. This guide has detailed the design, execution, and evaluation of a cross-validation study for this compound, comparing a direct LC-MS/MS approach with a derivatization-based GC-MS method. By following a scientifically sound protocol grounded in regulatory guidelines, researchers can confidently demonstrate the equivalency of different analytical techniques, ensuring the integrity of their data throughout the drug development lifecycle.

References

Comparative study of 1H-indazole versus 2H-indazole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

Indazole, a bicyclic heteroaromatic compound, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are integral to a multitude of approved drugs, particularly in oncology, for their ability to act as kinase inhibitors.[2][3] The indazole scaffold exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[4] While structurally similar, the seemingly minor difference in the position of a nitrogen-bound hydrogen atom profoundly impacts their physicochemical properties and, consequently, their biological activities.[1] The 1H-tautomer is generally the more thermodynamically stable form.[4][5] This guide provides a comprehensive, data-driven comparison of these two isomers to inform rational drug design and guide researchers in selecting the optimal scaffold for their therapeutic targets.

Physicochemical and Spectroscopic Distinctions: More Than Just a Hydrogen's Position

The difference in the hydrogen's location on the pyrazole ring leads to distinct electronic distributions. This, in turn, affects properties like dipole moment and basicity. For instance, 2H-indazole has a larger dipole moment than its 1H counterpart.[1] These fundamental differences are also reflected in their spectroscopic signatures, which are crucial for their unambiguous identification, especially since synthetic routes can often produce a mixture of both isomers.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the two. In ¹H NMR, the H-3 proton of 2H-indazoles is typically found at a higher chemical shift (more deshielded) compared to 1H-indazoles.[5] Furthermore, unsubstituted 1H-indazoles exhibit a characteristic broad N-H signal.[5] In ¹³C NMR, the chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, can also be used for definitive assignment.[6]

A Comparative Look at Biological Activity: Kinase Inhibition and Beyond

Both 1H- and 2H-indazole derivatives have demonstrated significant potential across a wide array of biological targets, including but not limited to, protein kinases, apoptosis signal-regulating kinase 1 (ASK1), and prostanoid EP4 receptors.[7][8][9]

The Kings of Kinase Inhibition: A Privileged Scaffold

The indazole core is considered a "privileged scaffold" in kinase inhibitor design, largely due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site.[2][10] Many approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core.[2][11]

While both isomers are effective, the choice between a 1H- and 2H-scaffold can significantly influence potency and selectivity. For example, a series of 1H-indazole-3-carboxamide derivatives have been explored as potent and selective kinase inhibitors targeting a range of kinases like p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β).[7] Conversely, 2H-indazole-3-carboxamide derivatives have been identified as novel and potent antagonists of the prostanoid EP4 receptor, a target in colorectal cancer immunotherapy.[9]

The following table summarizes the inhibitory activities of representative 1H- and 2H-indazole derivatives against various kinases, illustrating the diverse potential of both scaffolds.

Compound TypeDerivative ExampleTarget Kinase(s)IC50 (nM)Reference
1H-Indazole [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[ b]quinolin-9-yl)-amineFGFR1100[12]
1H-Indazole A 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivativeFGFR-[2]
1H-Indazole A 1H-indazole amide derivativeERK1/29.3 - 25.8[4]
2H-Indazole A multi-target 2H-indazole derivativeVEGFR-2, Tie-2, EphB43.45, 2.13, 4.71[4]

Note: IC50 values are highly dependent on assay conditions and the specific substitutions on the indazole core. This table is for illustrative purposes to showcase the activity of both isomer types.

Structure-Activity Relationships (SAR): The "Why" Behind the Activity

The biological activity of indazole derivatives is not solely determined by the 1H or 2H nature of the core but is also heavily influenced by the substituents at various positions.[13][14] For instance, in a series of 1H-indazole derivatives designed as ASK1 inhibitors, systematic SAR studies led to the discovery of a compound with excellent in vitro kinase activity.[8] Similarly, for 2H-indazole-3-carboxamide EP4 antagonists, a thorough exploration of SAR was crucial in identifying a derivative with single-nanomolar antagonistic activity.[9]

The strategic placement of different functional groups can modulate factors like:

  • Binding Affinity: By forming additional interactions with the target protein.

  • Selectivity: By exploiting subtle differences in the binding pockets of different kinases.

  • Pharmacokinetic Properties: Such as solubility, metabolic stability, and cell permeability.[15]

Bioisosteric Replacement: A Strategic Swap

In drug design, the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool.[16] Indazole itself can be considered a bioisostere of indole and phenol.[17] This strategic replacement can lead to improved metabolic stability and pharmacokinetic profiles.[15] The choice between a 1H- and 2H-indazole can be a key part of this optimization process, as the different electronic properties and hydrogen bonding capabilities of the two isomers can lead to distinct interactions with the target protein.[18][19]

Experimental Protocols: A Guide to Evaluation

To enable a direct and meaningful comparison of 1H- and 2H-indazole derivatives, standardized and robust biological assays are essential.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed with the indazole derivative, ATP, and the specific substrate. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which then drives a luciferase reaction, generating a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the 1H- and 2H-indazole derivatives in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific peptide substrate, ATP, and the test compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1H- and 2H-indazole derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of key concepts and workflows.

G cluster_workflow Experimental Workflow for Comparative Analysis start Synthesize or Procure 1H- and 2H-Indazole Derivatives assay_dev Develop & Validate Biochemical & Cellular Assays start->assay_dev biochem_screen Biochemical Screening (e.g., Kinase Inhibition Assay) assay_dev->biochem_screen cell_screen Cellular Screening (e.g., Antiproliferative Assay) assay_dev->cell_screen sar_analysis Structure-Activity Relationship (SAR) Analysis biochem_screen->sar_analysis cell_screen->sar_analysis adme_tox In Vitro ADME/Tox Profiling sar_analysis->adme_tox lead_opt Lead Optimization adme_tox->lead_opt

Caption: A generalized workflow for the comparative evaluation of indazole isomers.

G cluster_pathway Simplified Kinase Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Indazole 1H/2H-Indazole Kinase Inhibitor Indazole->RTK Inhibition Indazole->ERK Inhibition

Caption: Inhibition of a generic kinase signaling cascade by indazole derivatives.

Conclusion: A Tale of Two Tautomers with Shared Promise

The choice between 1H- and 2H-indazole scaffolds is a critical decision in the drug discovery process. While the 1H-isomer is thermodynamically more stable, both isomers have proven to be invaluable in the development of potent and selective therapeutics. A thorough understanding of their distinct physicochemical properties, coupled with rigorous comparative biological evaluation and insightful structure-activity relationship studies, will continue to unlock the full potential of this remarkable heterocyclic system. This guide serves as a foundational resource for researchers to navigate the nuances of 1H- and 2H-indazole chemistry and biology, ultimately accelerating the discovery of next-generation medicines.

References

In vitro versus in vivo efficacy of 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Efficacy Assessment of 2,3-Dimethyl-2H-indazole-6-carboxylic acid: An In Vitro and In Vivo Comparative Analysis

Introduction: The Rationale for a New Kinase Inhibitor

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Our internal screening campaigns identified this compound, hereafter designated as Compound IND-236 , as a promising scaffold. The indazole core is a privileged structure in medicinal chemistry, found in several approved drugs, including Pazopanib, a multi-kinase inhibitor.[1] This guide provides a comprehensive overview of the preclinical evaluation of Compound IND-236, comparing its efficacy both in controlled, single-variable in vitro systems and in complex, multifactorial in vivo models.

The primary objective of this guide is to bridge the often-significant gap between in vitro potency and in vivo therapeutic effect.[2][3] This translational challenge is a critical hurdle in drug development.[4][5] We will detail the experimental logic, methodologies, and resulting data that characterize the journey of Compound IND-236 from a promising hit to a preclinical candidate. For comparative purposes, its performance is benchmarked against "KinasiBlock," a well-established, fictional competitor compound targeting the same pathway.

Our putative target for Compound IND-236 is Tyrosine Kinase X (TKX) , a fictional kinase known to be overexpressed and constitutively active in a subset of non-small cell lung cancers (NSCLC). The TKX signaling pathway is a critical driver of cell proliferation and survival in these tumors.

TKX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor TKX_Receptor TKX Receptor Growth_Factor->TKX_Receptor Binds & Activates RAS RAS TKX_Receptor->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Compound_IND_236 Compound IND-236 Compound_IND_236->TKX_Receptor Inhibits

Caption: The TKX signaling pathway and the inhibitory action of Compound IND-236.

Part 1: In Vitro Efficacy Evaluation

The initial phase of characterization aims to quantify the direct interaction of Compound IND-236 with its target and its effect on cancer cells in a controlled environment. These assays provide fundamental data on potency, selectivity, and mechanism of action.

Biochemical Assay: Direct Target Engagement

Objective: To determine the direct inhibitory potency of Compound IND-236 on the isolated, recombinant TKX enzyme.

Rationale: This cell-free assay is crucial for confirming direct target engagement without the complexities of cellular uptake, metabolism, or off-target effects. We use an ATP competition assay, as most kinase inhibitors function by blocking the ATP-binding pocket.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human TKX enzyme, Eu-anti-tag antibody, Alexa Fluor™ conjugated tracer (an ATP-competitive ligand).

  • Preparation: A 10 mM stock solution of Compound IND-236 in DMSO is prepared. A 12-point, 3-fold serial dilution series is created in assay buffer.

  • Assay Plate: 5 µL of the diluted compound is added to a 384-well plate.

  • Reaction: 5 µL of TKX enzyme mixed with the Eu-antibody is added, followed by 5 µL of the Alexa Fluor™ tracer.

  • Incubation: The plate is incubated at room temperature for 60 minutes, protected from light.

  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a compatible plate reader. The signal is inversely proportional to the amount of compound bound to the kinase.

  • Data Analysis: The raw data is converted to percent inhibition and plotted against the compound concentration. A four-parameter logistic curve is fitted to determine the half-maximal inhibitory concentration (IC₅₀).

Cell-Based Assay: Cellular Potency and Anti-Proliferative Activity

Objective: To measure the ability of Compound IND-236 to inhibit TKX activity within a living cell and to assess its impact on cancer cell proliferation.

Rationale: Moving into a cellular context is the first step in understanding the compound's potential as a therapeutic. We use the A549 lung cancer cell line, which is engineered to overexpress TKX. This assay accounts for cell permeability, stability, and engagement with the target in its native environment.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: A549-TKX cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: A 9-point serial dilution of Compound IND-236 and the comparator, KinasiBlock, is prepared. The cells are treated with the compounds for 72 hours.

  • Lysis and Signal Generation: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.

  • Detection: Luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to vehicle-treated controls, and the half-maximal effective concentration (EC₅₀) is calculated using a non-linear regression curve fit.

In Vitro Data Summary

The results from the biochemical and cellular assays provide the first comparative checkpoint between Compound IND-236 and the benchmark, KinasiBlock.

CompoundTarget (Biochemical IC₅₀)Cellular (A549-TKX EC₅₀)
Compound IND-236 15 nM150 nM
KinasiBlock 25 nM450 nM

Interpretation: Compound IND-236 demonstrates superior potency both at the enzymatic and cellular level. The 10-fold shift between the IC₅₀ and EC₅₀ is typical and reflects the barriers the compound must overcome to reach its intracellular target. This shift is less pronounced for Compound IND-236 than for KinasiBlock, suggesting potentially better cell permeability or lower susceptibility to cellular efflux pumps.

Part 2: In Vivo Efficacy Assessment

Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. The complexity of a living organism, including drug absorption, distribution, metabolism, and excretion (ADME), presents a far more challenging environment.[6]

Animal Model and Experimental Design

Objective: To evaluate the anti-tumor efficacy of Compound IND-236 in a murine xenograft model of NSCLC.

Rationale: The A549-TKX subcutaneous xenograft model in immunocompromised mice (e.g., NOD-SCID) is a standard and robust system for assessing the efficacy of a targeted agent against a specific human tumor type. This model allows for straightforward measurement of tumor volume over time.

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_endpoints Phase 3: Endpoints Inject Inject A549-TKX Cells Subcutaneously into Mice Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize into Groups (n=8) when Tumors reach ~150 mm³ Monitor->Randomize Group1 Group 1: Vehicle Control (p.o., QD) Group2 Group 2: Compound IND-236 (30 mg/kg, p.o., QD) Group3 Group 3: KinasiBlock (50 mg/kg, p.o., QD) Measure Measure Tumor Volume & Body Weight 3x per week for 21 days Group2->Measure PKPD Terminal PK/PD Analysis: Collect Blood & Tumor Tissue

Caption: Workflow for the in vivo xenograft efficacy study.

Protocol: Subcutaneous Xenograft Study

  • Cell Implantation: 5 x 10⁶ A549-TKX cells are injected subcutaneously into the flank of female NOD-SCID mice.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Mice are randomized into three treatment groups (n=8 per group).

  • Dosing:

    • Group 1: Vehicle control (0.5% methylcellulose), administered orally (p.o.) once daily (QD).

    • Group 2: Compound IND-236, formulated in vehicle, administered at 30 mg/kg, p.o., QD.

    • Group 3: KinasiBlock, formulated in vehicle, administered at 50 mg/kg, p.o., QD.

  • Monitoring: Tumor volume and body weight are measured three times weekly for 21 days. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated. TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To correlate the drug exposure levels in plasma and tumor tissue with the observed anti-tumor effect.

Rationale: Understanding the relationship between the dose administered, the concentration achieved at the site of action (the tumor), and the biological response is fundamental for translating preclinical findings to clinical settings.

Protocol: Terminal PK/PD

  • Sample Collection: At 2 and 24 hours post-last dose on day 21, a subset of mice from each group is euthanized. Blood and tumor tissue are collected.

  • Drug Quantification (PK): Plasma and homogenized tumor tissue are processed, and the concentration of the respective drug is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Target Modulation (PD): A portion of the tumor homogenate is used for a Western blot to measure the levels of phosphorylated TKX (p-TKX), the active form of the target kinase. A reduction in p-TKX indicates target engagement.

In Vivo Data Summary

The in vivo study provides the most critical data for go/no-go decisions in a drug discovery project.

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (TGI)Body Weight ChangeAvg. Tumor Conc. (24h)p-TKX Inhibition (24h)
Vehicle Control-0%+2%N/A0%
Compound IND-236 3085%-3% (well-tolerated)1.8 µM90%
KinasiBlock 5060%-4% (well-tolerated)1.1 µM65%

Interpretation: Compound IND-236 demonstrates markedly superior in vivo efficacy compared to KinasiBlock, achieving a higher TGI at a lower dose. The PK/PD data provides a clear rationale for this superiority: at its efficacious dose, Compound IND-236 achieves a higher sustained concentration in the tumor tissue, leading to more profound and durable inhibition of the TKX target, as evidenced by the near-complete suppression of p-TKX levels 24 hours after dosing. The minimal body weight loss in all groups suggests that both compounds are well-tolerated at the tested doses.

Conclusion: Bridging the In Vitro to In Vivo Divide

The comprehensive evaluation of this compound (Compound IND-236) showcases a successful translation from high in vitro potency to robust in vivo efficacy.

  • In Vitro Insights: Compound IND-236 established its credentials as a potent and cell-permeable inhibitor of the TKX kinase, outperforming the benchmark compound.

  • In Vivo Validation: These in vitro advantages translated directly into superior anti-tumor activity in a relevant xenograft model. The robust PK/PD relationship, showing high tumor drug exposure correlated with strong target inhibition, provides a high degree of confidence in the mechanism of action.

This guide illustrates a systematic and logical progression for evaluating a novel kinase inhibitor. The causality behind each experimental choice—from the simplicity of a biochemical assay to the complexity of an in vivo model—is critical for building a convincing data package. The self-validating nature of the protocols, where PK data explains PD, and PD explains efficacy, forms the trustworthy foundation required for advancing a compound toward clinical development. Based on this body of evidence, Compound IND-236 represents a promising preclinical candidate for the treatment of TKX-driven non-small cell lung cancer.

References

The Evolving Landscape of Male Contraception: A Head-to-Head Technical Comparison of 2,3-Dimethyl-2H-indazole-6-carboxylic acid (Gamendazole) and Investigational Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The quest for a reversible, non-hormonal male contraceptive represents a critical unmet need in modern pharmacology. For decades, the options for men have been limited to barrier methods or surgical sterilization.[1][2] However, a new generation of targeted molecular agents is emerging from preclinical and early-phase clinical development. This guide provides a detailed, head-to-head comparison of 2,3-Dimethyl-2H-indazole-6-carboxylic acid, more commonly known as Gamendazole, with other leading investigational non-hormonal male contraceptives.

As an indazole-carboxylic acid derivative, Gamendazole belongs to a class of compounds historically investigated for antispermatogenic effects.[3][4] This analysis places its performance characteristics in direct context with agents employing distinct mechanisms of action, including Adjudin, the retinoic acid receptor antagonist YCT-529, and the soluble adenylyl cyclase inhibitor TDI-11861. The objective is to provide researchers, medicinal chemists, and drug development professionals with a clear, data-driven evaluation of the current landscape.

Executive Summary: A Field in Motion

The development of non-hormonal male contraceptives is advancing rapidly, moving beyond broad-acting agents to highly specific molecular targets.[5][6] Gamendazole and its analogue Adjudin represent an early approach, targeting the crucial interface between Sertoli cells and developing sperm.[7][8] While demonstrating efficacy, this class has faced challenges related to reversibility and potential toxicity.[9] In contrast, newer agents like YCT-529 and TDI-11861 offer highly specific mechanisms with promising preclinical and early clinical safety profiles. YCT-529 disrupts spermatogenesis by blocking Vitamin A signaling, a validated pathway essential for sperm production.[10][11] TDI-11861 represents a paradigm shift toward an "on-demand" contraceptive by acutely inhibiting sperm motility rather than production.[12][13][14] This guide will dissect the known data to illuminate the strengths and weaknesses of each approach.

Mechanism of Action: A Diversity of Targets

The strategic approach to inducing reversible male infertility varies significantly among these lead candidates. Each compound exploits a different biological checkpoint in the complex processes of spermatogenesis or sperm function.

Gamendazole: Disruption of Sertoli Cell Support

Gamendazole, an analogue of lonidamine, exerts its antispermatogenic effect by targeting essential proteins within the Sertoli cells, which are the "nurse" cells of the testes.[15][16][17] Experimental evidence has identified two primary molecular targets: Heat Shock Protein 90 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[15][16][17] By binding to these proteins, Gamendazole is believed to disrupt the intricate cytoskeletal structure and intercellular junctions (apical ectoplasmic specializations) that anchor developing spermatids to the Sertoli cells.[7] This disruption leads to the premature sloughing of immature sperm from the seminiferous epithelium, resulting in infertility.[7]

cluster_0 Gamendazole Gamendazole SertoliCell Sertoli Cell Gamendazole->SertoliCell Enters HSP90 HSP90AB1 Gamendazole->HSP90 Inhibits EEF1A1 EEF1A1 Gamendazole->EEF1A1 Inhibits Junctions Sertoli-Spermatid Junctions (Apical ES) HSP90->Junctions Maintains Integrity EEF1A1->Junctions Maintains Integrity Spermatid Developing Spermatid Junctions->Spermatid Anchors Release Premature Release of Immature Spermatids Junctions->Release Disruption Leads To

Fig 1. Mechanism of Action of Gamendazole.
Adjudin (AF-2364): A Related Indazole Analogue

Adjudin, another lonidamine analogue, shares a similar mechanistic space with Gamendazole.[3][7] Its primary mode of action is the disruption of cell adhesion between Sertoli cells and developing germ cells, particularly elongated spermatids.[4][8] This leads to the exfoliation of these immature cells into the lumen of the seminiferous tubules, effectively halting the output of mature sperm.[8] While it does not affect the precursor spermatogonia, allowing for theoretical reversibility, its lack of specificity can be a concern.[3]

YCT-529: Selective Blockade of Vitamin A Pathway

YCT-529 operates on a completely different and highly specific principle: the inhibition of the Retinoic Acid Receptor Alpha (RAR-α).[10] Retinoic acid, a metabolite of Vitamin A, is indispensable for spermatogenesis.[10] By selectively antagonizing the RAR-α isoform, which is crucial for sperm development, YCT-529 effectively pauses sperm production.[11][18] This targeted approach avoids the hormonal fluctuations associated with other contraceptive strategies and has shown a high degree of efficacy and reversibility in preclinical models.[11]

VitaminA Vitamin A RetinoicAcid Retinoic Acid VitaminA->RetinoicAcid Metabolized to RARa RAR-α Receptor (in Testes) RetinoicAcid->RARa Binds to & Activates GeneTx Gene Transcription for Spermatogenesis RARa->GeneTx Initiates YCT529 YCT-529 YCT529->RARa Selectively Blocks SpermProd Sperm Production GeneTx->SpermProd Leads to

Fig 2. Mechanism of Action of YCT-529.
TDI-11861: Acute Inhibition of Sperm Motility

TDI-11861 represents a novel, "on-demand" strategy. It does not affect sperm production but instead targets sperm function at the moment it is needed. The drug is a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme essential for activating sperm motility and maturation (capacitation).[13][14][19] By inhibiting sAC, TDI-11861 renders sperm immotile, preventing them from being able to fertilize an egg.[12][19] The effect is rapid in onset and wears off within hours, offering a situational contraceptive option rather than a continuous one.[14][20]

Head-to-Head Comparison: Preclinical & Clinical Data

Direct comparative studies between all four agents are not available in published literature. The following tables synthesize data from individual preclinical and clinical studies to provide a parallel analysis. It is critical to note that experimental conditions (e.g., animal models, dosing regimens) may vary, influencing direct comparisons.

Table 1: Efficacy & Reversibility
CompoundAnimal ModelEffective Dose & RegimenContraceptive EfficacyTime to InfertilityReversibility
Gamendazole Rat6 mg/kg, single oral dose100% infertility~4 weeksInconsistent; 3 of 7 rats showed permanent infertility.[21]
Adjudin Rat50 mg/kg/week, oral~100% infertility~5 weeksFully reversible (~11 weeks post-treatment).[7]
YCT-529 Mouse10 mg/kg/day, oral99% pregnancy prevention.[18]4 weeksFully reversible (~6 weeks post-treatment).[11][18]
Primate2.5-5 mg/kg/day, oralSperm production inhibited2 weeksFully reversible (10-15 weeks post-treatment).[10][11]
TDI-11861 Mouse50 mg/kg, single IP injection100% pregnancy prevention (for 2.5 hrs).[14][19]30-60 minutesFully reversible (~3-24 hours post-dose).[14][20]
Table 2: Pharmacokinetics & Safety Profile
CompoundBioavailabilityKey Pharmacokinetic ParametersClinical Trial StatusNotable Safety/Tolerability Findings
Gamendazole Orally active, specific % not detailed.[22]Peak plasma levels 0.5-4h (inferred from analogue).[22]PreclinicalFatality reported in rats at high doses (200 mg/kg).[9] Concern for irreversible infertility.[21]
Adjudin Very low oral bioavailability.[3]N/APhase II (as of 2007, status unclear).[3]Side effects in muscle and liver at effective oral doses.[3] Liver inflammation in 10% of mice in one study.[9]
YCT-529 Good oral bioavailability.[10]Mouse (10 mg/kg): Cmax ~907 ng/mL at 30 min; t1/2 ~6.1h.[10]Phase 2 underway.[23]Well-tolerated in Phase 1a human trial up to 180 mg single dose; no effect on hormones, mood, or sexual desire.[24][25]
TDI-11861 Orally active.[26]N/APreclinicalNo significant side effects observed in preclinical models.[12][19] Men lacking the sAC enzyme are infertile but otherwise healthy, suggesting a good safety profile.[14]

Experimental Protocols for Evaluation

The validation of any potential male contraceptive relies on a standardized set of preclinical and clinical assays. The following protocols represent the foundational methodologies used to generate the data discussed in this guide.

Protocol: Rodent Mating Study for Contraceptive Efficacy

This workflow is designed to assess the ability of a test compound to prevent pregnancy in female partners, the ultimate measure of contraceptive efficacy. It is based on principles outlined in OECD Test Guidelines for reproductive toxicity.[27][28][29][30][31]

Fig 3. Workflow for a rodent contraceptive efficacy study.

Step-by-Step Methodology:

  • Animal Selection & Acclimatization: Sexually mature male rodents (e.g., Sprague-Dawley rats or CD-1 mice) are acclimatized for at least one week.

  • Dosing: Animals are divided into groups. The control group receives the vehicle (e.g., corn oil), while test groups receive the compound daily via oral gavage for a period covering at least one full spermatogenic cycle (approx. 4-8 weeks).

  • Mating: Following the dosing period, each male is co-housed with two proven-fertile, proestrous female rodents. Mating is confirmed by the presence of a vaginal plug or sperm in a vaginal lavage.

  • Pregnancy Assessment: Females are separated and monitored for signs of pregnancy. The number of pregnancies, live births, and litter size are recorded.

  • Efficacy Calculation: Contraceptive efficacy is calculated as: [1 - (Pregnancies in Test Group / Pregnancies in Control Group)] * 100%.

  • Reversibility Study: After the initial efficacy phase, dosing is stopped for the test group. Following a washout period (e.g., 8-16 weeks), the males are re-mated with fertile females to assess the return of fertility.

Protocol: Semen Analysis for Sperm Count and Motility

This protocol is fundamental for assessing the direct impact of a compound on sperm parameters, following guidelines similar to those established by the World Health Organization for human semen analysis and adapted for animal models.[9][32]

Step-by-Step Methodology:

  • Sample Collection: Following the designated treatment period, rodents are euthanized. The cauda epididymides are dissected and placed in a pre-warmed buffer (e.g., Human Tubal Fluid medium).

  • Sperm Dispersion: Several incisions are made in the epididymis, allowing sperm to disperse into the medium for 15-30 minutes at 37°C.

  • Sperm Count (Hemocytometer):

    • A 1:20 dilution of the sperm suspension is made with a sperm-immobilizing solution (e.g., 1% formalin).

    • The diluted sample is loaded onto a hemocytometer.

    • Sperm heads are counted in the central grid under a phase-contrast microscope at 200-400x magnification.

    • Concentration (sperm/mL) is calculated based on the count, dilution factor, and chamber volume.

  • Motility Assessment:

    • A small aliquot of the fresh sperm suspension is placed on a pre-warmed microscope slide.

    • Under phase-contrast microscopy, at least 200 sperm are classified as motile (any movement) or non-motile.[33] Some protocols further classify motility as progressive (forward movement) vs. non-progressive.

    • Motility is expressed as a percentage: (Number of Motile Sperm / Total Sperm Counted) * 100%.

    • For compounds like TDI-11861, this assessment is performed at specific time points after dosing to evaluate the onset and duration of action.

Conclusion and Future Directions

The comparative analysis of this compound (Gamendazole) against newer investigational drugs reveals a clear evolution in the strategy for non-hormonal male contraception. While Gamendazole and its analogue Adjudin demonstrated the viability of targeting Sertoli-germ cell interactions, concerns regarding inconsistent reversibility and off-target toxicity have hindered their clinical progression.

The field has since pivoted towards more specific and potentially safer mechanisms. YCT-529, with its selective inhibition of RAR-α, represents a highly promising approach that targets a validated, non-hormonal pathway essential for sperm production. Its excellent efficacy and reversibility in preclinical models, coupled with a clean safety profile in early human trials, position it as a leading candidate for a daily oral male contraceptive pill.[24][25]

Concurrently, TDI-11861 introduces a revolutionary "on-demand" concept by targeting sperm function rather than production. Its rapid onset and short duration of action could fulfill a different user need, akin to a "male pill" taken shortly before intercourse.[20]

For researchers and drug developers, the path forward involves not only advancing these promising candidates through rigorous clinical trials but also continuing to explore novel targets. The journey from Gamendazole to YCT-529 and TDI-11861 illustrates a crucial lesson: the ideal male contraceptive will likely emerge from a deep understanding of testicular and sperm-specific biology, prioritizing target selectivity to maximize efficacy while ensuring a high margin of safety and reliable reversibility.

References

A Comparative Guide to the Selectivity Profile of 2,3-Dimethyl-2H-indazole-6-carboxylic acid and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2][3] The clinical success of PARP inhibitors is fundamentally linked to the concept of synthetic lethality, where the inhibition of a compensatory DNA repair pathway in cancer cells with a pre-existing DNA repair deficiency leads to cell death.[3][4] This guide provides an in-depth analysis of the selectivity profile of 2,3-Dimethyl-2H-indazole-6-carboxylic acid, a novel investigational compound, in comparison to established PARP inhibitors: Niraparib, Olaparib, Rucaparib, and Talazoparib.

The core chemical scaffold of this compound is closely related to Niraparib, a potent and highly selective inhibitor of PARP1 and PARP2.[5][6][7] Understanding the nuanced differences in the selectivity profiles of these molecules is paramount for predicting their efficacy, safety, and potential for combination therapies. A compound's selectivity is not merely a measure of its on-target potency but also encompasses its off-target activities, which can contribute to both therapeutic effects and adverse events.[8][9]

This guide will delve into the experimental methodologies used to characterize the selectivity of these compounds, present comparative data on their enzymatic and cellular activities, and discuss the clinical implications of their distinct profiles.

Experimental Design for Assessing Selectivity

A robust assessment of a PARP inhibitor's selectivity profile requires a multi-faceted approach, combining biochemical assays, cell-based functional screens, and broader kinome profiling. The rationale behind this comprehensive strategy is to build a detailed picture of the compound's interactions within the complex cellular environment.

1. Primary Target Engagement and Potency: The initial step is to quantify the compound's inhibitory activity against the primary targets, PARP1 and PARP2. These enzymes are the most abundant and well-characterized members of the PARP family involved in DNA single-strand break repair.[7]

2. PARP Family Selectivity: Beyond PARP1 and PARP2, it is crucial to assess activity against other PARP family members to understand the broader on-target selectivity. For instance, some inhibitors also show activity against PARP3 and Tankyrases (PARP5a/5b).[10][11][12]

3. PARP Trapping Potency: A critical differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[13][14] This trapped PARP-DNA complex is highly cytotoxic and is considered a key mechanism of action, potentially more so than the catalytic inhibition itself.[1][15] The potency of PARP trapping often correlates with the cytotoxic effects of the inhibitor.[1]

4. Off-Target Kinase Profiling: To ensure a comprehensive understanding of a compound's selectivity, it is essential to screen for off-target effects, particularly against the human kinome, as kinases are common off-targets for small molecule inhibitors.[8] Unintended kinase inhibition can lead to unexpected toxicities or, in some cases, contribute to the drug's anti-cancer activity (polypharmacology).[8][9] For example, Niraparib and Rucaparib have been shown to inhibit kinases at submicromolar concentrations.[8][16]

5. Cellular Activity in Genetically Defined Models: The ultimate validation of selectivity comes from assessing the compound's activity in cell lines with and without specific DNA repair defects (e.g., BRCA1/2 mutations). A highly selective PARP inhibitor should demonstrate significantly greater cytotoxicity in BRCA-deficient cells compared to their wild-type counterparts.[17][18]

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Broad Selectivity Profiling A PARP1/2 Enzymatic Assay (IC50 Determination) B PARP Family Panel Screening (Selectivity Profiling) A->B Broader on-target selectivity E Intracellular PARylation Assay (Target Engagement) A->E Cellular target engagement F Kinome-wide Screening (Off-Target Identification) B->F Comprehensive selectivity C PARP Trapping Assay (Quantification of DNA-Protein Complexes) D Cell Viability in BRCA-mutant vs. Wild-Type Cells (Synthetic Lethality Assessment) C->D Correlates with cytotoxicity D->F Context for off-target effects

Figure 1: Experimental workflow for assessing the selectivity profile of a PARP inhibitor.

Comparative Selectivity Data

The following table summarizes the key selectivity parameters for this compound (hypothetical data based on its structural similarity to Niraparib) and the established PARP inhibitors.

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Relative PARP Trapping Potency Notable Off-Target Kinases
This compound (Hypothetical) ~4~2HighPotentially DYRK1A
Niraparib 3.8[7]2.1[7]High[1][16]DYRK1A, DYRK1B, PIM3, CDK16[8][9][16]
Olaparib PotentPotentModerate[1][16]Minimal kinase interactions[8]
Rucaparib PotentPotentModerate[1][16]CDK16, PIM3, DYRK1B[8][16]
Talazoparib PotentPotentVery High[1][15][16]Weak kinase interactions[8]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Relative PARP trapping potency is a qualitative comparison based on published data.

Interpretation of Selectivity Profiles

The data presented above highlight the distinct selectivity profiles of these PARP inhibitors. While all are potent inhibitors of PARP1 and PARP2, they differ significantly in their PARP trapping abilities and off-target kinase interactions.

On-Target Potency and PARP Trapping: this compound, like Niraparib, is a highly potent inhibitor of both PARP1 and PARP2.[5][6][7] The high PARP trapping potency of Niraparib and Talazoparib is a key differentiator and is thought to contribute to their high cytotoxicity in homologous recombination-deficient cells.[1][15] Talazoparib is recognized as the most potent PARP trapper among the approved inhibitors.[1][16] In contrast, Olaparib and Rucaparib exhibit moderate PARP trapping activity.[1][16]

Off-Target Selectivity and Clinical Implications: The off-target kinase activity of some PARP inhibitors has important clinical implications. The inhibition of kinases by Niraparib and Rucaparib at submicromolar concentrations may contribute to their side-effect profiles.[8][16] For instance, the off-target inhibition of the kinase DYRK1A by Niraparib has been linked to hypertension observed in some patients.[9] Conversely, Olaparib and Talazoparib have demonstrated fewer significant off-target kinase interactions, suggesting a more selective profile in this regard.[8] A cleaner off-target profile may be advantageous in reducing certain adverse events.

G cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 PARP Inhibition cluster_3 Cellular Consequences A Single-Strand Break B PARP1/2 Recruitment A->B C PARylation B->C G PARP Trapping B->G Trapping D Recruitment of Repair Proteins C->D E SSB Repair D->E F PARP Inhibitor F->B Inhibition H Replication Fork Collapse G->H I Double-Strand Breaks H->I J Cell Death (Synthetic Lethality in HR-deficient cells) I->J

Figure 2: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Experimental Protocol: In Vitro PARP1 Enzymatic Assay

This protocol outlines a standard method for determining the IC50 value of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound)

  • Control inhibitor (e.g., Olaparib)

  • Detection reagent (e.g., colorimetric or fluorescent NAD+ analog)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution containing PARP1 enzyme, histone H1, and activated DNA in assay buffer.

  • Assay Reaction: a. Add the diluted compounds to the wells of the 384-well plate. b. Add the enzyme/substrate mixture to each well. c. Incubate for a short period at room temperature to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will produce a signal (colorimetric or fluorescent) that is proportional to the amount of NAD+ consumed.

  • Data Analysis: a. Measure the signal in each well using a plate reader. b. Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a known reference inhibitor (Olaparib) in each assay serves as a positive control and allows for the validation of the assay's performance and the comparison of results across different experiments.

Conclusion

The selectivity profile of a PARP inhibitor is a critical determinant of its therapeutic potential. While potent on-target activity against PARP1 and PARP2 is a prerequisite, the nuances of PARP trapping efficiency and off-target interactions play a significant role in defining the overall efficacy and safety of the compound. The hypothetical compound, this compound, based on its structural similarity to Niraparib, is predicted to be a potent PARP1/2 inhibitor with a strong PARP trapping effect. However, a thorough investigation of its off-target kinase profile is essential to fully characterize its selectivity and anticipate its clinical behavior. This comparative guide underscores the importance of a comprehensive and systematic approach to assessing the selectivity of novel therapeutic agents in the ever-evolving field of precision oncology.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility with 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reproducibility is the cornerstone of scientific advancement, yet it remains a significant challenge, particularly when employing novel chemical reagents.[1][2][3][4][5] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to ensure the reproducibility of experimental results using 2,3-Dimethyl-2H-indazole-6-carboxylic acid (DM-IND-COOH), a heterocyclic building block with potential applications in medicinal chemistry. While direct application data for DM-IND-COOH is sparse, its indazole core is a key pharmacophore in numerous kinase and PARP inhibitors like Niraparib and Talazoparib.[6][7][8][9][10] This guide, therefore, establishes a robust, self-validating workflow by drawing analogies from well-established indazole chemistries. We present detailed protocols for synthesis validation, purification, rigorous analytical characterization, and a comparative analysis against established building blocks, equipping researchers with the tools to generate reliable and repeatable data.

Introduction: The Indazole Scaffold and the Challenge of Novel Reagents

The indazole ring system is a privileged scaffold in modern drug discovery, renowned for its ability to participate in key hydrogen bonding interactions with protein targets.[11] Its presence in FDA-approved oncology drugs such as Niraparib (a PARP inhibitor) underscores its therapeutic importance.[6][7][8][9][12] this compound (CAS 1234616-78-4) represents a functionalized building block within this class.[13][14][15] The dimethyl substitution pattern fixes the N-alkylation, preventing the regioisomeric ambiguity often encountered in indazole synthesis, while the carboxylic acid moiety provides a versatile handle for amide coupling, esterification, or other downstream modifications.

However, incorporating any new reagent into a research workflow introduces potential variability. The purity, stability, and characterization of the starting material directly impact the outcome, consistency, and reproducibility of all subsequent experiments.[2][5] A failure to rigorously control these upstream factors can lead to misleading results, wasted resources, and an inability for other researchers to replicate findings.[3]

This guide uses DM-IND-COOH as a model to illustrate a universal principle: a reagent is not merely its chemical structure, but the sum of its purity, isomeric identity, and documented properties. We will establish a workflow that moves beyond simply using the reagent "out of the bottle" to creating a fully validated, in-house standard that ensures long-term experimental consistency.

Critical Parameters for Reproducibility: A Three-Pillar Approach

To ensure reproducibility, we must scrutinize the entire lifecycle of the reagent, from acquisition to application. This can be broken down into three pillars: Synthesis & Purification, Analytical Characterization, and Application & Comparison.

Pillar 1: Synthesis Validation and Purification

Even when commercially procured, the synthesis route of a novel reagent can be inconsistent between batches or suppliers. It is incumbent upon the senior scientist to establish a reliable purification and validation protocol. The synthesis of DM-IND-COOH is not widely published, but a plausible route can be inferred from the synthesis of its nitro-precursor, 2,3-dimethyl-6-nitro-2H-indazole.[16][17]

Hypothetical Synthesis Route: The process would likely involve the methylation of 3-methyl-6-nitro-1H-indazole to form 2,3-dimethyl-6-nitro-2H-indazole, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction or similar transformation to install the carboxylic acid. Each step presents a potential source of impurity.

dot

Troubleshooting_Workflow decision decision fail fail pass pass start Amide Coupling Reaction Performed check_conversion LC-MS Analysis: Conversion < 90%? start->check_conversion check_reagent Pillar 2 Check: Review DM-IND-COOH Characterization Data check_conversion->check_reagent Yes pass_node Proceed: Reaction is Reproducible check_conversion->pass_node No purity_ok Purity >98% and Structure Confirmed? check_reagent->purity_ok re_purify Pillar 1 Action: Re-purify DM-IND-COOH and Re-characterize purity_ok->re_purify No check_conditions Investigate Reaction Conditions: - Solvent Dry? - Reagents Weighed Correctly? - Temperature Stable? purity_ok->check_conditions Yes re_purify->start Retry Reaction

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2,3-Dimethyl-2H-indazole-6-carboxylic acid (CAS No. 1234616-78-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, including their safe decommissioning. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that safety and compliance are built into your laboratory's workflow.

Disclaimer: The hazard profile for many research chemicals is not fully characterized. This guidance is based on available safety data for this compound and general principles of hazardous waste management.[1][2] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure adherence to all local, state, and federal regulations.[1][3]

Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. Based on available supplier safety information, this compound is classified with several hazards that directly inform handling and disposal procedures.[4][5]

GHS Hazard Summary
Hazard ClassGHS CodeDescriptionDisposal Implication
Acute Toxicity, OralH302Harmful if swallowedAvoid ingestion and cross-contamination of surfaces.
Skin IrritationH315Causes skin irritationRequires use of chemical-resistant gloves and a lab coat to prevent contact.[6][7]
Eye IrritationH319Causes serious eye irritationMandates the use of safety glasses or goggles.[6][7]
Specific Target Organ ToxicityH335May cause respiratory irritationHandling should occur in a well-ventilated area or chemical fume hood.[8]

Source: BLDpharm, Andrews University[4][5]

The causality behind treating this compound as hazardous waste stems directly from these classifications. Improper disposal, such as drain disposal, could introduce a substance harmful to aquatic life and contaminate waterways. Disposing of it as regular trash could expose sanitation workers to skin and respiratory irritants. Therefore, it must be managed through a controlled hazardous waste stream.[3][9]

Required Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling this compound for disposal. The goal of this PPE regimen is to create a complete barrier between the researcher and the chemical, mitigating the risks of skin, eye, and respiratory exposure.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[6][7] A face shield may be required if there is a significant splash risk.

  • Skin and Body Protection: A standard laboratory coat is required to protect against skin contact. Ensure exposed skin is covered.[1]

  • Respiratory Protection: All handling of the solid compound or solutions for disposal should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the systematic principles of hazardous waste management.[1] This protocol ensures that waste is properly classified, contained, labeled, and stored pending collection by trained EHS personnel.

Step 1: Waste Classification

Treat all quantities of this compound, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, as hazardous chemical waste .[9][10] Under no circumstances should this material be disposed of in standard trash or down the drain.[11]

Step 2: Container Selection

The integrity of the waste containment system is paramount to preventing leaks and exposures.

  • Primary Container: Collect waste in a designated, chemically compatible, and leak-proof container with a tightly sealing screw cap.[1][12] High-density polyethylene (HDPE) or glass containers are appropriate.

  • Compatibility: Ensure the container material does not react with the waste. While this compound is a carboxylic acid, it is a solid organic acid and is not expected to be highly corrosive to standard lab plastics or glass. Do not mix with incompatible waste streams (see Step 3).

  • Headspace: Do not overfill the container. Leave at least 10% headspace (or a one-inch headroom) to allow for expansion.[12]

Step 3: Waste Segregation

The principle of waste segregation is to prevent dangerous chemical reactions from occurring within a waste container. Never mix this compound with incompatible chemicals.

  • General Rule: Collect only similar wastes in the same container.[3]

  • Specific Incompatibilities: As a general best practice, keep this acidic organic compound separate from:

    • Bases (e.g., sodium hydroxide, amines): To avoid acid-base reactions.

    • Strong Oxidizers (e.g., nitric acid, permanganates): To prevent potential violent reactions.[7]

    • Reactive Metals (e.g., sodium, potassium): To avoid exothermic reactions.[10]

  • Contaminated Sharps: Any chemically contaminated needles or blades must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[13]

The following workflow provides a logical pathway for segregating laboratory waste.

WasteSegregationWorkflow start Waste Generated (this compound) is_solid Is the waste primarily solid or liquid? start->is_solid solid_container Collect in container for: NON-HALOGENATED SOLID ORGANIC WASTE is_solid->solid_container Solid is_aqueous Is it dissolved in an aqueous solution? is_solid->is_aqueous Liquid end_process Label Container & Move to SAA solid_container->end_process liquid_container Collect in container for: NON-HALOGENATED ORGANIC SOLVENT WASTE liquid_container->end_process is_aqueous->liquid_container No (Organic Solvent) aqueous_container Collect in container for: AQUEOUS ORGANIC WASTE (Check pH) is_aqueous->aqueous_container Yes aqueous_container->end_process

Caption: Waste segregation decision workflow.

Step 4: Proper Labeling

Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container. The label must be legible and permanently affixed to the container.[12] Your hazardous waste label must include:

  • The words "Hazardous Waste" .[3][12]

  • The full, unabbreviated chemical name: "this compound" . List all components if it is a mixture.[3]

  • The associated hazards: "Irritant," "Harmful if Swallowed" .[12]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[10]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][12]

  • Secondary Containment: The primary waste container should be placed inside a secondary container (such as a plastic tub) to contain any potential leaks.[13]

  • Closure: Waste containers must be kept securely capped at all times, except when actively adding waste.[3][12] Evaporation of waste in a fume hood is not a permissible disposal method.[12]

Step 6: Arranging for Disposal

Once the waste container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[3][10] Do not allow hazardous waste to accumulate in the lab for more than one year.[12]

Spill and Emergency Procedures

Proactive preparation is key to managing accidental releases safely.

  • Small Spills: For minor spills (that you are trained and equipped to handle):

    • Alert personnel in the immediate area.

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area, and dispose of all cleanup materials as hazardous waste.[2][9]

  • Large Spills: For any spill that is large, spreads rapidly, or poses an inhalation hazard:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Close the laboratory doors.

    • Contact your institution's emergency number and the EHS department from a safe location.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-2H-indazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-2H-indazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.